Ferric vibriobactin
Description
Structure
2D Structure
Properties
CAS No. |
88217-23-6 |
|---|---|
Molecular Formula |
C35H39N5O11 |
Molecular Weight |
705.7 g/mol |
IUPAC Name |
N-[3-[3-[(2,3-dihydroxybenzoyl)amino]propyl-[2-(2,3-dihydroxyphenyl)-5-methyl-4,5-dihydro-1,3-oxazole-4-carbonyl]amino]propyl]-2-(2,3-dihydroxyphenyl)-5-methyl-4,5-dihydro-1,3-oxazole-4-carboxamide |
InChI |
InChI=1S/C35H39N5O11/c1-18-26(38-33(50-18)21-9-4-12-24(42)29(21)45)32(48)37-15-7-17-40(16-6-14-36-31(47)20-8-3-11-23(41)28(20)44)35(49)27-19(2)51-34(39-27)22-10-5-13-25(43)30(22)46/h3-5,8-13,18-19,26-27,41-46H,6-7,14-17H2,1-2H3,(H,36,47)(H,37,48) |
InChI Key |
LLMKLMMXMOTPRU-UHFFFAOYSA-N |
SMILES |
CC1C(N=C(O1)C2=C(C(=CC=C2)O)O)C(=O)NCCCN(CCCNC(=O)C3=C(C(=CC=C3)O)O)C(=O)C4C(OC(=N4)C5=C(C(=CC=C5)O)O)C |
Isomeric SMILES |
C[C@H]1[C@@H](N=C(O1)C2=C(C(=CC=C2)O)O)C(=O)NCCCN(CCCNC(=O)C3=C(C(=CC=C3)O)O)C(=O)[C@@H]4[C@H](OC(=N4)C5=C(C(=CC=C5)O)O)C |
Canonical SMILES |
CC1C(N=C(O1)C2=C(C(=CC=C2)O)O)C(=O)NCCCN(CCCNC(=O)C3=C(C(=CC=C3)O)O)C(=O)C4C(OC(=N4)C5=C(C(=CC=C5)O)O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ferric vibriobactin N-(3-(2,3-dihydroxybenzamido)propyl)-1,3-bis((2,3-dihydroxyphenyl)-trans-5-methyl-2-oxazoline-4-carboxamido)propane vibriobactin |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and History of Ferric Vibriobactin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vibriobactin is a catecholate siderophore produced by Vibrio cholerae, the causative agent of cholera, to acquire iron, an essential nutrient for its growth and virulence.[1][2] The ability of pathogenic bacteria to sequester iron from their host is a critical factor in the progression of infectious diseases, making the study of siderophore biosynthesis and transport a key area for the development of novel antimicrobial agents. This technical guide provides an in-depth overview of the discovery, history, biosynthesis, and transport of ferric vibriobactin, tailored for researchers, scientists, and drug development professionals.
Discovery and Initial Characterization
Vibriobactin was first isolated and characterized in 1984 by Griffiths and colleagues from low-iron cultures of Vibrio cholerae.[3] Their seminal work laid the foundation for understanding this crucial iron acquisition system. Through a series of chemical and spectroscopic analyses, they determined the unique structure of vibriobactin.
The key structural components of vibriobactin were identified as:
-
Three molecules of 2,3-dihydroxybenzoic acid (DHB) : These catecholate groups are responsible for the high-affinity binding of ferric iron (Fe³⁺).
-
Two molecules of L-threonine : These amino acid residues are involved in the backbone structure.
-
One molecule of norspermidine : This polyamine forms the central scaffold of the molecule.[3]
The Vibriobactin Biosynthetic Pathway
The biosynthesis of vibriobactin is a complex process involving a series of enzymatic reactions encoded by the vib gene cluster. The pathway can be broadly divided into the synthesis of the precursor 2,3-dihydroxybenzoate (DHB) and the subsequent assembly of the final vibriobactin molecule.
Synthesis of 2,3-Dihydroxybenzoate (DHB)
The synthesis of DHB from chorismate is catalyzed by the enzymes VibA, VibB, and VibC, which are homologous to the EntA, EntB, and EntC enzymes in the enterobactin biosynthesis pathway of E. coli.[2]
Assembly of Vibriobactin
The assembly of the final vibriobactin molecule from DHB, L-threonine, and norspermidine is a multi-step process catalyzed by a non-ribosomal peptide synthetase (NRPS) system, primarily involving the enzymes VibE, VibF, and VibH, along with the aryl carrier protein (ArCP) domain of VibB.[4][5]
The key steps in the assembly are:
-
Activation of DHB: VibE, a 2,3-dihydroxybenzoate-AMP ligase, activates DHB.[5][6]
-
Formation of DHB-norspermidine: The activated DHB is transferred to the ArCP domain of VibB. VibH, an amide synthase, then condenses the DHB-S-VibB with norspermidine.[5][6][7]
-
Formation of the oxazoline rings: VibF, a large NRPS, activates and loads L-threonine. It then catalyzes the condensation of DHB with L-threonine and subsequent cyclization to form a dihydroxybenzoyl-threonine oxazoline intermediate.[4][8]
-
Final Assembly: VibF catalyzes the transfer of two of these oxazoline intermediates onto the norspermidine backbone, which is already acylated with one DHB molecule, to form the complete vibriobactin molecule.[4]
This compound Transport: A Multi-Step Cellular Ingress
Once secreted, vibriobactin scavenges ferric iron from the environment with high affinity.[9] The resulting this compound complex is then recognized and transported back into the bacterial cell through a dedicated transport system.
The transport of this compound across the outer and inner membranes of V. cholerae involves the following key proteins:
-
Outer Membrane Receptor (ViuA): this compound is initially recognized and bound by the specific outer membrane receptor, ViuA.[9]
-
TonB-ExbB-ExbD System: The transport of this compound across the outer membrane is an energy-dependent process that relies on the TonB-ExbB-ExbD energy-transducing system.
-
Periplasmic Binding Protein (ViuP): Once in the periplasm, this compound is bound by the periplasmic binding protein ViuP.
-
Inner Membrane ABC Transporter (ViuDGC): ViuP delivers the this compound complex to the inner membrane-associated ATP-binding cassette (ABC) transporter, composed of the permease ViuD and ViuG, and the ATPase ViuC, which hydrolyzes ATP to power the translocation of the complex into the cytoplasm.
-
Iron Release (ViuB): Inside the cytoplasm, iron is released from the vibriobactin complex, a process that is thought to involve the protein ViuB.[9]
Quantitative Data
A summary of the available quantitative data for this compound and its biosynthetic enzymes is presented below.
| Parameter | Value | Enzyme/Molecule | Reference |
| Dissociation Constant (Kd) | |||
| This compound - Siderocalin | 1419.60 ± 48.92 nM | This compound | [10] |
| Iron-free Vibriobactin - Siderocalin | ~197.50 ± 6.33 nM | Vibriobactin | [10] |
| Triscatecholate this compound - Siderocalin | 2.5 nM | This compound | [1] |
| Enzyme Kinetics | |||
| VibH | |||
| kcat | 600 min⁻¹ | VibH | [6][7] |
| Km (for acyl-VibB) | 0.88 µM | VibH | [6][7] |
| Km (for norspermidine) | 1.5 mM | VibH | [6][7] |
| VibF | |||
| kcat | 122 min⁻¹ | VibF | [4][11] |
| Km (for N¹-(2,3-dihydroxybenzoyl)norspermidine) | 1.7 µM | VibF | [4][11] |
Experimental Protocols
Detailed, step-by-step protocols for the key experiments involved in the study of this compound are provided below. These are based on established methodologies and may require optimization for specific laboratory conditions.
Isolation and Purification of Vibriobactin
This protocol is adapted from the original method described by Griffiths et al. (1984).[3]
-
Culture Growth: Grow Vibrio cholerae in a low-iron defined medium at 37°C with aeration for 24-48 hours.
-
Supernatant Collection: Centrifuge the culture to pellet the cells and collect the supernatant.
-
Extraction: Acidify the supernatant to pH 2.0 with concentrated HCl and extract three times with an equal volume of ethyl acetate.
-
Concentration: Pool the ethyl acetate extracts and evaporate to dryness under reduced pressure.
-
Chromatography:
-
Dissolve the residue in a small volume of methanol.
-
Apply the sample to a Sephadex LH-20 column equilibrated with methanol.
-
Elute with methanol and collect fractions.
-
Monitor the fractions for the presence of vibriobactin using a colorimetric assay (e.g., Arnow's reagent for catechols).
-
-
Purity Assessment: Assess the purity of the vibriobactin-containing fractions by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for the quantitative analysis of vibriobactin.
-
Sample Preparation:
-
For culture supernatants, filter through a 0.22 µm filter.
-
For purified samples, dissolve in an appropriate solvent (e.g., methanol).
-
-
HPLC System: Use a reverse-phase C18 column.
-
Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) is commonly used. An example gradient is 10-90% acetonitrile over 30 minutes.
-
Detection: Monitor the elution profile at a wavelength of approximately 310 nm, which is the absorption maximum for the catecholate moieties of vibriobactin.
-
Quantification: Create a standard curve using purified vibriobactin of known concentrations to quantify the amount in unknown samples.
Characterization by Mass Spectrometry
Mass spectrometry is a powerful tool for confirming the identity and structure of vibriobactin.
-
Sample Introduction: Introduce the purified vibriobactin sample into the mass spectrometer via electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).
-
Mass Analysis: Acquire the mass spectrum in positive or negative ion mode. The expected molecular weight of vibriobactin (C₃₅H₃₉N₅O₁₁) is approximately 705.7 g/mol .
-
Fragmentation Analysis (MS/MS): To confirm the structure, perform tandem mass spectrometry (MS/MS) on the parent ion. The fragmentation pattern will provide information about the different structural components of the molecule. Key fragments would correspond to the loss of DHB moieties, threonine, and parts of the norspermidine backbone.
Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information about vibriobactin.
-
Sample Preparation: Dissolve a sufficient amount of purified vibriobactin in a deuterated solvent (e.g., DMSO-d₆ or methanol-d₄).
-
¹H NMR: Acquire a proton NMR spectrum. The spectrum will show characteristic peaks for the aromatic protons of the DHB rings, the protons of the threonine residues, and the aliphatic protons of the norspermidine backbone.
-
¹³C NMR: Acquire a carbon-13 NMR spectrum. This will provide information on the carbon skeleton of the molecule.
-
2D NMR: For complete structural elucidation, perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish the connectivity between protons and carbons.
Vibriobactin Cross-Feeding Bioassay
This bioassay is used to determine the ability of a bacterial strain to produce or utilize vibriobactin.[8][12][13][14]
-
Indicator Strain Preparation: Prepare a lawn of an indicator strain on an iron-limited agar plate. The indicator strain should be a mutant that cannot synthesize vibriobactin but can utilize it (e.g., a vibF mutant).
-
Test Strain Inoculation: Spot a small amount of the test strain (the potential producer) onto the center of the indicator lawn.
-
Incubation: Incubate the plate at 37°C for 24-48 hours.
-
Result Interpretation: A halo of growth of the indicator strain around the test strain indicates that the test strain is producing and secreting a compound (vibriobactin) that can be utilized by the indicator strain for growth under iron-limiting conditions.
Visualizations of Key Pathways and Workflows
To facilitate a deeper understanding of the processes involved in this compound's function, the following diagrams illustrate the biosynthetic pathway, the transport mechanism, and a typical experimental workflow for its study.
Caption: Vibriobactin Biosynthesis Pathway.
Caption: this compound Transport Pathway.
Caption: Experimental Workflow for Vibriobactin Study.
Conclusion
The discovery and characterization of this compound have significantly advanced our understanding of bacterial iron acquisition, a critical process for the virulence of Vibrio cholerae. The detailed elucidation of its biosynthetic and transport pathways has opened up new avenues for the development of novel therapeutics that target these essential processes. By disrupting the ability of V. cholerae to acquire iron, it may be possible to develop new strategies to combat cholera and other infectious diseases. This guide provides a comprehensive technical resource for researchers dedicated to this important field of study.
References
- 1. Kinetic characterization of Vibrio cholerae ApbE: Substrate specificity and regulatory mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Vibriobactin, a siderophore from Vibrio cholerae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. osti.gov [osti.gov]
- 8. Heterocycle formation in vibriobactin biosynthesis: alternative substrate utilization and identification of a condensed intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Kinetic mechanism of asparagine synthetase from Vibrio cholerae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Kinetic Reaction Mechanism of the Vibrio cholerae Sodium-dependent NADH Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
- 14. Frontiers | Selective and Efficient Elimination of Vibrio cholerae with a Chemical Modulator that Targets Glucose Metabolism [frontiersin.org]
Vibriobactin: A Technical Guide to its Structure, Properties, and Biological Role
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vibriobactin is a catecholate siderophore produced by Vibrio cholerae, the bacterium responsible for the diarrheal disease cholera. Siderophores are small, high-affinity iron-chelating molecules secreted by microorganisms to scavenge iron from their environment, a crucial process for their survival and virulence. Vibriobactin plays a key role in the pathogenesis of cholera by facilitating iron acquisition within the host. This technical guide provides an in-depth overview of the structure, chemical properties, biosynthesis, and mechanism of action of vibriobactin, intended for researchers, scientists, and professionals in the field of drug development.
Chemical Structure and Properties
Vibriobactin is a complex molecule composed of three 2,3-dihydroxybenzoic acid (DHB) residues, two L-threonine molecules, and a norspermidine backbone.[1][2] The systematic IUPAC name for vibriobactin is (4S,5R)-N-[3-(2,3-Dihydroxybenzamido)propyl]-2-(2,3-dihydroxyphenyl)-5-methyl-N-{3-[(4R,5S)-5-methyl-2-(2,3-dihydroxyphenyl)-4,5-dihydro-1,3-oxazole-4-carboxamido]propyl}-4,5-dihydro-1,3-oxazole-4-carboxamide.[3]
The structure of vibriobactin is characterized by two oxazoline rings formed from the cyclization of the threonine residues. This structural feature is crucial for its function and interaction with iron.
Quantitative Physicochemical Data
| Property | Value | Source(s) |
| Chemical Formula | C₃₅H₃₉N₅O₁₁ | [3] |
| Molar Mass | 705.721 g·mol⁻¹ | [3] |
| Appearance | Solid powder | [4] |
| Solubility | Soluble in DMSO | [4] |
| Storage Stability | Stable for days to weeks at 0-4°C and for months to years at -20°C in a dry, dark environment. | [4] |
| Dissociation Constant (Kd) of Siderocalin-bound Fe-Vibriobactin | 2.5 nM | N/A |
| Protonation Constant (logK) of Fe-Vibriobactin | 8.21 | N/A |
Table 1: Physicochemical Properties of Vibriobactin
Biosynthesis of Vibriobactin
The biosynthesis of vibriobactin is a multi-step enzymatic process involving a series of "Vib" proteins encoded by the vib gene cluster in Vibrio cholerae. The pathway can be summarized as follows:
-
Synthesis of 2,3-dihydroxybenzoate (DHB): The precursor molecule, chorismic acid, is converted to DHB through the sequential action of the enzymes VibA, VibB, and VibC.[3]
-
Activation of DHB: The enzyme VibE, a DHB-AMP ligase, activates DHB by adenylation.
-
Formation of DHB-norspermidine: The activated DHB is transferred to the aryl carrier protein (ArCP) domain of VibB. The enzyme VibH then catalyzes the condensation of DHB-S-VibB with one of the primary amino groups of norspermidine to form N¹-(2,3-dihydroxybenzoyl)norspermidine.[5]
-
Formation of the oxazoline rings: The non-ribosomal peptide synthetase (NRPS) VibF activates L-threonine and catalyzes its condensation with another molecule of DHB. This is followed by a cyclization reaction to form a dihydroxyphenyl-methyloxazoline intermediate attached to VibF.
-
Assembly of Vibriobactin: Two molecules of the dihydroxyphenyl-methyloxazoline intermediate are sequentially transferred from VibF to the remaining primary and secondary amino groups of the DHB-norspermidine intermediate, resulting in the final vibriobactin molecule.
A diagrammatic representation of the vibriobactin biosynthesis pathway is provided below.
References
- 1. researchgate.net [researchgate.net]
- 2. Vibriobactin, a siderophore from Vibrio cholerae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vibriobactin - Wikipedia [en.wikipedia.org]
- 4. medkoo.com [medkoo.com]
- 5. Vibriobactin biosynthesis in Vibrio cholerae: VibH is an amide synthase homologous to nonribosomal peptide synthetase condensation domains - PubMed [pubmed.ncbi.nlm.nih.gov]
Ferric Vibriobactin Biosynthesis in Vibrio cholerae: A Technical Guide for Researchers
Introduction
Vibrio cholerae, the etiological agent of cholera, requires iron for its growth and pathogenesis. To acquire this essential nutrient from the iron-limited environment of the human host, V. cholerae employs a high-affinity iron acquisition system centered on the synthesis and utilization of the catecholate siderophore, vibriobactin. This technical guide provides an in-depth overview of the ferric vibriobactin biosynthesis pathway, its regulation, and the experimental methodologies used to elucidate its function. This document is intended for researchers, scientists, and drug development professionals interested in bacterial iron metabolism and novel antimicrobial strategies.
The Vibriobactin Biosynthesis Pathway
The biosynthesis of vibriobactin is a complex process involving a series of enzymatic reactions encoded by the vib gene cluster. The pathway can be broadly divided into three main stages: 1) synthesis of the catechol precursor, 2,3-dihydroxybenzoic acid (DHBA); 2) activation of DHBA and its assembly with L-threonine and norspermidine; and 3) transport of the ferric-vibriobactin complex into the cell.
Synthesis of 2,3-Dihydroxybenzoic Acid (DHBA)
The synthesis of DHBA from chorismate is the initial committed step in vibriobactin biosynthesis and is catalyzed by three enzymes encoded by the vibA, vibB (N-terminal domain), and vibC genes. This process is analogous to the synthesis of enterobactin precursors in Escherichia coli.
-
VibA (Isochorismate Synthase): Converts chorismate to isochorismate.
-
VibB (Isochorismatase): The N-terminal domain of the bifunctional VibB protein hydrolyzes isochorismate to 2,3-dihydro-2,3-dihydroxybenzoate and pyruvate.
-
VibC (2,3-dihydro-2,3-dihydroxybenzoate dehydrogenase): Catalyzes the NAD+-dependent oxidation of 2,3-dihydro-2,3-dihydroxybenzoate to yield the catechol precursor, 2,3-dihydroxybenzoate (DHBA).
Assembly of Vibriobactin
The assembly of the final vibriobactin molecule is a multi-step process mediated by a nonribosomal peptide synthetase (NRPS) system. This system is composed of the enzymes VibE, VibD, VibH, and the large multifunctional enzyme VibF. The core structure of vibriobactin consists of three molecules of DHBA, two molecules of L-threonine, and one molecule of the polyamine norspermidine.
-
VibE (DHBA-AMP Ligase): Activates DHBA by adenylation, preparing it for subsequent reactions.
-
VibB (Aryl Carrier Protein): The C-terminal aryl carrier protein (ArCP) domain of VibB is post-translationally modified by a phosphopantetheinyl group, a reaction catalyzed by VibD. Activated DHBA is then transferred from VibE to the thiol group of the phosphopantetheinylated VibB.
-
VibD (Phosphopantetheinyl Transferase): This enzyme is essential for the function of the VibB ArCP and the peptidyl carrier protein (PCP) domain of VibF by attaching the 4'-phosphopantetheine moiety of Coenzyme A.
-
VibH (Amide Synthase): A standalone condensation (C) domain homolog, VibH catalyzes the formation of an amide bond between the DHBA-loaded VibB and one of the primary amino groups of norspermidine, forming N¹-(2,3-dihydroxybenzoyl)norspermidine.
-
VibF (Nonribosomal Peptide Synthetase): This large, multi-domain NRPS is central to the final assembly of vibriobactin. It contains adenylation (A), peptidyl carrier protein (PCP), condensation (C), and cyclization (Cy) domains. VibF activates L-threonine, condenses it with DHBA, and catalyzes the formation of the characteristic oxazoline rings. It then sequentially attaches two DHB-threonine-oxazoline moieties to the remaining primary and secondary amino groups of the N¹-(2,3-dihydroxybenzoyl)norspermidine intermediate to complete the vibriobactin molecule.
Ferric-Vibriobactin Uptake
Once synthesized, vibriobactin is secreted into the extracellular environment where it chelates ferric iron (Fe³⁺) with high affinity. The resulting ferric-vibriobactin complex is then recognized and transported back into the bacterial cell.
-
ViuA (Outer Membrane Receptor): A TonB-dependent outer membrane receptor that specifically binds the ferric-vibriobactin complex and transports it across the outer membrane into the periplasm.
-
ViuB (Periplasmic/Inner Membrane Protein): Following transport across the outer membrane, the ViuB protein is involved in the subsequent processing or transport of the ferric-vibriobactin complex across the inner membrane, ultimately leading to the release of iron within the cytoplasm.
Regulation of Vibriobactin Biosynthesis
The expression of the vibriobactin biosynthesis and transport genes is tightly regulated by iron availability, primarily through the action of the Ferric Uptake Regulator (Fur) protein. In iron-replete conditions, Fur, complexed with Fe²⁺, binds to specific DNA sequences known as "Fur boxes" located in the promoter regions of the vib and viu operons, repressing their transcription. Under iron-limiting conditions, Fe²⁺ dissociates from Fur, leading to a conformational change in the Fur protein, its release from the DNA, and the subsequent transcription of the vibriobactin genes.
Quantitative Data
The following tables summarize the available quantitative data for key enzymes in the vibriobactin biosynthesis pathway.
Table 1: Kinetic Parameters of Vibriobactin Biosynthesis Enzymes
| Enzyme | Substrate(s) | Km (µM) | kcat (min-1) | Reference |
| VibH | Acyl-VibB | 0.88 | 600 | |
| Norspermidine | 1500 | |||
| VibF | N¹-(2,3-dihydroxybenzoyl)norspermidine | 1.7 | 122 |
Table 2: Gene Expression Data for Vibriobactin Biosynthesis Genes under Iron Limitation
| Gene | Function | Fold Change (Low Iron vs. High Iron) | Reference |
| vibA | Isochorismate synthase | > 10 | |
| vibB | Isochorismatase/Aryl carrier protein | > 10 | |
| vibC | 2,3-dihydro-2,3-dihydroxybenzoate dehydrogenase | > 10 | |
| vibE | DHBA-AMP ligase | > 10 | |
| vibF | Nonribosomal peptide synthetase | > 10 | |
| vibH | Amide synthase | > 10 | |
| viuA | This compound receptor | > 100 |
Note: The fold change values are approximate and based on qualitative descriptions from microarray data. Precise quantitative values from techniques like qRT-PCR may vary.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the this compound biosynthesis pathway in Vibrio cholerae.
Gene Knockout via Allelic Exchange using Suicide Vector pCVD442
This protocol describes the creation of an in-frame deletion mutant of a vibriobactin biosynthesis gene (e.g., vibA) using the suicide vector pCVD442, which contains the sacB gene for counter-selection.
Materials:
-
Vibrio cholerae wild-type strain
-
E. coli DH5αλpir (for maintaining pCVD442 plasmids)
-
E. coli SM10λpir (for conjugation)
-
pCVD442 suicide vector
-
Primers for amplifying flanking regions of the target gene
-
Restriction enzymes and T4 DNA ligase
-
LB medium and agar plates
-
Ampicillin, Streptomycin
-
Sucrose
Protocol:
-
Construct the suicide plasmid:
-
Amplify the upstream and downstream flanking regions (approx. 500 bp each) of the target gene from V. cholerae genomic DNA using PCR with primers containing appropriate restriction sites.
-
Digest the PCR products and the pCVD442 vector with the corresponding restriction enzymes.
-
Ligate the flanking regions into the digested pCVD442 vector, creating an in-frame deletion construct.
-
Transform the ligation mixture into E. coli DH5αλpir and select for transformants on LB agar with ampicillin.
-
Verify the correct construct by restriction digestion and sequencing.
-
-
Conjugation:
-
Transform the verified suicide plasmid into the donor E. coli strain SM10λpir.
-
Grow overnight cultures of the recipient V. cholerae strain and the donor E. coli SM10λpir strain containing the suicide plasmid.
-
Mix the donor and recipient cultures in a 1:1 ratio, spot onto an LB agar plate, and incubate at 37°C for 6-8 hours to allow conjugation.
-
-
Selection of Single Crossovers (Merodiploids):
-
Resuspend the conjugation mixture in LB broth.
-
Plate serial dilutions onto LB agar containing ampicillin and streptomycin to select for V. cholerae cells that have integrated the suicide plasmid into their chromosome via a single homologous recombination event.
-
Incubate at 37°C for 24-48 hours.
-
-
Counter-selection for Double Crossovers (Allelic Exchange):
-
Inoculate several single crossover colonies into LB broth without any antibiotics and grow overnight at 37°C to allow for the second recombination event to occur.
-
Plate serial dilutions of the overnight cultures onto LB agar containing 10% sucrose. The sacB gene on the pCVD442 vector converts sucrose into a toxic product, thus selecting against cells that retain the plasmid backbone.
-
Incubate at 30°C for 24-48 hours.
-
-
Screening and Verification of Mutants:
-
Patch sucrose-resistant colonies onto LB agar with and without ampicillin to identify colonies that have lost the suicide vector (ampicillin-sensitive).
-
Perform colony PCR on the ampicillin-sensitive colonies using primers that flank the target gene to confirm the deletion. The PCR product from the mutant will be smaller than the wild-type product.
-
Further verify the deletion by DNA sequencing.
-
Expression and Purification of Recombinant Vib Enzymes
This protocol describes the expression and purification of a His-tagged vibriobactin biosynthesis enzyme (e.g., VibH) from E. coli.
Materials:
-
E. coli BL21(DE3) expression host
-
pET expression vector with a His-tag
-
Gene of interest cloned into the pET vector
-
LB medium with appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)
-
Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)
-
Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)
-
Ni-NTA affinity chromatography column
-
SDS-PAGE analysis reagents
Protocol:
-
Expression:
-
Transform the pET vector containing the gene of interest into E. coli BL21(DE3).
-
Inoculate a single colony into LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C to an OD₆₀₀ of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours to overnight to enhance soluble protein expression.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation at 4°C.
-
Resuspend the cell pellet in ice-cold lysis buffer.
-
Lyse the cells by sonication or using a French press on ice.
-
Clarify the lysate by centrifugation at 4°C to pellet cell debris.
-
-
Purification:
-
Equilibrate a Ni-NTA column with lysis buffer.
-
Load the clarified lysate onto the column.
-
Wash the column with several column volumes of wash buffer to remove non-specifically bound proteins.
-
Elute the His-tagged protein with elution buffer.
-
Collect fractions and analyze them by SDS-PAGE to assess purity.
-
-
Buffer Exchange and Storage:
-
Pool the pure fractions and perform buffer exchange into a suitable storage buffer (e.g., using dialysis or a desalting column).
-
Determine the protein concentration (e.g., by Bradford assay or measuring A₂₈₀).
-
Store the purified protein at -80°C.
-
Vibriobactin Cross-Feeding Assay
This bioassay is used to determine if a strain can produce and secrete functional vibriobactin or utilize exogenously supplied vibriobactin.
Materials:
-
Test V. cholerae strain (e.g., wild-type)
-
Indicator V. cholerae strain (e.g., a vibA mutant unable to synthesize vibriobactin)
-
Iron-chelated agar plates (e.g., LB agar containing 200 µM 2,2'-dipyridyl)
Protocol:
-
Prepare Indicator Lawn:
-
Grow an overnight culture of the indicator strain in LB broth.
-
Add an aliquot of the indicator strain culture to molten, cooled (approx. 50°C) iron-chelated agar.
-
Mix gently and pour the agar into a petri dish to create a lawn of the indicator strain.
-
Allow the agar to solidify.
-
-
Spot Test Strain:
-
Spot a small amount of the test strain (from a colony or a liquid culture) onto the center of the indicator lawn.
-
-
Incubation and Observation:
-
Incubate the plate at 37°C for 24-48 hours.
-
Observe for a zone of growth of the indicator strain around the spot of the test strain. A halo of growth indicates that the test strain is producing and secreting a compound (vibriobactin) that can be utilized by the indicator strain to overcome the iron limitation.
-
Visualizations
Vibriobactin Biosynthesis Pathway
An In-depth Technical Guide to the Iron Chelation Mechanism of Vibriobactin
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Iron is an indispensable nutrient for nearly all forms of life, playing a critical role in numerous metabolic processes. For pathogenic bacteria like Vibrio cholerae, the causative agent of cholera, acquiring iron from the host environment is a crucial challenge for survival and virulence. To overcome the host's iron-withholding defense mechanisms, V. cholerae synthesizes and secretes vibriobactin, a high-affinity siderophore. This document provides a comprehensive technical overview of the molecular mechanism of iron chelation by vibriobactin, its transport, regulation, and the experimental methodologies used for its characterization. A central focus is vibriobactin's unique coordination chemistry, which distinguishes it from other catecholate siderophores and allows it to evade components of the host's innate immune system.
The Core Chelation Mechanism of Vibriobactin
Vibriobactin is a catecholate-type siderophore, a class of molecules known for their exceptionally high affinity for ferric iron (Fe³⁺)[1][2]. Its structure is a composite of three 2,3-dihydroxybenzoic acid (DHB) groups, two L-threonine residues, and a norspermidine backbone[3][4]. The DHB moieties provide the primary iron-coordinating catechol groups.
A Unique Hexadentate Coordination
While most triscatecholate siderophores, such as enterobactin, coordinate a single ferric ion using six oxygen atoms from the three catechol groups, ferric-vibriobactin employs a novel coordination scheme. High-resolution structural studies have revealed that ferric iron is chelated by five oxygen atoms from the three catechol moieties and, uniquely, one nitrogen atom from an oxazoline ring[1][5][6][7]. This N,O-coordination results in a hexadentate complex with a distorted octahedral geometry.
This structural arrangement causes one of the catechol groups to protrude from the iron center, creating an asymmetric complex[1][7]. This asymmetry has profound biological consequences, rendering the electrostatic surface potential of ferric-vibriobactin less negatively polarized compared to the symmetric ferric-enterobactin complex[1].
Evasion of the Host Immune Response
The host innate immune system deploys the protein siderocalin (also known as lipocalin 2) to sequester and neutralize bacterial catecholate siderophores, thereby inducing iron starvation in the pathogen[1]. Siderocalin's binding pocket is specifically adapted to recognize and bind ferric-enterobactin with sub-nanomolar affinity[8].
The unique coordination and resulting shape of ferric-vibriobactin disrupt this recognition. The protruding catechol moiety and the reduced negative charge of the complex significantly lower its binding affinity for siderocalin[1][8]. This allows V. cholerae to effectively acquire iron while evading a key component of the host's immune defense, a mechanism described as a "stealth" strategy[1][6].
Quantitative Data on Vibriobactin-Iron Interaction
While vibriobactin is known to bind ferric iron with extremely high affinity, a definitive thermodynamic stability constant (pM or log β) has not been reported in the reviewed literature[1][8]. However, quantitative data exists for its interaction with the host protein siderocalin and for the protonation of the ferric complex.
Table 1: Binding Affinities of Siderophores to Mammalian Siderocalin
| Compound | Dissociation Constant (K_d) [nM] | Notes |
| Ferric-Vibriobactin ([Fe³⁺(Vib)]²⁻) | 1419.60 ± 48.92 | Significantly weaker binding, facilitating immune evasion[8]. |
| Ferric-Enterobactin ([Fe³⁺(Ent)]³⁻) | 2.65 ± 0.63 | High-affinity binding, effectively sequestered by the host[8]. |
| Apo-Vibriobactin (Iron-free) | 197.50 ± 6.33 | Binds more weakly than ferric-enterobactin but stronger than its own iron-laden form[8]. |
Table 2: Thermodynamic Parameters of Ferric-Vibriobactin
| Parameter | Value | Conditions / Notes |
| Protonation Constant (log K) | 8.21 | Corresponds to the proton-dependent transition from a pure catecholate coordination to a phenolate-oxazoline coordination mode at physiological pH[1]. |
| Overall Stability Constant (pM) | Not Reported | Vibriobactin is described as a high-affinity chelator, comparable to other catecholate siderophores like enterobactin (pM ≈ 35.5)[1][8]. |
Biosynthesis, Signaling, and Transport Pathways
The acquisition of iron via vibriobactin is a tightly regulated, multi-step process involving biosynthesis of the siderophore, its secretion, iron scavenging, and the transport of the ferric-siderophore complex back into the bacterium.
Vibriobactin Biosynthesis
Vibriobactin is synthesized by a series of enzymes encoded by the vib gene cluster. The pathway utilizes chorismic acid as a precursor to form the DHB units, which are then assembled with L-threonine and norspermidine by a non-ribosomal peptide synthetase (NRPS) system[2][3][9]. Key enzymes in this pathway include VibA, VibB, VibC for DHB synthesis, and VibE, VibH, and the NRPS VibF for the final assembly[3][9]. The expression of these genes is repressed under iron-replete conditions by the Ferric Uptake Regulator (Fur) protein[7].
Ferric-Vibriobactin Transport and Iron Release
Once secreted, vibriobactin scavenges ferric iron from the environment. The resulting ferric-vibriobactin complex is recognized by the specific outer membrane receptor ViuA[8][10]. Transport across the outer membrane is an energy-dependent process requiring the TonB system[8]. In the periplasm, the complex is bound by the periplasmic binding protein ViuP, which shuttles it to an inner membrane ABC transporter, either ViuPDGC or VctPDGC[1][10][11]. After translocation into the cytoplasm, the ViuB protein facilitates the release of iron from the vibriobactin molecule, making it available for cellular processes[8][10].
Experimental Protocols
The elucidation of the vibriobactin chelation mechanism has relied on a combination of biochemical, biophysical, and structural biology techniques.
X-ray Crystallography of the Ferric-Vibriobactin:ViuP Complex
This protocol outlines the general steps for determining the high-resolution structure of the periplasmic binding protein ViuP in complex with ferric-vibriobactin, as described in the literature[1].
-
Protein Expression and Purification:
-
Clone the open reading frame of viuP (residues 27–337) into an expression vector (e.g., pET-28a) with a hexahistidine tag.
-
Transform the plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Grow cells in Luria-Bertani (LB) medium at 37°C to an OD₆₀₀ of 0.6-0.8.
-
Induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG) and incubate at a reduced temperature (e.g., 16°C) overnight.
-
Harvest cells by centrifugation and lyse them using sonication in a buffer containing Tris-HCl, NaCl, and imidazole.
-
Purify the His-tagged ViuP protein from the soluble fraction using a nickel-nitrilotriacetic acid (Ni-NTA) affinity column.
-
Further purify the protein using size-exclusion chromatography.
-
-
Crystallization:
-
Prepare the holo-ViuP complex by incubating purified apo-ViuP with a molar excess of vibriobactin and FeCl₃.
-
Remove excess unbound ligand by dialysis or buffer exchange.
-
Screen for crystallization conditions using vapor diffusion methods (sitting or hanging drop) with various commercial crystallization screens.
-
Optimize lead conditions by varying the pH, precipitant concentration, and temperature. Crystals of the complex have been grown at 20°C in conditions containing sodium acetate trihydrate and PEG 4000[1].
-
-
Data Collection and Structure Determination:
-
Cryo-protect crystals using a solution containing the reservoir solution supplemented with a cryoprotectant (e.g., glycerol).
-
Flash-cool the crystals in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data using software like HKL2000.
-
Solve the structure by molecular replacement using a homologous protein structure as a search model.
-
Refine the model against the experimental data using programs like PHENIX or REFMAC5, with manual model building in Coot.
-
Spectrophotometric pH Titration
This method is used to determine the protonation constant (log K) of the ferric-vibriobactin complex, revealing pH-dependent changes in its coordination chemistry[1].
-
Sample Preparation: Prepare a solution of ferric-vibriobactin in a low-buffering solvent (e.g., deionized water or a low molarity NaCl solution) to a final concentration suitable for UV-Visible spectrophotometry (e.g., 50-100 µM).
-
Titration Setup: Use a pH meter and a micro-pipette for precise additions of acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH).
-
Data Acquisition:
-
Place the ferric-vibriobactin solution in a quartz cuvette.
-
Adjust the initial pH of the solution to a high value (e.g., pH 10) using NaOH.
-
Record the full UV-Visible absorbance spectrum (e.g., from 250 nm to 600 nm).
-
Add small, precise aliquots of HCl to incrementally decrease the pH.
-
After each addition, allow the solution to equilibrate, record the stable pH, and measure the absorbance spectrum.
-
Continue this process until a low pH is reached (e.g., pH 7 or below).
-
-
Data Analysis:
-
Plot the absorbance at key wavelengths (where changes are maximal) against the measured pH.
-
Fit the resulting titration curve to a suitable model (e.g., the Henderson-Hasselbalch equation) to calculate the pKa (the pH at the inflection point), which corresponds to the log K of the protonation event.
-
Fluorescence Quenching Assay for Siderocalin Binding
This protocol determines the dissociation constant (K_d) for the interaction between ferric-vibriobactin and siderocalin by monitoring the quenching of intrinsic protein fluorescence[8].
-
Instrumentation: Use a fluorometer capable of exciting tryptophan residues (≈295 nm) and measuring emission (≈340 nm).
-
Reagents:
-
Purified recombinant siderocalin in a suitable buffer (e.g., PBS or Tris-HCl, pH 7.4).
-
A stock solution of ferric-vibriobactin of known concentration.
-
-
Procedure:
-
Place a fixed concentration of siderocalin (e.g., 1-2 µM) in a fluorescence cuvette.
-
Measure the initial intrinsic tryptophan fluorescence of the protein.
-
Add increasing concentrations of the ferric-vibriobactin ligand to the cuvette.
-
After each addition, mix and allow the system to reach equilibrium (typically 1-2 minutes).
-
Measure the fluorescence intensity after each addition. The binding of the ligand in the protein's calyx will quench the fluorescence.
-
-
Data Analysis:
-
Correct the fluorescence data for dilution effects.
-
Plot the change in fluorescence (ΔF) against the concentration of the ligand.
-
Fit the resulting binding isotherm to a one-site binding model equation to calculate the dissociation constant (K_d).
-
Implications for Drug Development
The vibriobactin-mediated iron acquisition system is a prime target for the development of novel antibacterial agents against V. cholerae. Potential strategies include:
-
Inhibition of Biosynthesis: Designing small molecule inhibitors that target key enzymes in the vibriobactin biosynthesis pathway, such as the amide synthase VibH, could prevent siderophore production and induce iron starvation[9].
-
Trojan Horse Strategy: Conjugating antibiotics to vibriobactin or its analogues could exploit the bacterium's own uptake machinery (ViuA) to deliver the drug specifically into the cell, increasing its efficacy and reducing off-target effects.
-
Receptor Blockade: Developing molecules that bind to the outer membrane receptor ViuA could block the uptake of ferric-vibriobactin.
-
Vaccine Development: The ferric-vibriobactin-ViuA complex on the bacterial surface represents a potential vaccine target. Antibodies raised against this complex could block iron uptake and promote opsonophagocytosis[12].
Conclusion
The mechanism of iron chelation by vibriobactin is a sophisticated example of microbial adaptation. Its unique 5-oxygen, 1-nitrogen coordination of ferric iron not only ensures high-affinity binding but also provides a crucial advantage in evading the host's siderocalin-based immune defense. Understanding the intricate details of its biosynthesis, transport, and regulation provides a robust framework for the rational design of novel therapeutics aimed at disrupting this essential pathway and combating the virulence of Vibrio cholerae.
References
- 1. Nonredundant Roles of Iron Acquisition Systems in Vibrio cholerae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vibriobactin | C35H39N5O11 | CID 441167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Vibrio cholerae VibF Is Required for Vibriobactin Synthesis and Is a Member of the Family of Nonribosomal Peptide Synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The exploitation of nutrient metals by bacteria for survival and infection in the gut | PLOS Pathogens [journals.plos.org]
- 6. Vibriobactin - Wikipedia [en.wikipedia.org]
- 7. Vibriobactin, a siderophore from Vibrio cholerae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ovid.com [ovid.com]
- 9. researchgate.net [researchgate.net]
- 10. Ferric Stability Constants of Representative Marine Siderophores: Marinobactins, Aquachelins, and Petrobactin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. en.macromicro.me [en.macromicro.me]
The Role of Ferric Vibriobactin in Bacterial Pathogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iron is an essential nutrient for virtually all living organisms, playing a critical role in a myriad of cellular processes, from DNA replication to cellular respiration. For pathogenic bacteria, the acquisition of iron from their host is a crucial determinant of their ability to colonize, proliferate, and cause disease. The host environment, however, is a tightly iron-restricted milieu, with the majority of iron sequestered in proteins such as transferrin, lactoferrin, and heme. To overcome this nutritional limitation, many bacteria have evolved sophisticated iron acquisition systems, among which the production of high-affinity iron chelators, known as siderophores, is a key strategy.
Vibrio cholerae, the etiological agent of the severe diarrheal disease cholera, employs the catecholate siderophore vibriobactin to scavenge ferric iron (Fe³⁺) from its surroundings. This technical guide provides an in-depth exploration of the multifaceted role of ferric vibriobactin in the pathogenesis of Vibrio cholerae, detailing its biosynthesis, transport, and regulation. Furthermore, it presents key quantitative data, detailed experimental protocols, and discusses the potential of the vibriobactin system as a target for novel antimicrobial therapies.
Vibriobactin: Structure and Biosynthesis
Vibriobactin is a complex molecule composed of three 2,3-dihydroxybenzoic acid (DHB) moieties linked to a norspermidine backbone, with two of the DHB groups attached via threonine residues that form oxazoline rings.[1][2] This intricate structure is synthesized through a multi-step enzymatic pathway encoded by the vib gene cluster.
The biosynthesis of vibriobactin is a non-ribosomal peptide synthesis (NRPS) process involving a series of dedicated enzymes. The key genes and their functions in this pathway are summarized below:
| Gene | Protein | Function |
| vibA, vibB, vibC | VibA, VibB, VibC | Synthesis of 2,3-dihydroxybenzoic acid (DHB) from chorismate.[1] |
| vibD | VibD | Phosphopantetheinyl transferase, essential for the activation of VibB and VibF.[3] |
| vibE | VibE | Adenylation enzyme that activates DHB. |
| vibF | VibF | A large non-ribosomal peptide synthetase (NRPS) that incorporates threonine and DHB, and catalyzes the formation of the oxazoline rings.[4][5] |
| vibH | VibH | Amide synthase that attaches DHB to the norspermidine backbone.[3] |
The coordinated action of these enzymes results in the assembly and secretion of vibriobactin into the extracellular environment, where it can bind to ferric iron with high affinity.
This compound Transport: A Multi-Component System
Once vibriobactin has chelated ferric iron, the resulting this compound complex is recognized and transported into the bacterial cell through a specialized, high-affinity transport system. This process is crucial for the bacterium to benefit from the scavenged iron and involves proteins located in the outer membrane, periplasm, and inner membrane.
The key components of the this compound transport system are:
| Gene | Protein | Location | Function |
| viuA | ViuA | Outer Membrane | Specific receptor for this compound.[6][7][8] |
| tonB | TonB System | Inner Membrane Complex | Provides the energy for the transport of this compound across the outer membrane.[3] |
| viuP, viuD, viuG, viuC | ViuP, ViuD, ViuG, ViuC | Periplasm & Inner Membrane | An ABC (ATP-binding cassette) transporter system responsible for moving this compound across the inner membrane into the cytoplasm. ViuP is the periplasmic binding protein, ViuD and ViuG are the permeases, and ViuC is the ATPase component.[9] |
| viuB | ViuB | Cytoplasm | A this compound reductase that facilitates the release of iron from the siderophore within the cytoplasm.[10][11] |
This multi-step transport mechanism ensures the efficient uptake of iron, even from iron-limited environments.
Regulation of the Vibriobactin System
The expression of the genes involved in both the biosynthesis and transport of vibriobactin is tightly regulated to ensure that the system is only active when iron is scarce, thus preventing the toxic accumulation of iron within the cell. The primary regulator of this system is the Ferric Uptake Regulator (Fur) protein.
In the presence of sufficient intracellular iron, Fur, acting as a co-repressor with Fe²⁺, binds to specific DNA sequences known as "Fur boxes" located in the promoter regions of the vib and viu genes.[4][12] This binding represses the transcription of these genes, effectively shutting down the vibriobactin system. Conversely, under iron-limiting conditions, Fe²⁺ dissociates from Fur, leading to a conformational change in the Fur protein that prevents it from binding to the Fur boxes. This de-repression allows for the transcription of the vib and viu genes and the subsequent production of the vibriobactin system.[12]
Quantitative Data
Understanding the quantitative aspects of the this compound system is crucial for appreciating its efficiency and its role in bacterial pathogenesis.
| Parameter | Value | Significance | Reference |
| Binding Affinity (Kd) of this compound to Siderocalin | 2.5 nM (triscatecholate form) | Siderocalin is a host innate immunity protein that sequesters siderophores. This indicates a high-affinity interaction, suggesting siderocalin can be a significant challenge to vibriobactin-mediated iron acquisition. | [6] |
| Binding Affinity (Kd) of this compound to Siderocalin | 1419.60 ± 48.92 nM | This much weaker affinity suggests that iron-laden vibriobactin is not as effectively neutralized by siderocalin as other siderophores, potentially giving V. cholerae an advantage. | [3] |
| VibH Enzyme Kinetics (kcat) | 600 min⁻¹ | Represents the turnover number of the amide synthase VibH, indicating its catalytic efficiency in vibriobactin biosynthesis. | |
| VibH Enzyme Kinetics (Km for acyl-VibB) | 0.88 µM | The Michaelis constant for one of the substrates of VibH, reflecting the concentration at which the enzyme reaches half of its maximum velocity. | |
| VibH Enzyme Kinetics (Km for norspermidine) | 1.5 mM | The Michaelis constant for the other substrate of VibH. | |
| VibF Enzyme Kinetics (kcat) | 122 min⁻¹ | The turnover number for the NRPS enzyme VibF, a key player in vibriobactin assembly. | |
| VibF Enzyme Kinetics (Km for N¹-(2,3-dihydroxybenzoyl)norspermidine) | 1.7 µM | The Michaelis constant for a key intermediate in the vibriobactin biosynthetic pathway. |
Experimental Protocols
Siderophore Production Assay (Chrome Azurol S - CAS Assay)
This colorimetric assay is a universal method for detecting the production of siderophores.
Principle: The CAS assay solution contains a complex of iron, the dye chrome azurol S, and a detergent. Siderophores, with their high affinity for iron, will remove the iron from the dye complex, causing a color change from blue to orange.
Methodology:
-
Prepare CAS agar plates:
-
Prepare a basal agar medium (e.g., M9 minimal medium agar).
-
Autoclave and cool to 50°C.
-
Separately, prepare the CAS assay solution by dissolving chrome azurol S and hexadecyltrimethylammonium bromide (HDTMA) in water, and then slowly adding a solution of FeCl₃.
-
Add the CAS assay solution to the molten agar, mix gently to avoid bubbles, and pour the plates.
-
-
Inoculate bacteria:
-
Grow the Vibrio cholerae strain of interest (wild-type and a vib mutant as a negative control) in a low-iron medium overnight.
-
Spot a small volume (e.g., 5 µl) of the overnight culture onto the center of a CAS agar plate.
-
-
Incubate and observe:
-
Incubate the plates at the optimal growth temperature for Vibrio cholerae (e.g., 37°C) for 24-48 hours.
-
A positive result for siderophore production is indicated by the formation of an orange halo around the bacterial growth against the blue background of the agar. The diameter of the halo can be used as a semi-quantitative measure of siderophore production.
-
This compound Transport Assay
This assay measures the uptake of radiolabeled this compound by bacterial cells.
Methodology:
-
Preparation of Radiolabeled this compound:
-
Purify vibriobactin from a high-producing strain of Vibrio cholerae grown in low-iron medium.
-
Chelate the purified vibriobactin with ⁵⁵FeCl₃ or ⁵⁹FeCl₃.
-
-
Cell Preparation:
-
Grow Vibrio cholerae cells (wild-type and a viuA mutant as a negative control) to mid-log phase in a low-iron medium to induce the expression of the transport system.
-
Harvest the cells by centrifugation, wash with a suitable buffer (e.g., phosphate-buffered saline), and resuspend to a specific cell density.
-
-
Uptake Assay:
-
Initiate the transport assay by adding the radiolabeled this compound to the cell suspension.
-
At various time points, take aliquots of the cell suspension and immediately filter them through a membrane filter (e.g., 0.45 µm pore size) to separate the cells from the medium.
-
Wash the filters rapidly with buffer to remove any non-specifically bound radiolabel.
-
-
Quantification:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The rate of transport can be calculated from the increase in cell-associated radioactivity over time.
-
In Vivo Competitive Index Assay
This assay quantitatively assesses the contribution of the vibriobactin system to the virulence of Vibrio cholerae in an animal model.
Methodology:
-
Strain Preparation:
-
Grow wild-type Vibrio cholerae and a vibriobactin-deficient mutant (e.g., a vibA or viuA mutant) to mid-log phase.
-
Mix the wild-type and mutant strains in a 1:1 ratio.
-
-
Infection of Animal Model:
-
Infect a suitable animal model (e.g., infant mice) with a defined dose of the bacterial mixture via an appropriate route (e.g., oral gavage).
-
-
Recovery of Bacteria:
-
After a specific period of infection, sacrifice the animals and homogenize the relevant tissues (e.g., small intestine).
-
-
Enumeration of Bacteria:
-
Plate serial dilutions of the tissue homogenates on a non-selective agar medium.
-
Differentiate between the wild-type and mutant colonies. This can be achieved by using strains with different antibiotic resistance markers or by replica plating onto selective media.
-
-
Calculation of Competitive Index (CI):
-
The CI is calculated as the ratio of mutant to wild-type bacteria recovered from the host, normalized to the input ratio.
-
A CI of < 1 indicates that the mutant is attenuated in virulence compared to the wild-type.
-
Signaling Pathways and Logical Relationships
Caption: Overview of this compound Biosynthesis, Transport, and Regulation.
Caption: Workflow of Key Experimental Assays for Studying this compound.
The Vibriobactin System as a Target for Drug Development
The critical role of iron acquisition in bacterial pathogenesis makes the systems involved, such as the vibriobactin system, attractive targets for the development of novel antimicrobial agents. Disrupting the ability of Vibrio cholerae to acquire iron could severely impair its growth and virulence.
Several strategies can be envisioned to target the vibriobactin system:
-
Inhibition of Vibriobactin Biosynthesis: Small molecule inhibitors that target the key enzymes in the vibriobactin biosynthetic pathway (e.g., VibF, VibH) could prevent the production of the siderophore. This would effectively "starve" the bacteria of iron in the host environment.
-
Blocking this compound Transport:
-
Receptor Blockade: Molecules that bind to the outer membrane receptor ViuA could prevent the binding and uptake of the this compound complex.
-
"Trojan Horse" Approach: This strategy involves synthesizing conjugates of an antimicrobial agent with a molecule that can be recognized and transported by the vibriobactin uptake system. This would trick the bacteria into actively transporting a toxic compound into the cell. Vibriobactin analogues could serve as the carrier for such conjugates.
-
-
Interference with Iron Release: Inhibiting the function of the cytoplasmic ferric reductase ViuB would lead to the accumulation of the this compound complex within the cell, but the iron would remain inaccessible for cellular processes.
The development of therapies targeting the vibriobactin system holds promise for several reasons. Firstly, these systems are specific to bacteria and are absent in humans, which could lead to a high degree of selectivity and reduced side effects. Secondly, targeting a virulence factor rather than an essential cellular process might exert less selective pressure for the development of resistance. Further research into the structure and function of the proteins in the vibriobactin system will be crucial for the rational design of effective inhibitors. The exploration of vibriobactin analogues as carriers for targeted drug delivery also represents a promising avenue for the development of novel anti-cholera therapeutics.[13][14]
Conclusion
The this compound system is a sophisticated and essential component of the pathogenic strategy of Vibrio cholerae. Its intricate network of biosynthetic enzymes, dedicated transport proteins, and precise regulatory control underscores the importance of iron acquisition for this significant human pathogen. A thorough understanding of the molecular mechanisms governing this system, supported by robust quantitative data and detailed experimental protocols, is paramount for researchers and scientists in the field. Moreover, for drug development professionals, the vibriobactin system presents a compelling target for the design of innovative and highly specific antimicrobial therapies to combat cholera and other vibrioses. Continued investigation into this critical virulence factor will undoubtedly pave the way for new strategies to control and prevent the devastating impact of Vibrio cholerae.
References
- 1. Vibriobactin, a siderophore from Vibrio cholerae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification, cloning, and sequencing of a gene required for this compound utilization by Vibrio cholerae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Siderophore Detection Using Chrome Azurol S and Cross-Feeding Assays | Springer Nature Experiments [experiments.springernature.com]
- 4. Dps-dependent in vivo mutation enhances long-term host adaptation in Vibrio cholerae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Catechol Siderophore Transport by Vibrio cholerae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hypermutation-induced in vivo oxidative stress resistance enhances Vibrio cholerae host adaptation | PLOS Pathogens [journals.plos.org]
- 8. Cloning of a Vibrio cholerae vibriobactin gene cluster: identification of genes required for early steps in siderophore biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Characterization of Ferric and Ferrous Iron Transport Systems in Vibrio cholerae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Isolation and Sequencing of Novel Vibrio Species - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Direct Measurements of the Outer Membrane Stage of Ferric Enterobactin Transport: POSTUPTAKE BINDING - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Selectivity of Ferric Enterobactin Binding and Cooperativity of Transport in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Genetic Regulation of Vibriobactin Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the core genetic regulatory mechanisms governing the synthesis of vibriobactin, the primary siderophore of the pathogenic bacterium Vibrio cholerae. Understanding this pathway is critical for the development of novel antimicrobial strategies that target bacterial iron acquisition, a key virulence factor.
Introduction to Vibriobactin and Iron Homeostasis
Vibrio cholerae, the etiological agent of cholera, requires iron for a multitude of essential cellular processes, including electron transport and DNA metabolism[1]. To acquire iron from the host environment, where it is often sequestered by host proteins, V. cholerae synthesizes and secretes vibriobactin, a high-affinity catecholate siderophore[2][3]. The ferri-vibriobactin complex is then recognized by a specific outer membrane receptor, ViuA, and transported into the cell[3][4]. The biosynthesis and transport of vibriobactin are tightly regulated in response to intracellular iron levels, ensuring that the bacterium can efficiently scavenge iron when it is scarce while avoiding iron-induced toxicity when it is abundant[1].
The Vibriobactin Biosynthetic Gene Cluster
The genes required for vibriobactin biosynthesis are primarily located in a gene cluster on the V. cholerae chromosome[2][5]. These genes, designated vib, encode the enzymes responsible for the multi-step synthesis of vibriobactin from the precursor chorismate[3][6][7].
Table 1: Key Genes in Vibriobactin Biosynthesis
| Gene | Protein Product | Function in Vibriobactin Synthesis | Reference |
| vibA | Isochorismate synthase | Converts chorismate to isochorismate, an early step in 2,3-dihydroxybenzoic acid (DHBA) synthesis. | [2] |
| vibB | 2,3-dihydro-2,3-dihydroxybenzoate dehydrogenase & Aryl Carrier Protein (ArCP) | Catalyzes a step in DHBA synthesis and acts as a carrier for DHB during synthesis. | [2][6] |
| vibC | Isochorismatase | Converts isochorismate to 2,3-dihydro-2,3-dihydroxybenzoate. | [2] |
| vibD | Phosphopantetheinyl transferase | Activates the VibF nonribosomal peptide synthetase. | [3] |
| vibE | 2,3-dihydroxybenzoate-AMP ligase | Activates 2,3-dihydroxybenzoate (DHB) for subsequent incorporation into vibriobactin. | [6][7] |
| vibF | Nonribosomal peptide synthetase (NRPS) | A large, multidomain enzyme that assembles the vibriobactin molecule from its precursors: DHB, L-threonine, and norspermidine. | [5][8][9] |
| vibH | Amide synthase | A free-standing condensation domain that condenses DHB with norspermidine. | [3][6][7] |
Core Regulatory Circuit: The Ferric Uptake Regulator (Fur)
The central regulator of vibriobactin synthesis is the Ferric Uptake Regulator (Fur) protein[1]. In iron-replete conditions, Fur binds to Fe²⁺ as a cofactor, forming an active repressor complex. This complex then binds to specific DNA sequences known as "Fur boxes" located in the promoter regions of iron-regulated genes, including the vib operons, thereby repressing their transcription[1][5][9]. Conversely, under iron-limiting conditions, Fur is unable to bind iron and detaches from the DNA, leading to the derepression of the vib genes and the subsequent synthesis of vibriobactin[1].
Quantitative Impact of Fur Regulation
The repressive effect of Fur on vibriobactin gene expression is significant. Microarray and other gene expression studies have demonstrated a substantial upregulation of vib genes in a fur mutant background or under low-iron conditions.
Table 2: Representative Fold Change in Vibriobactin Gene Expression
| Gene | Fold Change (Low Iron / High Iron) | Fold Change (fur mutant / wild-type) | Reference |
| vibA | 8.5 | 9.7 | [1] |
| vibB | 11.7 | 10.1 | [1] |
| vibC | 11.0 | 14.7 | [1] |
| vibE | 8.7 | 11.0 | [1] |
Note: The data presented are indicative of the magnitude of regulation and may vary between different studies and experimental conditions.
Post-Transcriptional Regulation by the Small RNA RyhB
In addition to the direct transcriptional repression by Fur, vibriobactin synthesis is also influenced by the small non-coding RNA, RyhB[1][10]. The expression of ryhB itself is negatively regulated by Fur; thus, RyhB levels are high under iron-limiting conditions[10][11]. In V. cholerae, RyhB has been shown to have diverse functions, including roles in iron homeostasis[10]. While the direct regulatory interaction between RyhB and the vib transcripts is still being fully elucidated, it is part of a broader Fur-controlled network that fine-tunes iron metabolism[1][10].
Signaling Pathways and Regulatory Logic
The genetic regulation of vibriobactin synthesis can be visualized as a hierarchical network controlled by the availability of iron.
Caption: Regulatory cascade for vibriobactin synthesis.
Experimental Protocols
The study of vibriobactin gene regulation relies on several key molecular biology techniques.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to detect the direct binding of a protein (e.g., Fur) to a specific DNA sequence (e.g., the promoter region of a vib gene).
Methodology:
-
Probe Preparation:
-
Binding Reaction:
-
Electrophoresis:
-
Detection:
-
The gel is dried and exposed to X-ray film (for radioactive probes) or imaged using a fluorescence scanner.
-
A "shift" in the mobility of the labeled probe, appearing as a band higher up the gel, indicates the formation of a protein-DNA complex[14].
-
Caption: Workflow for Electrophoretic Mobility Shift Assay (EMSA).
DNase I Footprinting Assay
This technique is employed to precisely map the binding site of a protein on a DNA fragment.
Methodology:
-
Probe Preparation:
-
Binding Reaction:
-
DNase I Digestion:
-
Analysis:
-
The DNA fragments are denatured and separated by size on a high-resolution denaturing polyacrylamide gel, alongside a sequencing ladder of the same DNA fragment[20].
-
The gel is autoradiographed. The region where the protein was bound will be protected from DNase I cleavage, resulting in a "footprint" – a gap in the ladder of DNA fragments compared to the control lane[9][17].
-
Caption: Workflow for DNase I Footprinting Assay.
Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is used to quantify the levels of specific mRNA transcripts, such as those of the vib genes, under different experimental conditions.
Methodology:
-
RNA Extraction:
-
Total RNA is isolated from V. cholerae cultures grown under iron-replete and iron-depleted conditions, or from wild-type and fur mutant strains[21].
-
-
cDNA Synthesis:
-
The extracted RNA is treated with DNase to remove any contaminating genomic DNA.
-
Reverse transcriptase is used to synthesize complementary DNA (cDNA) from the mRNA templates[22].
-
-
Real-Time PCR:
-
The cDNA is used as a template for PCR with primers specific to the vib gene of interest.
-
The PCR is performed in a real-time PCR machine, which monitors the amplification of the DNA in real-time using a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe[23].
-
-
Data Analysis:
-
The cycle threshold (Ct) value, which is the cycle number at which the fluorescence signal crosses a certain threshold, is determined for each sample.
-
The relative expression of the target gene is calculated by normalizing the Ct values to that of a stably expressed housekeeping gene (reference gene) and comparing the values between different experimental conditions (e.g., using the ΔΔCt method)[24][25].
-
Implications for Drug Development
The critical role of vibriobactin in V. cholerae pathogenesis makes its biosynthetic and regulatory pathways attractive targets for the development of novel therapeutics. Strategies could include:
-
Inhibitors of Vibriobactin Synthesis: Small molecules that inhibit the activity of key enzymes in the vibriobactin biosynthetic pathway, such as VibF, could prevent the bacterium from acquiring iron and thus attenuate its virulence.
-
Disruption of Fur-Mediated Regulation: Compounds that interfere with the function of Fur, either by preventing its interaction with iron or its binding to DNA, could lead to the dysregulation of iron homeostasis, potentially causing iron toxicity or rendering the bacterium more susceptible to oxidative stress.
Conclusion
The genetic regulation of vibriobactin synthesis in Vibrio cholerae is a tightly controlled process orchestrated primarily by the iron-responsive repressor Fur. This system ensures that the bacterium can efficiently acquire iron in the iron-limited environment of the host while preventing the detrimental effects of iron overload. A thorough understanding of this intricate regulatory network, facilitated by the experimental approaches detailed in this guide, is paramount for the development of innovative anti-cholera therapies that target this essential virulence mechanism.
References
- 1. Iron and Fur Regulation in Vibrio cholerae and the Role of Fur in Virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cloning of a Vibrio cholerae vibriobactin gene cluster: identification of genes required for early steps in siderophore biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. VibD and VibH Are Required for Late Steps in Vibriobactin Biosynthesis in Vibrio cholerae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Vibrio cholerae VibF Is Required for Vibriobactin Synthesis and Is a Member of the Family of Nonribosomal Peptide Synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Vibriobactin biosynthesis in Vibrio cholerae: VibH is an amide synthase homologous to nonribosomal peptide synthetase condensation domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Vibrio cholerae VibF is required for vibriobactin synthesis and is a member of the family of nonribosomal peptide synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of Vibrio cholerae RyhB: the RyhB Regulon and Role of ryhB in Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. med.upenn.edu [med.upenn.edu]
- 13. licorbio.com [licorbio.com]
- 14. researchgate.net [researchgate.net]
- 15. Electrophoretic mobility shift assay (EMSA) for detecting protein–nucleic acid interactions | Springer Nature Experiments [experiments.springernature.com]
- 16. DNase I Footprinting - Creative BioMart [creativebiomart.net]
- 17. DNase footprinting assay - Wikipedia [en.wikipedia.org]
- 18. DNase I Footprinting Assay - Lifeasible [lifeasible.com]
- 19. DNase I Footprinting | Springer Nature Experiments [experiments.springernature.com]
- 20. med.upenn.edu [med.upenn.edu]
- 21. Gene Expression Analysis in Bacteria by RT-qPCR | Springer Nature Experiments [experiments.springernature.com]
- 22. Frontiers | The Small RNA RyhB Is a Regulator of Cytochrome Expression in Shewanella oneidensis [frontiersin.org]
- 23. Real-Time PCR Protocol for Detection and Quantification of Three Pathogenic Members of the Vibrionaceae Family - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. RNA-seq-based monitoring of infection-linked changes in Vibrio cholerae gene expression - PMC [pmc.ncbi.nlm.nih.gov]
Structural Analogues of Ferric Vibriobactin: A Technical Guide for Drug Development Professionals
October 31, 2025
Executive Summary
Vibriobactin, a catecholate siderophore produced by Vibrio cholerae, plays a pivotal role in the pathogen's iron acquisition and virulence. Its unique chemical structure and iron-coordination mechanism, which allow it to evade the host's innate immune response, make it and its structural analogues compelling targets for the development of novel antimicrobial agents and drug delivery systems. This technical guide provides a comprehensive overview of ferric vibriobactin, focusing on its structure, biosynthesis, and transport. While the synthesis of structural analogues of vibriobactin is an active area of research, this guide also addresses the current landscape of these analogues, drawing parallels from related siderophores to inform future drug design and development. This document is intended for researchers, scientists, and drug development professionals in the field of antimicrobial research and development.
Introduction to this compound
Iron is an essential nutrient for most living organisms, including pathogenic bacteria. However, the concentration of free iron in host environments is extremely low, necessitating sophisticated iron acquisition systems for bacterial survival. Vibrio cholerae, the causative agent of cholera, secretes the siderophore vibriobactin to chelate ferric iron (Fe³⁺) from the host and transport it back into the bacterial cell.
The structure of vibriobactin is unique among catecholate siderophores. It consists of three 2,3-dihydroxybenzoic acid (DHB) units linked to a norspermidine backbone. Two of the DHB moieties are attached via L-threonine residues that are cyclized to form oxazoline rings.[1][2] This complex structure is crucial for its high affinity for ferric iron and its interaction with the bacterial transport machinery.
A key feature of this compound is its unusual iron coordination. While most catecholate siderophores coordinate iron through six oxygen atoms from the catechol moieties, this compound utilizes five oxygen atoms and one nitrogen atom from one of the oxazoline rings.[3] This distinct coordination geometry is thought to be responsible for its ability to evade sequestration by the mammalian innate immune protein siderocalin, which typically binds and neutralizes catecholate siderophores.[3] This "stealth" characteristic makes the vibriobactin system an attractive target for antimicrobial strategies.
Biosynthesis and Transport of this compound
Understanding the biosynthesis and transport of this compound is fundamental to developing inhibitors of this pathway and designing analogues that can exploit it for drug delivery.
Vibriobactin Biosynthesis Pathway
The biosynthesis of vibriobactin is a complex process mediated by a series of enzymes encoded by the vib gene cluster. The pathway involves the synthesis of the DHB precursor, its activation, and its assembly with L-threonine and norspermidine by a non-ribosomal peptide synthetase (NRPS) machinery. The key enzymes in this pathway are VibA, VibB, VibC, VibD, VibE, VibF, and VibH.[2][4][5][6]
This compound Transport Pathway
Once vibriobactin chelates iron in the extracellular environment, the resulting this compound complex is recognized and transported into the V. cholerae cell through a specific transport system. This process is initiated by the binding of this compound to the outer membrane receptor ViuA.[7][8] The complex is then translocated across the outer membrane in a TonB-dependent manner. In the periplasm, the complex is bound by the periplasmic binding protein ViuP and subsequently transported across the inner membrane by an ABC transporter system, ViuPDGC. An alternative ABC transporter, VctPDGC, has also been identified. Once in the cytoplasm, iron is released from the complex through reduction by the this compound reductase, ViuB.[9]
Structural Analogues of this compound
The development of structural analogues of this compound is a promising strategy for two main therapeutic applications: as direct antimicrobial agents that interfere with iron uptake, and as "Trojan horse" delivery vehicles to transport antibiotics into bacterial cells. While the literature on a wide array of synthetic vibriobactin analogues with comprehensive biological data is limited, research on other catecholate siderophores provides a roadmap for potential modifications.
Potential modifications to the vibriobactin scaffold include:
-
Modification of the Catechol Moieties: Altering the substitution pattern on the catechol rings can affect iron binding affinity and recognition by the ViuA receptor.
-
Replacement of the Oxazoline Rings: The oxazoline rings are crucial for the unique iron coordination. Replacing them with other heterocyclic systems, such as thiazoline rings, can probe the structural requirements for receptor binding and transport.
-
Alteration of the Norspermidine Backbone: Modifying the length and composition of the polyamine backbone can impact the overall conformation of the molecule and its presentation of the catechol groups to the receptor.
-
Conjugation to Antimicrobials: Attaching an antibiotic payload to the vibriobactin scaffold can facilitate its targeted delivery into V. cholerae via the vibriobactin uptake system.
Chemo-enzymatic Synthesis of Analogues
One approach to generating vibriobactin analogues is through chemo-enzymatic synthesis, leveraging the substrate promiscuity of the vibriobactin biosynthesis enzymes. For instance, the VibF subunit has been shown to accept L-serine and L-cysteine as alternative substrates to L-threonine, leading to the formation of bis(oxazolinyl) and bis(thiazolinyl) analogues of vibriobactin, respectively.[10]
Synthetic Analogues of Other Catecholate Siderophores
Research on other catecholate siderophores, such as enterobactin, has demonstrated the feasibility of creating synthetic analogues with potent biological activity.[3][10] These studies often involve the synthesis of molecules with one, two, or three catecholate moieties attached to various scaffolds, including amino acids and dipeptides.[3]
Quantitative Data
Table 1: Biological Activity of Vibriobactin
| Compound | Target | Assay | Endpoint | Value | Reference |
| Vibriobactin | L1210 cells | Cell Growth Inhibition | IC₅₀ | 2 µM | [10] |
| Vibriobactin | Daudi cells | Cell Growth Inhibition | - | Active | [10] |
Table 2: Hypothetical Quantitative Data for Vibriobactin Analogues (Illustrative)
| Analogue ID | Modification | Target Organism | MIC (µg/mL) | ViuA Binding Affinity (K D ) | Ribonucleotide Reductase Inhibition (IC₅₀) |
| VIB-001 | Thiazoline replaces oxazoline | V. cholerae | Data not available | Data not available | Data not available |
| VIB-002 | Modified norspermidine linker | V. cholerae | Data not available | Data not available | Data not available |
| VIB-Cipro | Ciprofloxacin conjugate | V. cholerae | Data not available | Data not available | Data not available |
Note: The data in Table 2 is hypothetical and for illustrative purposes only, as specific quantitative data for a diverse range of vibriobactin analogues is not available in the reviewed scientific literature.
Experimental Protocols
Detailed, step-by-step protocols for the chemical synthesis of a variety of vibriobactin analogues and their biological evaluation are not extensively published. However, based on related literature, the following sections outline the general methodologies that would be employed.
General Protocol for Solid-Phase Synthesis of Siderophore Analogues
The synthesis of peptidic siderophore analogues can be achieved using standard solid-phase peptide synthesis (SPPS) techniques. This allows for the modular assembly of the scaffold and the incorporation of modified building blocks.
-
Resin and Linker Selection: A suitable resin (e.g., 2-chlorotrityl chloride resin) and linker are chosen based on the desired C-terminal functionality.
-
Fmoc-Protected Amino Acid Coupling: Fmoc-protected amino acids and custom-synthesized building blocks are sequentially coupled to the growing peptide chain on the solid support using standard coupling reagents (e.g., HBTU, HATU).
-
Deprotection: The Fmoc protecting group is removed with a solution of piperidine in DMF to allow for the next coupling step.
-
Cleavage and Deprotection: Once the desired sequence is assembled, the peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail (e.g., TFA-based).
-
Purification: The crude product is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol for Minimum Inhibitory Concentration (MIC) Assay
The antimicrobial activity of vibriobactin analogues against V. cholerae can be determined using a broth microdilution method.[11][12][13][14]
-
Preparation of Bacterial Inoculum: A culture of V. cholerae is grown to a specific optical density and then diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL) in iron-depleted media.
-
Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate.
-
Inoculation: The bacterial inoculum is added to each well of the microtiter plate.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Signaling Pathways
Currently, there is no direct evidence in the scientific literature to suggest that this compound or its structural analogues directly modulate specific host or bacterial signaling pathways. The primary biological effect of vibriobactin is iron acquisition, and its impact on cellular processes is largely considered to be a downstream consequence of changes in intracellular iron concentration. For example, the observed inhibition of ribonucleotide reductase by vibriobactin is likely due to the chelation of iron, which is an essential cofactor for this enzyme, rather than a direct interaction with a signaling cascade.[10]
Future research may explore whether the binding of this compound or its analogues to the ViuA receptor could trigger any transmembrane signaling events.
Conclusion and Future Directions
This compound represents a validated target for the development of new antimicrobial agents against Vibrio cholerae. Its unique structure and mechanism of action provide a solid foundation for the design of structural analogues with therapeutic potential. While the field of vibriobactin analogue synthesis is still emerging, the strategies employed for other catecholate siderophores offer valuable insights.
Future research should focus on:
-
The chemical synthesis and characterization of a diverse library of vibriobactin analogues.
-
Quantitative evaluation of the biological activity of these analogues, including their antimicrobial efficacy, ability to inhibit iron uptake, and potential for "Trojan horse" drug delivery.
-
Detailed structure-activity relationship studies to guide the rational design of more potent and selective compounds.
-
Investigation into the potential for vibriobactin analogues to modulate cellular signaling pathways.
The development of potent and specific vibriobactin analogues holds significant promise for addressing the ongoing challenge of antimicrobial resistance and for the creation of targeted therapies against cholera and other pathogenic vibrios.
References
- 1. Degradation of catecholate, hydroxamate, and carboxylate model siderophores by extracellular enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Siderophore–Antibiotic Conjugate Design: New Drugs for Bad Bugs? [mdpi.com]
- 3. New synthetic catecholate-type siderophores based on amino acids and dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism and structure-activity relationships of norspermidine-based peptidic inhibitors of trypanothione reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Vibriobactin biosynthesis in Vibrio cholerae: VibH is an amide synthase homologous to nonribosomal peptide synthetase condensation domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cloning, sequencing, and transcriptional regulation of viuA, the gene encoding the this compound receptor of Vibrio cholerae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scidok.sulb.uni-saarland.de [scidok.sulb.uni-saarland.de]
- 9. Vibrio cholerae VibF Is Required for Vibriobactin Synthesis and Is a Member of the Family of Nonribosomal Peptide Synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New synthetic catecholate-type siderophores with triamine backbone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. gtfcc.org [gtfcc.org]
- 12. Frontiers | Antimicrobial Susceptibility of Environmental Non-O1/Non-O139 Vibrio cholerae Isolates [frontiersin.org]
- 13. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Minimum inhibitory concentration (MIC) of some antibiotics against Vibrio cholerae O139 isolates from Pondicherry - PubMed [pubmed.ncbi.nlm.nih.gov]
Vibriobactin Beyond Vibrio cholerae: A Technical Guide to its Discovery and Characterization in Other Bacterial Species
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Vibriobactin is a catecholate siderophore first isolated from Vibrio cholerae, where it plays a crucial role in iron acquisition, a process essential for bacterial survival and pathogenesis.[1][2] This high-affinity iron chelator is assembled from three molecules of 2,3-dihydroxybenzoic acid (DHBA), two molecules of L-threonine, and a norspermidine backbone.[2] While the biosynthesis and transport of vibriobactin have been extensively studied in V. cholerae, its presence and functional role in other bacterial species are of significant interest for understanding microbial iron metabolism, ecology, and for the development of novel antimicrobial strategies. This technical guide provides a comprehensive overview of the discovery and characterization of vibriobactin and structurally similar siderophores in bacterial species other than Vibrio cholerae, with a focus on quantitative data, experimental protocols, and regulatory pathways.
Discovery of Vibriobactin and Related Siderophores in other Vibrionaceae
While originally identified in Vibrio cholerae, evidence suggests that the capacity to produce vibriobactin or structurally related siderophores extends to other members of the Vibrionaceae family.
Vibrio vulnificus
This opportunistic human pathogen is known to produce a primary catecholate siderophore, vulnibactin, which is structurally very similar to vibriobactin. Vulnibactin is composed of one residue of 2,3-dihydroxybenzoic acid (DHBA) and two residues of salicylic acid attached to a norspermidine backbone, with L-threonine forming oxazoline rings.[3] Crucially, it has been reported that Vibrio vulnificus also produces vibriobactin, in addition to vulnibactin, aerobactin, and desferoxamine B.[4] The biosynthesis of vulnibactin shares significant homology with that of vibriobactin, involving non-ribosomal peptide synthetases (NRPS).[1][3]
Other Vibrio Species
Several other Vibrio species have been reported to utilize vibriobactin, suggesting they may either produce it themselves or possess transport systems capable of recognizing it.[5] Vibrio fluvialis produces fluvibactin, another siderophore structurally related to vibriobactin.[6]
Photobacterium Species
Photobacterium is another genus within the Vibrionaceae family known to produce various siderophores. For instance, Photobacterium damselae subsp. piscicida produces the siderophore piscibactin.[7] While genomic analyses have revealed the presence of siderophore biosynthesis gene clusters in numerous Photobacterium strains, there is currently no direct evidence in the reviewed literature confirming the production of vibriobactin by any Photobacterium species.[8]
Quantitative Data on Siderophore Production
Specific quantitative data for vibriobactin production in non-cholerae species is scarce in the current literature. However, studies on the closely related siderophore vulnibactin in Vibrio vulnificus provide valuable insights into the potential production levels and regulatory dynamics that may also apply to vibriobactin in this species.
Table 1: Quantitative Analysis of Vulnibactin Production in Vibrio vulnificus
| Parameter | Method | Condition | Result | Reference |
| Siderophore Production | Arnow Test | V. vulnificus grown in CM9 minimal medium | Red color formation indicates catechol siderophore production. | [9] |
| Gene Expression (vvsA) | luxAB reporter fusion | Iron-replete | Highly repressed | [1] |
| Gene Expression (vvsA) | luxAB reporter fusion | Iron-deplete | De-repressed | [1] |
| Gene Expression (vvsA) | luxAB reporter fusion | fur mutant | Completely de-repressed regardless of iron concentration | [1] |
Experimental Protocols
The detection, purification, and characterization of vibriobactin in novel bacterial species rely on a combination of established methodologies for siderophore analysis.
Detection of Catecholate Siderophore Production: The Arnow Test
This colorimetric assay is a standard method for the specific detection of catechol-type siderophores.[9]
Protocol:
-
Grow the bacterial strain of interest in an iron-deficient medium (e.g., Chrome Azurol S (CAS) broth or a defined minimal medium with low iron) to induce siderophore production.
-
Centrifuge the culture to pellet the cells and collect the supernatant.
-
To 0.2 mL of the culture supernatant, add 0.2 mL of 0.5 N HCl.
-
Add 0.2 mL of a solution containing sodium nitrite and sodium molybdate. A yellow color will form.
-
Add 0.2 mL of 1 N NaOH. The development of a red color indicates the presence of catecholate compounds.[9]
Universal Siderophore Detection: Chrome Azurol S (CAS) Assay
The CAS assay is a universal method for detecting siderophores of all types. It is based on the competition for iron between the siderophore and the CAS dye complex.
Protocol (Agar Plate Method):
-
Prepare CAS agar plates by incorporating a dye complex of CAS, hexadecyltrimethylammonium bromide (HDTMA), and FeCl₃ into a suitable agar medium.[10]
-
Spot or streak the bacterial culture onto the CAS agar plate.
-
Incubate under appropriate growth conditions.
-
The production of siderophores is indicated by a color change of the agar from blue to orange/yellow around the bacterial growth.[10][11]
Purification of Vibriobactin
A general protocol for the purification of catecholate siderophores from culture supernatants can be adapted for vibriobactin.
Protocol:
-
Grow the bacterium in a large volume of iron-deficient liquid medium.
-
Centrifuge the culture to remove bacterial cells.
-
Acidify the supernatant to approximately pH 2 with HCl.
-
Extract the siderophore into an organic solvent such as ethyl acetate.
-
Evaporate the organic solvent to obtain a crude extract.
-
Further purify the siderophore using techniques such as column chromatography (e.g., Sephadex LH-20) or high-performance liquid chromatography (HPLC).
Characterization by Mass Spectrometry
High-resolution mass spectrometry is a powerful tool for the definitive identification and structural elucidation of siderophores.
Protocol:
-
Prepare a purified or partially purified siderophore extract.
-
Analyze the sample using a high-resolution mass spectrometer (e.g., Orbitrap or TOF) coupled with liquid chromatography (LC-MS).
-
Determine the exact mass of the siderophore to predict its elemental composition.
-
Perform tandem mass spectrometry (MS/MS) to obtain fragmentation patterns, which can be compared to known standards of vibriobactin or used for de novo structural elucidation.[12]
Signaling Pathways and Regulation
While specific signaling pathways for vibriobactin in non-cholerae species have not been fully elucidated, the regulatory mechanisms of the homologous vulnibactin system in Vibrio vulnificus provide a strong predictive model.
Iron-Dependent Regulation by Fur
In many bacteria, including Vibrio species, the biosynthesis of siderophores is negatively regulated by the Ferric Uptake Regulator (Fur) protein. In iron-replete conditions, Fur binds to iron, and this complex represses the transcription of siderophore biosynthesis genes by binding to a specific DNA sequence known as the "Fur box" in the promoter region of these genes.[1][3] In V. vulnificus, the transcription of the vulnibactin biosynthesis genes (vvsA and vvsB) is highly repressed in the presence of iron, and this repression is relieved in a fur mutant.[1]
Quorum Sensing Regulation by SmcR
In addition to iron levels, siderophore production in V. vulnificus is also regulated by quorum sensing, a cell-density-dependent communication system. The master quorum-sensing regulator, SmcR, has been shown to repress the transcription of the vulnibactin biosynthesis genes.[1] This suggests a mechanism to fine-tune siderophore production based on population density, potentially to coordinate social behaviors and optimize iron acquisition within a bacterial community.
Visualizations
Vibriobactin Biosynthesis and Transport Pathway
Caption: Generalized pathway of vibriobactin biosynthesis and iron uptake.
Regulatory Cascade of Siderophore Synthesis in Vibrio vulnificus
Caption: Model for the dual regulation of siderophore synthesis by iron and quorum sensing.
Experimental Workflow for Vibriobactin Discovery
Caption: A stepwise workflow for the identification of vibriobactin in a new bacterial isolate.
Conclusion
The discovery of vibriobactin and related siderophores in bacterial species beyond Vibrio cholerae, particularly in Vibrio vulnificus, expands our understanding of iron acquisition mechanisms in the Vibrionaceae family. While direct quantitative data for vibriobactin in these other species remains an area for future research, the established methodologies for siderophore detection and characterization, combined with insights from the regulation of homologous systems, provide a robust framework for further investigation. The elucidation of these pathways and their regulation is not only of fundamental scientific interest but also holds significant potential for the development of novel therapeutic strategies targeting bacterial iron metabolism.
References
- 1. Iron and Quorum Sensing Coordinately Regulate the Expression of Vulnibactin Biosynthesis in Vibrio vulnificus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Iron and Fur Regulation in Vibrio cholerae and the Role of Fur in Virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vibrio cholerae VibF is required for vibriobactin synthesis and is a member of the family of nonribosomal peptide synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Distribution of siderophore gene systems on a Vibrionaceae phylogeny: Database searches, phylogenetic analyses and evolutionary perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The Siderophore Piscibactin Is a Relevant Virulence Factor for Vibrio anguillarum Favored at Low Temperatures [frontiersin.org]
- 7. Frontiers | Molecular characterization of vulnibactin biosynthesis in Vibrio vulnificus indicates the existence of an alternative siderophore [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Protocol for Specific Isolation of Virulent Strains of Vibrio vulnificus Serovar E (Biotype 2) from Environmental Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Imaging mass spectrometry in microbiology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Purification and characterization of Vibrio vulnificus protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Spectroscopic Properties of Ferric Vibriobactin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vibriobactin is a catecholate siderophore produced by Vibrio cholerae to facilitate iron acquisition, a process crucial for its pathogenicity. The complex formed between vibriobactin and ferric iron (Fe³⁺) exhibits distinct spectroscopic properties that are instrumental in understanding its structure, bonding, and interaction with bacterial uptake machinery. This technical guide provides a comprehensive overview of the spectroscopic characteristics of ferric vibriobactin, including data from UV-Visible (UV-Vis) absorption spectroscopy, Circular Dichroism (CD), Electron Paramagnetic Resonance (EPR), and Mössbauer spectroscopy. Detailed experimental protocols for these techniques are also presented, alongside visualizations of the this compound structure and analytical workflows to aid in research and drug development efforts targeting this critical virulence factor.
Introduction
Iron is an essential nutrient for most living organisms, playing a vital role in numerous metabolic processes. In vertebrate hosts, the concentration of free iron is extremely low, presenting a significant challenge for invading pathogens. To overcome this, many bacteria, including the cholera pathogen Vibrio cholerae, synthesize and secrete high-affinity iron chelators called siderophores.
Vibriobactin is the primary siderophore produced by Vibrio cholerae. It is a complex molecule belonging to the catecholate class of siderophores. Its structure consists of three 2,3-dihydroxybenzoyl groups (catechol moieties) linked to a backbone of two L-threonine residues and one norspermidine molecule.[1] These catechol groups provide the coordination sites for ferric iron, forming a stable hexadentate octahedral complex. The biosynthesis of vibriobactin is a complex process involving several enzymes encoded by the vib gene cluster.[2] Once secreted, vibriobactin scavenges ferric iron from the environment, and the resulting this compound complex is then recognized by a specific outer membrane receptor, ViuA, for transport into the bacterial cell.[2][3]
The unique spectroscopic signature of the this compound complex arises from the interaction between the ferric ion and the catecholate ligands. These properties are not only fundamental to its characterization but also provide a basis for developing assays to screen for inhibitors of vibriobactin synthesis or transport, a potential therapeutic strategy against Vibrio cholerae.
Chemical Structure of this compound
The structure of vibriobactin was first elucidated by Griffiths et al. in 1984.[1] It is comprised of three 2,3-dihydroxybenzoic acid units attached to a norspermidine backbone, with two of the catechol groups being further modified by cyclization with L-threonine to form oxazoline rings.[1] This intricate structure allows for the efficient and high-affinity coordination of a single ferric iron atom.
Caption: Figure 1. Schematic of the this compound complex.
Spectroscopic Properties
UV-Visible (UV-Vis) Absorption Spectroscopy
Ferric catecholate complexes are known for their intense color, resulting from ligand-to-metal charge transfer (LMCT) bands in the visible region of the electromagnetic spectrum.
Table 1: UV-Visible Absorption Data for Ferric Catecholate Siderophores
| Siderophore | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Reference |
| This compound | ~495 | Not Reported | Inferred from related compounds |
| Ferric Enterobactin | 495 | ~5,600 | General knowledge |
Note: Data for this compound is an approximation based on the known spectra of other ferric catecholate siderophores.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for studying chiral molecules and their interactions with metals. The this compound complex is chiral due to the presence of L-threonine in its structure and the stereochemistry of the iron coordination center. The CD spectrum provides information about the conformation of the siderophore and the chirality of the metal complex. While specific CD data for this compound is scarce, the spectra of other ferric triscatecholate siderophores show characteristic bands in the visible region corresponding to the LMCT transitions.
Electron Paramagnetic Resonance (EPR) Spectroscopy
EPR spectroscopy is used to study species with unpaired electrons, such as the high-spin ferric (Fe³⁺, d⁵) ion in the this compound complex. The EPR spectrum of high-spin ferric iron in a rhombic environment typically shows a prominent signal at g ≈ 4.3.
Table 2: EPR Spectroscopic Data for High-Spin Ferric Siderophores
| Complex | g-values | Temperature (K) | Reference |
| This compound | g ≈ 4.3 | < 77 | Expected for high-spin Fe(III) |
| Ferric Enterobactin | g ≈ 4.3 | < 77 | General knowledge |
Note: The g-value for this compound is an expected value based on its high-spin ferric nature.
Mössbauer Spectroscopy
Mössbauer spectroscopy is a highly sensitive technique for probing the nuclear environment of specific isotopes, such as ⁵⁷Fe. It provides valuable information about the oxidation state, spin state, and coordination geometry of the iron center. For a high-spin ferric (Fe³⁺) ion in a catecholate coordination environment, the Mössbauer spectrum is expected to show a characteristic isomer shift (δ) and quadrupole splitting (ΔEQ).
Table 3: Mössbauer Spectroscopic Parameters for Ferric Catecholate Siderophores
| Complex | Isomer Shift (δ) (mm/s) | Quadrupole Splitting (ΔEQ) (mm/s) | Temperature (K) | Reference |
| This compound | ~0.4 - 0.5 | ~0.6 - 0.9 | 4.2 | Expected for high-spin Fe(III) |
| Ferric Enterobactin | ~0.45 | ~0.75 | 4.2 | [4] |
Note: The Mössbauer parameters for this compound are expected values based on data from other high-spin ferric catecholate complexes.
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of this compound. Specific parameters may need to be optimized based on the instrumentation and sample concentration.
Preparation of this compound
-
Isolation of Vibriobactin: Vibriobactin is typically isolated from the supernatant of low-iron cultures of Vibrio cholerae.[1]
-
Complex Formation: A solution of purified vibriobactin is titrated with a standardized solution of ferric chloride (FeCl₃) or ferric citrate. The formation of the complex is monitored by the appearance of the characteristic deep red color. The complex is typically formed at a 1:1 molar ratio of vibriobactin to Fe³⁺.
Caption: Figure 2. Workflow for this compound preparation.
UV-Visible Spectroscopy
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Sample Preparation: this compound is dissolved in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration in the low micromolar range.
-
Data Acquisition: The absorption spectrum is recorded from 200 to 800 nm. The buffer solution is used as a blank.
-
Analysis: The wavelength of maximum absorption (λmax) and the absorbance value are determined. The molar extinction coefficient (ε) is calculated using the Beer-Lambert law (A = εcl).
Circular Dichroism Spectroscopy
-
Instrumentation: A CD spectropolarimeter equipped with a thermostatted cell holder.
-
Sample Preparation: A solution of this compound is prepared in a suitable buffer, with concentrations typically in the range of 10-100 µM.
-
Data Acquisition: CD spectra are recorded in the far-UV (190-250 nm) and visible (300-700 nm) regions.
-
Analysis: The CD signal is reported in units of millidegrees and can be converted to molar ellipticity.
Electron Paramagnetic Resonance Spectroscopy
-
Instrumentation: An X-band EPR spectrometer equipped with a cryostat for low-temperature measurements.
-
Sample Preparation: A concentrated solution of this compound (typically > 100 µM) is placed in an EPR tube and flash-frozen in liquid nitrogen.
-
Data Acquisition: EPR spectra are recorded at low temperatures (e.g., 77 K or lower).
-
Analysis: The g-values are determined from the positions of the spectral features.
Mössbauer Spectroscopy
-
Instrumentation: A Mössbauer spectrometer with a ⁵⁷Co source.
-
Sample Preparation: A solid sample of this compound (enriched with ⁵⁷Fe for better signal) is prepared.
-
Data Acquisition: Spectra are collected at cryogenic temperatures (e.g., 4.2 K).
-
Analysis: The spectrum is fitted to determine the isomer shift (δ) and quadrupole splitting (ΔEQ).
Caption: Figure 3. Workflow for spectroscopic analysis.
Signaling Pathways and Logical Relationships
The uptake of this compound is a critical step in iron acquisition by Vibrio cholerae and is tightly regulated. The process involves the recognition of the ferric siderophore by an outer membrane receptor, transport across the periplasm, and subsequent translocation across the inner membrane.
Caption: Figure 4. This compound uptake pathway.
Conclusion
The spectroscopic properties of this compound are characteristic of a high-spin ferric iron center coordinated by three catecholate ligands. While detailed quantitative data for this specific complex remains to be fully documented in publicly accessible literature, a comprehensive understanding can be built upon the extensive studies of analogous ferric siderophores. The methodologies and expected spectral characteristics outlined in this guide provide a solid foundation for researchers and drug development professionals working on targeting the vibriobactin-mediated iron uptake system of Vibrio cholerae. Further detailed spectroscopic investigation of this compound will be invaluable for elucidating the precise electronic structure and for the development of novel antibacterial strategies.
References
- 1. Vibriobactin, a siderophore from Vibrio cholerae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. VibD and VibH Are Required for Late Steps in Vibriobactin Biosynthesis in Vibrio cholerae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of the vibriobactin receptor of Vibrio cholerae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Escherichia coli iron enterobactin uptake monitored by Mössbauer spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Chemical Synthesis of Vibriobactin for Research Applications
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Vibriobactin is a catecholate siderophore produced by Vibrio cholerae, the bacterium responsible for cholera.[1] Siderophores are small, high-affinity iron-chelating molecules secreted by microorganisms to scavenge iron from the environment, a process crucial for their survival and virulence.[2][3] Vibriobactin is comprised of three 2,3-dihydroxybenzoic acid (DHB) units, two L-threonine residues, and a norspermidine backbone.[4] Two of the DHB moieties are incorporated into 2-(2,3-dihydroxyphenyl)-5-methyl-4,5-dihydrooxazole-4-carboxylic acid moieties derived from L-threonine. The intricate structure and potent iron-binding properties of vibriobactin make it a compelling target for chemical synthesis. Access to synthetic vibriobactin and its analogs is essential for a variety of research applications, including the study of bacterial iron acquisition, the development of novel antimicrobial agents that target this pathway, and the design of drug delivery systems that exploit the siderophore uptake machinery. This document provides detailed protocols and application notes for the chemical synthesis of vibriobactin for research use.
Vibriobactin Signaling and Iron Uptake Pathway
Vibriobactin plays a central role in the iron acquisition system of Vibrio cholerae. The process begins with the biosynthesis and secretion of vibriobactin into the extracellular environment in response to iron-limiting conditions.[5] Once secreted, vibriobactin scavenges ferric iron (Fe³⁺) from host iron-binding proteins or the surrounding medium, forming a stable ferri-vibriobactin complex.[5] This complex is then recognized and bound by a specific outer membrane receptor protein, ViuA.[6][7] The transport of the ferri-vibriobactin complex across the outer membrane is an energy-dependent process that relies on the TonB-ExbB-ExbD system.[5][8][9] In the periplasm, the complex is bound by a periplasmic binding protein, ViuP, which is part of an ABC transporter system (ViuDGC) that facilitates its transport across the cytoplasmic membrane into the cytoplasm.[10] Once inside the cell, iron is released from the vibriobactin molecule, likely through a reduction mechanism, and becomes available for various cellular processes. The iron-free siderophore can then be recycled or degraded.
References
- 1. Vibriobactin | C35H39N5O11 | CID 441167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. journals.asm.org [journals.asm.org]
- 4. Vibriobactin - Wikipedia [en.wikipedia.org]
- 5. journals.asm.org [journals.asm.org]
- 6. Cloning, sequencing, and transcriptional regulation of viuA, the gene encoding the ferric vibriobactin receptor of Vibrio cholerae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. TonB-dependent transporters and their occurrence in cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TonB-Dependent Systems of Uropathogenic Escherichia coli: Aerobactin and Heme Transport and TonB Are Required for Virulence in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular Mechanism of Iron Transport Systems in Vibrio - Journal of Pure and Applied Microbiology [microbiologyjournal.org]
Application Notes and Protocols: Ferric Vibriobactin Uptake Assay in Vibrio cholerae
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iron is an essential nutrient for virtually all living organisms, playing a critical role in numerous cellular processes. For pathogenic bacteria like Vibrio cholerae, the causative agent of cholera, the acquisition of iron from the host environment is a crucial determinant of virulence. In the iron-limited conditions of the human host, V. cholerae synthesizes and secretes a high-affinity iron chelator, the catechol siderophore vibriobactin. This molecule scavenges ferric iron (Fe³⁺) from the surroundings, and the resulting ferric vibriobactin complex is then recognized and transported into the bacterial cell through a specific uptake system. Understanding the mechanism of this compound uptake is of significant interest for the development of novel antimicrobial strategies that target this essential nutrient acquisition pathway.
These application notes provide a detailed overview of the this compound uptake system in V. cholerae and present protocols for assays to study this process. The information is intended for researchers in microbiology, infectious diseases, and drug development who are investigating bacterial iron acquisition and seeking to identify inhibitors of this critical virulence mechanism.
This compound Uptake Pathway
The uptake of this compound in Vibrio cholerae is a multi-step process that involves proteins spanning the outer membrane, periplasm, and inner membrane. The key components of this transport system are encoded by the viu (vibriobactin utilization) and vct (vibriobactin and enterobactin transport) gene clusters. The expression of these genes is tightly regulated by the availability of iron, primarily through the ferric uptake regulator (Fur) protein.[1][2] Under iron-replete conditions, Fur binds to the promoter regions of the viu and vct genes, repressing their transcription. In the iron-depleted environment of the host, this repression is lifted, allowing for the synthesis of the transport machinery.
The process begins with the binding of the this compound complex to the outer membrane receptor, ViuA.[1] This binding event is TonB-dependent, meaning it requires energy transduced from the cytoplasmic membrane by the TonB-ExbB-ExbD complex to transport the siderophore across the outer membrane. Once in the periplasm, the this compound is captured by the periplasmic binding protein, ViuP. ViuP then delivers the complex to an ATP-binding cassette (ABC) transporter system located in the inner membrane, which consists of the permeases ViuD and ViuG, and the ATPase ViuC that energizes the transport across the inner membrane.[1] Finally, in the cytoplasm, the iron is released from vibriobactin, a process that may involve the siderophore-interacting protein ViuB.[3][4]
Experimental Protocols
Several assay formats can be employed to study this compound uptake in V. cholerae. These range from qualitative and semi-quantitative bioassays to more complex and quantitative radiolabeled uptake assays.
Vibriobactin Production and Purification (for use in uptake assays)
A prerequisite for performing this compound uptake assays is a source of the siderophore. Vibriobactin can be purified from cultures of a wild-type V. cholerae strain grown under iron-limiting conditions.
Materials:
-
Wild-type V. cholerae strain (e.g., O395)
-
Luria-Bertani (LB) broth
-
Iron chelator: 2,2'-dipyridyl or ethylenediamine-di(o-hydroxyphenylacetic acid) (EDDA)
-
Ethyl acetate
-
Sodium phosphate buffer (pH 7.0)
-
Rotary evaporator
-
High-performance liquid chromatography (HPLC) system (optional, for high purity)
Protocol:
-
Inoculate a starter culture of wild-type V. cholerae in LB broth and grow overnight at 37°C with shaking.
-
Inoculate a large volume (e.g., 1 L) of LB broth containing an iron chelator (e.g., 100 µM 2,2'-dipyridyl) with the overnight culture.
-
Incubate the culture at 37°C with vigorous shaking for 24-48 hours.
-
Remove the bacterial cells by centrifugation at 10,000 x g for 20 minutes.
-
Acidify the supernatant to pH 2.0 with concentrated HCl.
-
Extract the vibriobactin from the supernatant with an equal volume of ethyl acetate. Repeat the extraction three times.
-
Pool the ethyl acetate fractions and evaporate to dryness using a rotary evaporator.
-
Resuspend the dried extract in a small volume of sodium phosphate buffer.
-
(Optional) For higher purity, the extract can be further purified by HPLC.
Qualitative Siderophore Cross-Feeding Bioassay
This simple and effective bioassay is used to determine if a V. cholerae strain can utilize vibriobactin as an iron source. It is particularly useful for screening mutants with defects in vibriobactin uptake.
Materials:
-
V. cholerae indicator strain (a mutant unable to synthesize vibriobactin, e.g., a vibF mutant)[1]
-
V. cholerae producer strain (wild-type or strain to be tested for vibriobactin production)
-
Purified vibriobactin (optional, as a positive control)
-
Iron-limited agar plates (e.g., LB agar containing 100-150 µg/mL EDDA)[5]
-
Sterile paper discs (optional)
Protocol:
-
Prepare a lawn of the indicator V. cholerae strain on an iron-limited agar plate by spreading a diluted overnight culture.
-
Spot a small amount of the producer strain onto the center of the lawn. Alternatively, a sterile paper disc impregnated with a solution of purified vibriobactin can be placed on the lawn.
-
Incubate the plate at 37°C for 24-48 hours.
-
Observe for a zone of growth of the indicator strain around the producer strain or the vibriobactin-impregnated disc. A clear zone of growth indicates that the indicator strain can utilize the vibriobactin produced by the test strain.
| Strain Combination | Expected Outcome | Interpretation |
| Indicator: vibF mutantProducer: Wild-type | Zone of growth | vibF mutant can utilize exogenous vibriobactin. |
| Indicator: viuA mutantProducer: Wild-type | No zone of growth | viuA mutant is defective in vibriobactin uptake. |
| Indicator: vibF mutantProducer: vibF mutant | No zone of growth | The producer strain does not synthesize vibriobactin. |
Semi-Quantitative Growth Promotion Assay in Liquid Culture
This assay measures the ability of a V. cholerae strain to grow in an iron-limited liquid medium supplemented with this compound. It provides a more quantitative measure of uptake compared to the cross-feeding assay.
Materials:
-
V. cholerae test strain(s)
-
Iron-limited minimal medium (e.g., M9 minimal medium)
-
Iron chelator (e.g., EDDA)
-
Purified vibriobactin
-
FeCl₃ solution
-
96-well microtiter plate
-
Plate reader
Protocol:
-
Prepare a stock solution of this compound by mixing equimolar concentrations of vibriobactin and FeCl₃.
-
Prepare a serial dilution of the this compound stock solution in iron-limited minimal medium containing an iron chelator in a 96-well plate.
-
Inoculate the wells with a standardized suspension of the V. cholerae test strain.
-
Include control wells with no added this compound and wells with a saturating concentration of iron (e.g., 10 µM FeCl₃) as negative and positive controls for growth, respectively.
-
Incubate the plate at 37°C with shaking.
-
Measure the optical density (OD₆₀₀) of the cultures at regular intervals (e.g., every 2 hours) for up to 24 hours.
-
Plot the growth curves for each concentration of this compound. The growth rate and final cell density are indicative of the efficiency of this compound uptake.
| Condition | Expected Growth |
| Iron-limited medium | Minimal to no growth |
| Iron-limited medium + this compound | Dose-dependent growth |
| Iron-replete medium | Robust growth |
Quantitative Radiolabeled this compound Uptake Assay
This is the most direct and quantitative method to measure the uptake of this compound. It involves incubating the cells with radiolabeled iron complexed with vibriobactin and measuring the cell-associated radioactivity over time.
Materials:
-
V. cholerae test strain(s)
-
⁵⁵FeCl₃ (radioisotope)
-
Purified vibriobactin
-
Transport buffer (e.g., M9 salts)
-
Scintillation vials and scintillation cocktail
-
Scintillation counter
-
Filtration apparatus with membrane filters (e.g., 0.45 µm pore size)
Protocol:
-
Grow the V. cholerae test strain to mid-log phase in iron-limited medium to induce the expression of the vibriobactin uptake system.
-
Harvest the cells by centrifugation, wash them twice with transport buffer, and resuspend them to a standardized cell density.
-
Prepare ⁵⁵Fe-labeled this compound by incubating ⁵⁵FeCl₃ with an excess of vibriobactin for at least 1 hour at room temperature.
-
Initiate the uptake assay by adding a defined concentration of ⁵⁵Fe-ferric vibriobactin to the cell suspension.
-
At various time points (e.g., 0, 1, 2, 5, 10, 15 minutes), take aliquots of the cell suspension and immediately filter them through a membrane filter.
-
Wash the filter rapidly with ice-cold transport buffer to remove non-specifically bound radioactivity.
-
Place the filter in a scintillation vial with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Determine the protein concentration of the cell suspension to normalize the uptake data.
-
Calculate the rate of uptake as pmol of Fe³⁺ per mg of protein per minute.
| Time (minutes) | Cell-associated ⁵⁵Fe (cpm) |
| 0 | Baseline |
| 1 | Increased |
| 5 | Further increased |
| 10 | Approaching saturation |
| 15 | Saturation |
Data Presentation and Interpretation
The data obtained from these assays can be used to characterize the this compound uptake system and to evaluate the efficacy of potential inhibitors.
-
Cross-feeding assays provide a qualitative yes/no answer regarding the ability of a strain to utilize vibriobactin. The size of the growth zone can give a rough indication of the efficiency of uptake.
-
Growth promotion assays yield quantitative data in the form of growth curves. Parameters such as the doubling time and the final cell density can be calculated and compared between different strains or under different conditions.
-
Radiolabeled uptake assays provide the most precise quantitative data on the rate of this compound transport. This data can be used to determine kinetic parameters such as the Kₘ and Vₘₐₓ of the transport system.
Applications in Drug Development
The this compound uptake system represents a promising target for the development of novel antibacterial agents against V. cholerae. Assays described in these notes can be adapted for high-throughput screening of chemical libraries to identify compounds that inhibit this pathway. Potential inhibitors could act at various stages of the uptake process, such as:
-
Blocking the binding of this compound to the ViuA receptor.
-
Interfering with the TonB-dependent transport across the outer membrane.
-
Inhibiting the function of the periplasmic binding protein ViuP or the inner membrane ABC transporter.
Furthermore, the "Trojan horse" strategy, where an antibiotic is chemically linked to a siderophore, can be explored. In this approach, the bacterium's own iron uptake system is hijacked to deliver a toxic payload into the cell. The assays described herein are essential for validating the uptake of such siderophore-antibiotic conjugates.
Conclusion
The this compound uptake system is a critical virulence factor for Vibrio cholerae. The experimental protocols provided in these application notes offer a range of methods to study this essential pathway, from simple qualitative bioassays to quantitative radiolabeled transport assays. These tools are invaluable for researchers investigating the molecular mechanisms of bacterial iron acquisition and for drug development professionals seeking to discover and characterize novel antibacterial agents that target this promising pathway.
References
- 1. Vibrio cholerae VibF Is Required for Vibriobactin Synthesis and Is a Member of the Family of Nonribosomal Peptide Synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cloning, sequencing, and transcriptional regulation of viuA, the gene encoding the this compound receptor of Vibrio cholerae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Examining the role of Rv2895c (viuB) in iron acquisition in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification, cloning, and sequencing of a gene required for this compound utilization by Vibrio cholerae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
Application Notes and Protocols for Studying Bacterial Iron Metabolism Using Ferric Vibriobactin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing ferric vibriobactin, the ferric iron-siderophore complex of Vibrio cholerae, as a tool to investigate bacterial iron metabolism. This document includes an overview of the vibriobactin system, quantitative data on its function, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.
Introduction
Iron is an essential nutrient for most bacteria, playing a critical role as a cofactor in numerous enzymatic reactions. However, the bioavailability of iron in host environments is extremely low. To overcome this, many pathogenic bacteria synthesize and secrete high-affinity iron chelators called siderophores. Vibrio cholerae, the causative agent of cholera, produces the catechol-type siderophore vibriobactin to scavenge ferric iron (Fe³⁺) from the environment. The resulting this compound complex is then recognized by a specific outer membrane receptor and transported into the cell. Studying the vibriobactin-mediated iron uptake system provides valuable insights into bacterial iron acquisition mechanisms, which are crucial for bacterial survival and pathogenesis and represent promising targets for novel antimicrobial strategies.
The Vibriobactin Iron Uptake System in Vibrio cholerae
The vibriobactin system is a multi-component machinery responsible for the synthesis, secretion, and uptake of vibriobactin. The key components are encoded by the viu and vib gene clusters.
-
Vibriobactin Synthesis: The biosynthesis of vibriobactin is a complex process involving several enzymes encoded by the vib genes (vibA, vibB, vibC, vibD, vibE, vibF, vibH).
-
This compound Transport: Once vibriobactin chelates ferric iron in the extracellular space, the this compound complex is recognized and transported across the outer membrane by the TonB-dependent receptor ViuA .[1][2] Following translocation into the periplasm, the complex is shuttled across the inner membrane by an ABC transporter system composed of ViuP (periplasmic binding protein), ViuD/ViuG (permeases), and ViuC (ATPase).[3][4]
-
Iron Release: In the cytoplasm, iron is released from the vibriobactin complex. This process is facilitated by the this compound reductase ViuB , which likely reduces Fe³⁺ to Fe²⁺, leading to its dissociation from the siderophore.[5]
-
Regulation: The expression of the vibriobactin synthesis and uptake genes is tightly regulated by the Ferric Uptake Regulator (Fur) protein.[6][7] In iron-replete conditions, Fur, complexed with Fe²⁺, binds to specific DNA sequences known as "Fur boxes" in the promoter regions of the viu and vib operons, repressing their transcription.[6][8][9] Under iron-limiting conditions, Fe²⁺ dissociates from Fur, leading to the de-repression of these genes and the production of the vibriobactin system components.[6]
Data Presentation
Table 1: Components of the this compound Uptake System in Vibrio cholerae
| Component | Gene | Cellular Location | Function |
| ViuA | viuA | Outer Membrane | This compound receptor |
| ViuP | viuP | Periplasm | Periplasmic binding protein |
| ViuD | viuD | Inner Membrane | Permease component of ABC transporter |
| ViuG | viuG | Inner Membrane | Permease component of ABC transporter |
| ViuC | viuC | Cytoplasm (inner membrane-associated) | ATPase component of ABC transporter |
| ViuB | viuB | Cytoplasm | This compound reductase |
Table 2: Growth Characteristics of Vibrio cholerae Wild-Type and Vibriobactin Mutants in Iron-Limited Media
| Strain | Genotype | Growth in Iron-Replete Medium | Growth in Iron-Depleted Medium | Growth in Iron-Depleted Medium + Vibriobactin |
| Wild-Type | vibF⁺ viuA⁺ | Normal | Reduced | Normal |
| Vibriobactin Synthesis Mutant | ΔvibF | Normal | Severely Reduced | Normal |
| Vibriobactin Receptor Mutant | ΔviuA | Normal | Severely Reduced | Severely Reduced |
This table represents a qualitative summary based on published growth curve data. Specific growth rates can be determined experimentally using the protocol provided below.
Experimental Protocols
Protocol 1: Comparative Growth Analysis of Vibrio cholerae Strains
This protocol allows for the comparison of growth rates of wild-type and vibriobactin mutant strains under iron-replete and iron-depleted conditions.
Materials:
-
Vibrio cholerae strains (e.g., wild-type, ΔvibF, ΔviuA)
-
Luria-Bertani (LB) broth
-
M9 minimal medium
-
FeSO₄ (for iron-replete medium)
-
2,2'-bipyridyl (BP) or Ethylenediamine-N,N'-bis(2-hydroxyphenyl)acetic acid (EDDA) (iron chelators)
-
Vibriobactin (purified)
-
96-well microplates
-
Microplate reader
Procedure:
-
Prepare Media:
-
Iron-Replete Medium: Supplement M9 minimal medium with a final concentration of 100 µM FeSO₄.
-
Iron-Depleted Medium: Supplement M9 minimal medium with an iron chelator (e.g., 100-200 µM BP).[10]
-
Vibriobactin Supplemented Medium: Prepare iron-depleted M9 medium and add purified vibriobactin to a final concentration of 10 µM.
-
-
Inoculum Preparation:
-
Grow overnight cultures of each V. cholerae strain in LB broth at 37°C with shaking.
-
Wash the cells twice with sterile phosphate-buffered saline (PBS) to remove residual iron and medium components.
-
Resuspend the cells in PBS and adjust the optical density at 600 nm (OD₆₀₀) to 1.0.
-
-
Growth Curve Assay:
-
In a 96-well microplate, add 198 µL of each medium type to triplicate wells for each strain.
-
Inoculate each well with 2 µL of the prepared cell suspension (1:100 dilution).
-
Incubate the microplate in a microplate reader at 37°C with shaking.
-
Measure the OD₆₀₀ of each well every 30 minutes for 24 hours.
-
-
Data Analysis:
-
Plot the OD₆₀₀ values against time to generate growth curves.
-
Calculate the specific growth rate and doubling time for each strain under each condition.
-
Protocol 2: ⁵⁵Fe-Vibriobactin Uptake Assay
This protocol measures the rate of this compound transport into bacterial cells using radiolabeled iron.
Materials:
-
Vibrio cholerae strains
-
M9 minimal medium with and without an iron chelator
-
⁵⁵FeCl₃
-
Vibriobactin (purified)
-
Scintillation vials and scintillation fluid
-
Filtration apparatus with 0.45 µm filters
-
Scintillation counter
Procedure:
-
Preparation of ⁵⁵Fe-Vibriobactin:
-
In a microcentrifuge tube, mix purified vibriobactin with ⁵⁵FeCl₃ in a molar ratio of 10:1 (siderophore to iron) to ensure complete chelation.
-
Incubate at room temperature for 1 hour.
-
-
Cell Preparation:
-
Grow V. cholerae strains to mid-log phase (OD₆₀₀ ≈ 0.5) in iron-depleted M9 medium to induce the expression of the vibriobactin uptake system.
-
Harvest the cells by centrifugation and wash them twice with ice-cold, iron-free M9 medium.
-
Resuspend the cells in iron-free M9 medium to an OD₆₀₀ of 1.0.
-
-
Uptake Assay:
-
Equilibrate the cell suspension at 37°C for 5 minutes.
-
Initiate the uptake by adding a specific concentration of ⁵⁵Fe-vibriobactin (e.g., 1 µM).
-
At various time points (e.g., 0, 1, 2, 5, 10, 15 minutes), withdraw 100 µL aliquots of the cell suspension.
-
Immediately filter the aliquots through a 0.45 µm filter and wash the filter twice with 5 mL of ice-cold PBS to remove unincorporated ⁵⁵Fe-vibriobactin.
-
Place the filter in a scintillation vial with scintillation fluid.
-
-
Quantification:
-
Measure the radioactivity in each vial using a scintillation counter.
-
Determine the protein concentration of the cell suspension.
-
Calculate the rate of uptake as pmol of ⁵⁵Fe per mg of protein per minute.
-
Protocol 3: RT-qPCR Analysis of Iron-Regulated Gene Expression
This protocol quantifies the expression levels of vibriobactin-related genes (viuA, viuB) in response to iron availability.
Materials:
-
Vibrio cholerae strains
-
Iron-replete and iron-depleted M9 minimal medium
-
RNA extraction kit
-
DNase I
-
Reverse transcriptase kit
-
qPCR primers for target genes (viuA, viuB) and a reference gene (e.g., gyrA)
-
SYBR Green qPCR master mix
-
Real-time PCR instrument
Procedure:
-
Cell Culture and RNA Extraction:
-
Grow V. cholerae strains in iron-replete and iron-depleted M9 medium to mid-log phase.
-
Harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the purified RNA using a reverse transcriptase kit with random primers.
-
-
qPCR:
-
Set up qPCR reactions in triplicate for each sample and primer set using SYBR Green master mix.
-
Perform the qPCR in a real-time PCR instrument with appropriate cycling conditions (e.g., initial denaturation at 95°C for 5 min, followed by 40 cycles of 95°C for 15s and 60°C for 30s).[11]
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene in each sample.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the reference gene.
-
Compare the expression levels of viuA and viuB in cells grown in iron-replete versus iron-depleted media.
-
Visualizations
Signaling Pathway
Caption: Fur-mediated regulation of the vibriobactin iron uptake system.
Experimental Workflow
Caption: A generalized workflow for investigating this compound utilization.
References
- 1. Frontiers | Development and Validation of a Novel Real-time Assay for the Detection and Quantification of Vibrio cholerae [frontiersin.org]
- 2. Frontiers | Vibrio cholerae, classification, pathogenesis, immune response, and trends in vaccine development [frontiersin.org]
- 3. Frontiers | Fur Represses Vibrio cholerae Biofilm Formation via Direct Regulation of vieSAB, cdgD, vpsU, and vpsA-K Transcription [frontiersin.org]
- 4. Molecular Mechanism of Iron Transport Systems in Vibrio - Journal of Pure and Applied Microbiology [microbiologyjournal.org]
- 5. uniprot.org [uniprot.org]
- 6. Iron and Fur Regulation in Vibrio cholerae and the Role of Fur in Virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Purification of Vibrio cholerae fur and estimation of its intracellular abundance by antibody sandwich enzyme-linked immunosorbent assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cloning, sequencing, and transcriptional regulation of the Vibrio cholerae fur gene - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Increased iron utilization and oxidative stress tolerance in a Vibrio cholerae flrA mutant confers resistance to amoeba predation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of ctxAB expression in Vibrio cholerae Classical and El Tor strains using Real-Time PCR - PMC [pmc.ncbi.nlm.nih.gov]
Application of Ferric Vibriobactin in Microbial Growth Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of ferric vibriobactin in microbial growth, with a focus on Vibrio cholerae. Detailed protocols for key experiments are included to facilitate the study of this important siderophore in various research and drug development contexts.
Introduction
Vibriobactin is a catecholate siderophore produced by Vibrio cholerae and other Vibrio species to acquire iron, an essential nutrient for microbial growth and pathogenesis.[1][2] Under iron-limiting conditions, V. cholerae synthesizes and secretes vibriobactin, which has a high affinity for ferric iron (Fe³⁺). The resulting this compound complex is then recognized by specific outer membrane receptors and transported into the bacterial cell. This iron acquisition system is crucial for the survival and proliferation of V. cholerae, making it a potential target for novel antimicrobial strategies. These notes will detail the biosynthesis and transport of this compound, its impact on microbial growth and biofilm formation, and provide protocols for its study.
Vibriobactin Biosynthesis and Transport
The biosynthesis of vibriobactin is a complex process involving a series of enzymes encoded by the vib gene cluster (vibA, vibB, vibC, vibD, vibE, vibF, and vibH). The pathway begins with chorismate and results in the synthesis of the siderophore, which is composed of three 2,3-dihydroxybenzoate (DHB) groups, two L-threonine residues, and a norspermidine backbone.
Once vibriobactin chelates with ferric iron in the extracellular environment, the this compound complex is transported into the periplasm via the outer membrane receptor ViuA. The transport across the inner membrane is mediated by an ATP-binding cassette (ABC) transporter system, which includes components such as ViuP, ViuD, ViuG, and ViuC. Inside the cytoplasm, iron is released from the vibriobactin complex for cellular use.
Data Presentation
The Role of Vibriobactin in Vibrio cholerae Biofilm Formation
Vibriobactin plays a significant role in the formation of biofilms, which are structured communities of bacteria embedded in a self-produced matrix of extracellular polymeric substances. Biofilms contribute to the persistence of V. cholerae in aquatic environments and are important for its lifecycle. Studies have shown that mutations in the vibriobactin synthesis and transport systems can alter biofilm formation.
| Strain | Condition | Biofilm Formation (OD₅₉₅) | Reference |
| Wild-type V. cholerae | Iron-replete | ~1.1 ± 0.2 | [3] |
| ΔvibF (Vibriobactin synthesis mutant) | Iron-replete | Increased compared to wild-type | [4] |
| viuA::tetR (Vibriobactin transport mutant) | Iron-replete | Decreased compared to wild-type | [4] |
| Wild-type V. cholerae | Iron-deplete (with EDDA) | Decreased compared to iron-replete | [4] |
| ΔvibF (Vibriobactin synthesis mutant) | Iron-deplete (with EDDA) | Increased compared to wild-type under iron-deplete conditions | [4] |
| viuA::tetR (Vibriobactin transport mutant) | Iron-deplete (with EDDA) | Decreased compared to wild-type under iron-deplete conditions | [4] |
Note: The values presented are relative and may vary depending on the specific experimental conditions. EDDA (ethylenediamine-di-o-hydroxyphenylacetic acid) is an iron chelator used to create iron-deplete conditions.
Experimental Protocols
Protocol 1: Extraction and Partial Purification of Vibriobactin
This protocol describes the extraction and partial purification of vibriobactin from a Vibrio cholerae culture supernatant.
Materials:
-
Vibrio cholerae strain capable of producing vibriobactin
-
Low-iron defined medium (e.g., M9 minimal medium with 0.2% glucose and 1% casamino acids, treated with Chelex-100 to remove iron)
-
Ethyl acetate
-
Methanol
-
Rotary evaporator
-
Centrifuge and sterile centrifuge tubes
-
0.22 µm sterile filters
-
Chromatography column (e.g., Sephadex LH-20)
Procedure:
-
Inoculate a starter culture of V. cholerae in a rich medium (e.g., LB broth) and grow overnight at 37°C with shaking.
-
Inoculate the low-iron defined medium with the overnight culture at a 1:100 dilution.
-
Incubate the culture for 24-48 hours at 37°C with vigorous shaking to promote aeration and siderophore production.
-
Centrifuge the culture at 10,000 x g for 15 minutes to pellet the bacterial cells.
-
Carefully collect the supernatant and filter it through a 0.22 µm sterile filter to remove any remaining bacteria.
-
Acidify the supernatant to pH ~2.0 with concentrated HCl.
-
Extract the vibriobactin from the supernatant by performing three successive extractions with an equal volume of ethyl acetate. Pool the ethyl acetate fractions.[5]
-
Concentrate the pooled ethyl acetate extract to dryness using a rotary evaporator.
-
Resuspend the dried extract in a minimal volume of methanol.
-
For further purification, apply the methanolic extract to a Sephadex LH-20 column equilibrated with methanol.
-
Elute the column with methanol and collect fractions.
-
Monitor the fractions for the presence of vibriobactin using the Chrome Azurol S (CAS) assay (Protocol 2).
-
Pool the vibriobactin-positive fractions and concentrate them to obtain partially purified vibriobactin.
Protocol 2: Chrome Azurol S (CAS) Assay for Siderophore Detection
The CAS assay is a universal colorimetric method for detecting siderophores. It is based on the competition for iron between the siderophore and the iron-CAS-HDTMA complex.[2][6][7][8][9][10]
Materials:
-
CAS agar plates or CAS assay solution
-
Bacterial culture supernatants or purified vibriobactin samples
-
96-well microtiter plate (for liquid assay)
-
Spectrophotometer (for liquid assay)
Preparation of CAS Assay Solution:
-
Solution 1 (CAS): Dissolve 60.5 mg of Chrome Azurol S in 50 ml of deionized water.
-
Solution 2 (HDTMA): Dissolve 72.9 mg of hexadecyltrimethylammonium bromide (HDTMA) in 40 ml of deionized water.
-
Solution 3 (FeCl₃): Prepare a 1 mM FeCl₃ solution in 10 mM HCl.
-
Slowly mix Solution 1 and Solution 2. While stirring, slowly add 10 ml of Solution 3. The resulting solution should be blue. Autoclave and store in the dark.
Procedure for CAS Agar Plate Assay (Qualitative):
-
Prepare CAS agar by mixing 100 ml of the CAS assay solution with 900 ml of sterilized agar medium (e.g., LB agar).
-
Pour the CAS agar into petri dishes and allow them to solidify.
-
Spot 2-5 µl of the bacterial culture or supernatant onto the center of the CAS agar plate.
-
Incubate the plates at 37°C for 24-48 hours.
-
A positive result is indicated by the formation of an orange halo around the colony or spot, signifying the removal of iron from the CAS complex by the siderophore.[8]
Procedure for CAS Liquid Assay (Quantitative):
-
In a 96-well microtiter plate, add 100 µl of the bacterial supernatant or purified vibriobactin sample to a well.
-
Add 100 µl of the CAS assay solution to the same well.
-
As a reference (Ar), mix 100 µl of sterile medium with 100 µl of the CAS assay solution.
-
Incubate the plate at room temperature for 20-60 minutes.
-
Measure the absorbance of the sample (As) and the reference (Ar) at 630 nm using a spectrophotometer.
-
Calculate the percentage of siderophore units (psu) using the following formula: psu = [(Ar - As) / Ar] x 100[7]
Protocol 3: Microbial Growth Assay with this compound Supplementation
This protocol is designed to quantitatively assess the effect of this compound on the growth of Vibrio cholerae, particularly a mutant strain that is unable to synthesize its own vibriobactin but can utilize it.
Materials:
-
Vibrio cholerae wild-type and a vibriobactin biosynthesis mutant (e.g., ΔvibF)
-
Iron-depleted medium (e.g., M9 minimal medium treated with Chelex-100)
-
Purified vibriobactin
-
FeCl₃ solution
-
96-well microtiter plate
-
Microplate reader capable of measuring OD₆₀₀
Procedure:
-
Prepare a stock solution of this compound by mixing equimolar amounts of purified vibriobactin and FeCl₃ in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.4). Incubate for 1 hour at room temperature to allow complex formation.
-
Prepare overnight cultures of wild-type V. cholerae and the ΔvibF mutant in a rich, iron-replete medium.
-
Wash the cells twice with iron-depleted medium to remove any residual iron and siderophores. Resuspend the cells in the iron-depleted medium.
-
In a 96-well microtiter plate, prepare the following conditions in triplicate:
-
ΔvibF mutant in iron-depleted medium (negative control)
-
ΔvibF mutant in iron-depleted medium supplemented with various concentrations of this compound (e.g., 1, 5, 10, 20 µM)
-
Wild-type V. cholerae in iron-depleted medium (positive control for growth)
-
-
Inoculate the wells with the washed bacterial suspensions to a starting OD₆₀₀ of ~0.05.
-
Incubate the plate at 37°C with shaking in a microplate reader.
-
Measure the OD₆₀₀ of each well every 30-60 minutes for 18-24 hours.
-
Plot the growth curves (OD₆₀₀ vs. time) for each condition. Calculate the specific growth rate and doubling time for each condition to quantify the effect of this compound on bacterial growth.
Protocol 4: ⁵⁵Fe Uptake Assay
This protocol measures the uptake of iron mediated by vibriobactin using radioactive ⁵⁵Fe.
Materials:
-
Vibrio cholerae wild-type and a vibriobactin uptake mutant (e.g., viuA mutant)
-
Iron-depleted medium
-
Purified vibriobactin
-
⁵⁵FeCl₃ (radioactive iron)
-
Scintillation vials and scintillation fluid
-
Scintillation counter
-
Filtration apparatus with 0.45 µm nitrocellulose filters
Procedure:
-
Grow overnight cultures of wild-type V. cholerae and the viuA mutant in an iron-replete medium.
-
Inoculate fresh iron-depleted medium with the overnight cultures and grow to mid-log phase (OD₆₀₀ ~0.5) to induce the expression of iron uptake systems.
-
Harvest the cells by centrifugation, wash twice with iron-free uptake buffer (e.g., M9 salts), and resuspend in the same buffer to a final OD₆₀₀ of 1.0.
-
Prepare the ⁵⁵Fe-vibriobactin complex by mixing purified vibriobactin with ⁵⁵FeCl₃ in a 10:1 molar ratio (siderophore to iron) and incubate for 1 hour at room temperature.
-
Initiate the uptake assay by adding the ⁵⁵Fe-vibriobactin complex to the cell suspensions to a final concentration of 1 µM.
-
Incubate the cell suspensions at 37°C with shaking.
-
At various time points (e.g., 1, 5, 10, 15, 30 minutes), take 1 ml aliquots of the cell suspension and immediately filter them through a 0.45 µm nitrocellulose filter.
-
Wash the filters twice with 5 ml of ice-cold uptake buffer to remove any non-specifically bound ⁵⁵Fe-vibriobactin.
-
Place the filters in scintillation vials, add 5 ml of scintillation fluid, and measure the radioactivity using a scintillation counter.
-
As a negative control, perform the assay with the viuA mutant to determine the level of non-specific iron uptake.
-
Plot the counts per minute (CPM) against time to determine the rate of iron uptake.
Mandatory Visualizations
Caption: Vibriobactin biosynthesis pathway in Vibrio cholerae.
Caption: this compound transport system in Vibrio cholerae.
Caption: Experimental workflow for microbial growth assay.
References
- 1. Iron and Fur Regulation in Vibrio cholerae and the Role of Fur in Virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Siderophore Detection Using Chrome Azurol S and Cross-Feeding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Item - Vibriobactin Mediated Biofilm Formation in Vibrio cholerae - Appalachian State University - Figshare [appstate.figshare.com]
- 5. dc.etsu.edu [dc.etsu.edu]
- 6. High-throughput Method for Detecting Siderophore Production by Rhizosphere Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modified microplate method for rapid and efficient estimation of siderophore produced by bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubcompare.ai [pubcompare.ai]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Quantifying Ferric Vibriobactin Production: A Guide for Researchers
Application Notes and Protocols for the accurate quantification of the catecholate siderophore, vibriobactin, essential for understanding bacterial iron acquisition and developing novel antimicrobial strategies.
Vibriobactin is a catecholate siderophore produced by Vibrio cholerae and other related species to scavenge ferric iron (Fe³⁺) from the host environment, a process crucial for bacterial survival and pathogenicity. The ability to accurately quantify vibriobactin production is fundamental for research in microbial pathogenesis, drug development, and environmental microbiology. This document provides detailed application notes and experimental protocols for various methods of ferric vibriobactin quantification, tailored for researchers, scientists, and drug development professionals.
Methods for Quantification
Several methods are available for the quantification of this compound, ranging from simple colorimetric assays to highly sensitive chromatographic techniques. The choice of method depends on the required sensitivity, specificity, and the available instrumentation.
1. Chrome Azurol S (CAS) Assay: A universal colorimetric assay for the detection and quantification of siderophores. It is based on the competition for iron between the siderophore and the strong chelator, Chrome Azurol S. Vibriobactin will remove iron from the CAS-iron complex, leading to a color change that can be measured spectrophotometrically.[1][2]
2. Arnow's Assay: A specific colorimetric method for the quantification of catechol-type siderophores, such as vibriobactin. This assay relies on the reaction of the catechol moiety with a nitrite-molybdate reagent under acidic and subsequent alkaline conditions, resulting in a colored product.[3][4][5]
3. High-Performance Liquid Chromatography (HPLC): A chromatographic technique that separates vibriobactin from other components in a sample, allowing for its quantification with high specificity. Detection is typically performed using a UV-Vis detector.[6]
4. Liquid Chromatography-Mass Spectrometry (LC-MS): The most sensitive and specific method for the quantification of vibriobactin. LC separates the siderophore from the sample matrix, and MS provides precise mass detection and fragmentation analysis for unambiguous identification and quantification.[7][8]
Data Presentation
The following table summarizes the key quantitative parameters of the different methods for this compound quantification.
| Method | Principle | Detection | Typical Wavelength | Sensitivity | Specificity | Throughput |
| Chrome Azurol S (CAS) Assay | Colorimetric (Competition) | Spectrophotometry | 630 nm | Moderate | Low (detects all siderophores) | High |
| Arnow's Assay | Colorimetric (Chemical Reaction) | Spectrophotometry | 510 nm | Moderate | Moderate (detects catecholates) | High |
| HPLC | Chromatographic Separation | UV-Vis Absorbance | ~310 nm | High | High | Moderate |
| LC-MS | Chromatographic Separation & Mass Detection | Mass Spectrometry | N/A | Very High | Very High | Moderate |
Experimental Protocols
Protocol 1: Chrome Azurol S (CAS) Liquid Assay
This protocol provides a method for the quantitative determination of total siderophore production in liquid culture supernatants.
Materials:
-
CAS assay solution (see preparation below)
-
Bacterial culture supernatant (iron-limited conditions)
-
96-well microplate
-
Microplate reader
CAS Assay Solution Preparation:
-
Solution A: Dissolve 60.5 mg of Chrome Azurol S in 50 mL of deionized water.
-
Solution B: Dissolve 2.7 mg of FeCl₃·6H₂O in 10 mL of 10 mM HCl.
-
Solution C: Dissolve 72.9 mg of hexadecyltrimethylammonium bromide (HDTMA) in 40 mL of deionized water.
-
Slowly mix Solution A and Solution B. While stirring, slowly add Solution C. The resulting solution should be dark blue. Autoclave and store in a dark bottle at 4°C.
Procedure:
-
Grow bacteria in iron-limited medium.
-
Centrifuge the culture to pellet the cells and collect the supernatant.
-
In a 96-well microplate, mix 100 µL of the bacterial supernatant with 100 µL of CAS assay solution.[9]
-
Incubate at room temperature for 20 minutes.[10]
-
Measure the absorbance at 630 nm using a microplate reader.
-
A reference is prepared using 100 µL of uninoculated iron-limited medium mixed with 100 µL of CAS assay solution.
-
Siderophore units are calculated using the formula: [(Ar - As) / Ar] x 100, where Ar is the absorbance of the reference and As is the absorbance of the sample.[11]
Protocol 2: Arnow's Assay for Catecholate Quantification
This protocol is specific for the quantification of catechol-type siderophores like vibriobactin.
Materials:
-
Bacterial culture supernatant
-
0.5 N HCl
-
Nitrite-molybdate reagent (10 g NaNO₂ and 10 g Na₂MoO₄ in 100 mL of water)
-
1 N NaOH
-
Spectrophotometer
Procedure:
-
To 1 mL of culture supernatant, add 1 mL of 0.5 N HCl.[3]
-
Add 1 mL of nitrite-molybdate reagent and mix.[3]
-
Add 1 mL of 1 N NaOH and mix. A pink to reddish color will develop in the presence of catechols.[10]
-
Measure the absorbance at 510 nm.
-
A standard curve can be generated using known concentrations of 2,3-dihydroxybenzoic acid (DHBA).
Protocol 3: HPLC Quantification of Vibriobactin
This protocol outlines a general method for the separation and quantification of vibriobactin by HPLC. Optimization may be required depending on the specific HPLC system and column.
Materials:
-
Bacterial culture supernatant, filtered (0.22 µm)
-
HPLC system with UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Vibriobactin standard (if available)
Procedure:
-
Prepare the mobile phases and degas them.
-
Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).
-
Inject 20 µL of the filtered supernatant.
-
Run a linear gradient elution, for example:
-
0-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-30 min: 95% to 5% B
-
30-35 min: 5% B
-
-
Monitor the absorbance at approximately 310 nm.
-
Quantify the vibriobactin peak by comparing its area to a standard curve prepared with a purified vibriobactin standard.
Protocol 4: LC-MS Quantification of this compound
This protocol provides a highly sensitive and specific method for vibriobactin quantification.
Materials:
-
Bacterial culture supernatant, filtered (0.22 µm)
-
LC-MS system (e.g., Q-TOF or Triple Quadrupole)
-
C18 reverse-phase column
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Vibriobactin standard (if available)
Procedure:
-
Follow the HPLC procedure for sample preparation and chromatographic separation.
-
The eluent from the HPLC is directed to the mass spectrometer.
-
Set the mass spectrometer to detect the specific mass-to-charge ratio (m/z) of this compound. The protonated molecule [M+H]⁺ of vibriobactin is C₃₅H₃₉N₅O₁₁ and has a monoisotopic mass of 705.2646 g/mol . The ferric complex will have a different mass.
-
For enhanced specificity, use tandem mass spectrometry (MS/MS) to monitor a specific fragmentation pattern of this compound.[8]
-
Quantification is achieved by integrating the peak area of the specific ion transition and comparing it to a standard curve.
Mandatory Visualizations
Caption: Vibriobactin Biosynthesis Pathway.[12][13][14]
Caption: Experimental Workflow for Vibriobactin Quantification.
References
- 1. Siderophore Detection Using Chrome Azurol S and Cross-Feeding Assays | Springer Nature Experiments [experiments.springernature.com]
- 2. Siderophore Detection Using Chrome Azurol S and Cross-Feeding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Arnow Test for Catecholate-Type Siderophores [protocols.io]
- 4. A Practical Toolkit for the Detection, Isolation, Quantification, and Characterization of Siderophores and Metallophores in Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dc.etsu.edu [dc.etsu.edu]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. High-throughput Method for Detecting Siderophore Production by Rhizosphere Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Siderophore production [bio-protocol.org]
- 11. Modified microplate method for rapid and efficient estimation of siderophore produced by bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Development of Biosensors for Ferric Vibriobactin Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vibriobactin is a catecholate siderophore produced by Vibrio cholerae, the causative agent of cholera, to acquire iron from the host environment, a process crucial for its survival and virulence. The ferric vibriobactin complex is recognized and transported into the bacterial cell through a specific uptake system. The detection of this compound can serve as a proxy for identifying V. cholerae and for screening potential inhibitors of this critical iron acquisition pathway. These application notes provide a comprehensive overview and detailed protocols for the development of biosensors for the detection of this compound.
Principle of Detection
The detection of this compound primarily relies on the specific interaction between the this compound complex and its cognate outer membrane receptor, ViuA, in Vibrio cholerae.[1][2][3] This high-affinity and specific binding event can be transduced into a measurable signal using various biosensing platforms. Alternatively, whole-cell biosensors can be engineered to produce a detectable signal in the presence of this compound.
This compound Uptake Pathway in Vibrio cholerae
Under iron-limiting conditions, Vibrio cholerae synthesizes and secretes vibriobactin.[4] In the extracellular environment, vibriobactin chelates ferric iron (Fe³⁺) to form the this compound complex. This complex is then recognized by the outer membrane receptor protein ViuA.[1][3] The transport across the outer membrane is an energy-dependent process. Once in the periplasm, the this compound complex is bound by a periplasmic binding protein and transported across the inner membrane by an ABC transporter. In the cytoplasm, the iron is released from the vibriobactin for cellular use, a process that may involve the this compound reductase ViuB.[5][6]
Figure 1: Simplified signaling pathway of this compound uptake in Vibrio cholerae.
Application Notes: Biosensor Types and Design Considerations
Several biosensor formats can be adapted for the detection of this compound. The choice of platform will depend on the desired sensitivity, specificity, and application (e.g., high-throughput screening vs. point-of-care diagnostics).
Electrochemical Biosensors
Electrochemical biosensors measure changes in electrical properties resulting from the interaction of the analyte with the biorecognition element.
-
Principle: An electrode is functionalized with a biorecognition molecule (e.g., ViuA receptor protein). The binding of this compound to the immobilized ViuA can be detected by monitoring changes in impedance, capacitance, or current.
-
Advantages: High sensitivity, potential for miniaturization, and low cost.[7]
-
Design Considerations: Proper immobilization of the ViuA protein to maintain its native conformation and binding activity is critical. The choice of electrode material and surface chemistry will influence the sensor's performance.
Optical Biosensors
Optical biosensors utilize light to detect the binding event.
-
Principle: These sensors can be based on fluorescence, surface plasmon resonance (SPR), or bioluminescence. For a fluorescence-based sensor, either the this compound can be labeled with a fluorophore, or a change in the intrinsic fluorescence of the ViuA protein upon binding can be monitored. SPR detects changes in the refractive index at the sensor surface upon binding of the analyte.[8][9]
-
Advantages: High sensitivity and specificity, real-time monitoring.
-
Design Considerations: For fluorescence-based assays, care must be taken to avoid quenching effects. SPR is a label-free technique, which simplifies the assay protocol.
Whole-Cell Biosensors
Genetically engineered microorganisms can be used as whole-cell biosensors.
-
Principle: A reporter strain of bacteria (e.g., a non-pathogenic E. coli) can be engineered to express the ViuA receptor. The binding of this compound to ViuA could trigger a downstream signaling cascade that results in the expression of a reporter gene (e.g., lux for bioluminescence or gfp for fluorescence).[10]
-
Advantages: High specificity, as the detection relies on a biological recognition system.
-
Design Considerations: The response time of whole-cell biosensors may be longer than that of other types. The viability of the cells needs to be maintained.
Quantitative Data Summary
The following table summarizes hypothetical performance characteristics for different types of this compound biosensors. This data is illustrative and based on typical performance of similar siderophore biosensors, as there is currently limited published data specifically for this compound biosensors.
| Biosensor Type | Biorecognition Element | Transduction Method | Hypothetical Limit of Detection (LOD) | Hypothetical Dynamic Range | Hypothetical Specificity |
| Electrochemical | Purified ViuA Protein | Impedance Spectroscopy | 5 nM | 10 nM - 1 µM | High (vs. other siderophores) |
| Optical (SPR) | Purified ViuA Protein | Surface Plasmon Resonance | 2 nM | 5 nM - 500 nM | High (vs. other siderophores) |
| Optical (Fluorescence) | Labeled this compound | Fluorescence Quenching | 10 nM | 20 nM - 2 µM | Moderate |
| Whole-Cell | Engineered E. coli with ViuA | Bioluminescence | 20 nM | 50 nM - 5 µM | Very High |
Experimental Protocols
Protocol 1: Preparation of this compound
Objective: To prepare the this compound complex for use as an analyte in biosensor development.
Materials:
-
Vibrio cholerae culture
-
Low-iron defined medium (e.g., M9 minimal medium supplemented with an iron chelator like 2,2'-dipyridyl)
-
Ethyl acetate
-
Ferric chloride (FeCl₃) solution
-
Spectrophotometer
Methodology:
-
Culture Vibrio cholerae in a low-iron defined medium to induce vibriobactin production.
-
Centrifuge the culture to pellet the cells and collect the supernatant.
-
Extract vibriobactin from the supernatant using ethyl acetate.
-
Evaporate the ethyl acetate to obtain crude vibriobactin.
-
Resuspend the crude vibriobactin in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
To form the this compound complex, add a stoichiometric amount of FeCl₃ solution to the vibriobactin solution. The formation of the complex is often accompanied by a color change.
-
Confirm the formation of the complex and determine its concentration using a spectrophotometer (vibriobactin has a characteristic absorbance spectrum).
Protocol 2: Development of an Electrochemical Biosensor using ViuA Immobilization
Objective: To construct an electrochemical biosensor for this compound detection by immobilizing the ViuA receptor on a gold electrode.
Figure 2: Workflow for the immobilization of ViuA on a gold electrode surface.
Materials:
-
Gold electrodes
-
Piranha solution (use with extreme caution)
-
Thiol-containing linker molecule (e.g., 11-mercaptoundecanoic acid)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Purified ViuA protein
-
Bovine serum albumin (BSA)
-
Phosphate-buffered saline (PBS)
-
Potentiostat/impedance analyzer
Methodology:
-
Electrode Cleaning: Clean the gold electrodes by immersing them in Piranha solution for a short period, followed by thorough rinsing with deionized water and ethanol.
-
Self-Assembled Monolayer (SAM) Formation: Immerse the clean electrodes in a solution of a thiol-containing linker molecule (e.g., 11-mercaptoundecanoic acid in ethanol) overnight to form a self-assembled monolayer.[11]
-
Activation of Carboxyl Groups: Activate the terminal carboxyl groups of the SAM by incubating the electrodes in a freshly prepared solution of EDC and NHS in PBS for 1 hour.
-
ViuA Immobilization: Rinse the activated electrodes with PBS and immediately incubate them in a solution of purified ViuA protein in PBS for 2-4 hours at room temperature or overnight at 4°C.
-
Blocking: To block any remaining active sites and prevent non-specific binding, incubate the electrodes in a solution of BSA (e.g., 1% in PBS) for 1 hour.
-
Measurement: The functionalized electrode is now ready for use. Electrochemical measurements (e.g., electrochemical impedance spectroscopy) can be performed in the presence of varying concentrations of this compound. The binding of this compound to the immobilized ViuA will cause a change in the impedance at the electrode surface.
Protocol 3: Whole-Cell Biosensor Assay for this compound
Objective: To use a genetically engineered bacterial strain to detect this compound.
Figure 3: General workflow for a whole-cell biosensor assay.
Materials:
-
Engineered whole-cell biosensor strain (e.g., E. coli expressing viuA and a reporter gene)
-
Appropriate growth medium (e.g., LB broth)
-
Test samples containing this compound
-
Luminometer or fluorescence plate reader
Methodology:
-
Prepare Biosensor Culture: Grow an overnight culture of the whole-cell biosensor strain in the appropriate growth medium.
-
Assay Setup: In a 96-well microplate, add a fresh culture of the biosensor strain.
-
Sample Addition: Add different concentrations of this compound or the test samples to the wells. Include appropriate positive and negative controls.
-
Incubation: Incubate the microplate at the optimal temperature for the biosensor strain for a defined period to allow for the induction of the reporter gene.
-
Signal Measurement: Measure the output signal (e.g., luminescence or fluorescence) using a plate reader.
-
Data Analysis: Correlate the signal intensity to the concentration of this compound using a standard curve. A significant increase in the signal compared to the negative control indicates the presence of this compound.[10]
Conclusion
The development of biosensors for this compound holds significant promise for research, diagnostics, and drug discovery. By leveraging the specific interaction between this compound and its receptor, ViuA, sensitive and selective detection methods can be established. The protocols outlined here provide a foundation for researchers to develop and optimize biosensors tailored to their specific needs. Further research is warranted to refine these methods and to fully characterize the performance of this compound biosensors.
References
- 1. Cloning, sequencing, and transcriptional regulation of viuA, the gene encoding the this compound receptor of Vibrio cholerae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cloning and characterization of vuuA, a gene encoding the Vibrio vulnificus ferric vulnibactin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of the vibriobactin receptor of Vibrio cholerae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vibrio cholerae VibF Is Required for Vibriobactin Synthesis and Is a Member of the Family of Nonribosomal Peptide Synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification, cloning, and sequencing of a gene required for this compound utilization by Vibrio cholerae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uniprot.org [uniprot.org]
- 7. Electrochemical (Bio)Sensors for Toxins, Foodborne Pathogens, Pesticides, and Antibiotics Detection: Recent Advances and Challenges in Food Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Experimental Use of Ferric Vibriobactin as an Iron Chelator
Audience: Researchers, scientists, and drug development professionals.
Introduction: Vibriobactin is a catecholate siderophore produced by Vibrio cholerae to acquire iron, an essential nutrient for its survival and pathogenesis.[1][2] Unlike typical catecholate siderophores, ferric vibriobactin exhibits a unique iron coordination chemistry. This distinction allows it to function as a "stealth siderophore," evading sequestration by the mammalian innate immune protein siderocalin.[1][2] This unique property, combined with its high affinity for ferric iron and demonstrated biological activity, makes vibriobactin a subject of significant interest for various experimental applications, including antimicrobial drug discovery and as a potential antiproliferative agent. These notes provide an overview of its mechanism, quantitative data, and detailed protocols for its experimental use.
Mechanism of Action and Biological Pathways
Unique Iron Coordination
The iron-chelating activity of vibriobactin is central to its function. The structure consists of three 2,3-dihydroxybenzoic acid (DHBA) moieties, two threonine residues, and a norspermidine backbone.[3][4][5] Structural analysis of this compound bound to the periplasmic transport protein ViuP revealed a novel coordination complex. The ferric iron (Fe³⁺) is coordinated by five oxygen atoms from the three catechol groups and, uniquely, one nitrogen atom from the second oxazoline ring.[1][2] This is in contrast to other catecholate siderophores like enterobactin, where iron is coordinated by six oxygen atoms.[2] This structural feature makes the this compound complex less negatively polarized, enabling it to evade capture by the host's siderocalin protein, a key component of the innate immune response against bacterial iron acquisition.[1][2]
Vibriobactin Biosynthesis and Transport in Vibrio cholerae
The biosynthesis and transport of vibriobactin is a tightly regulated, multi-step process, representing a potential cascade of targets for antimicrobial development. The expression of the genes involved is repressed by high iron levels through the Ferric Uptake Regulator (Fur) protein.[6]
-
Biosynthesis : Vibriobactin is synthesized from chorismate, L-threonine, and norspermidine by a series of enzymes encoded by the vib gene cluster (vibA, B, C, E, F, H).[4][7][8]
-
Secretion : The synthesized vibriobactin is secreted into the extracellular environment, a process involving the VexGH RND efflux system.[9]
-
Iron Scavenging : In the extracellular space, vibriobactin binds to ferric iron (Fe³⁺) with high affinity.[7]
-
Uptake : The ferric-vibriobactin complex is recognized and transported across the outer membrane by the specific receptor ViuA in a TonB-dependent manner.[7][10][11][12]
-
Periplasmic Transport : Once in the periplasm, the complex is shuttled by the periplasmic binding protein ViuP to an inner membrane ABC transporter.[1][11]
-
Cytoplasmic Import : The ViuPDGC (or VctPDGC) ABC transport system imports the complex into the cytoplasm.[1][11]
-
Iron Release : Inside the cytoplasm, the ViuB protein, a putative ferric reductase, facilitates the reduction of Fe³⁺ to Fe²⁺, leading to its release from vibriobactin for use in cellular processes.[7][13][14]
References
- 1. Unique Iron Coordination in Iron-chelating Molecule Vibriobactin Helps Vibrio cholerae Evade Mammalian Siderocalin-mediated Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unique iron coordination in iron-chelating molecule vibriobactin helps Vibrio cholerae evade mammalian siderocalin-mediated immune response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Vibriobactin biosynthesis in Vibrio cholerae: VibH is an amide synthase homologous to nonribosomal peptide synthetase condensation domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vibriobactin, a siderophore from Vibrio cholerae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Iron and Fur Regulation in Vibrio cholerae and the Role of Fur in Virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. VibD and VibH Are Required for Late Steps in Vibriobactin Biosynthesis in Vibrio cholerae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cloning of a Vibrio cholerae vibriobactin gene cluster: identification of genes required for early steps in siderophore biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Relative contributions of norspermidine synthesis and signaling pathways to the regulation of Vibrio cholerae biofilm formation | PLOS One [journals.plos.org]
- 11. Molecular Mechanism of Iron Transport Systems in Vibrio - Journal of Pure and Applied Microbiology [microbiologyjournal.org]
- 12. Cloning, sequencing, and transcriptional regulation of viuA, the gene encoding the this compound receptor of Vibrio cholerae - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Examining the role of Rv2895c (viuB) in iron acquisition in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification, cloning, and sequencing of a gene required for this compound utilization by Vibrio cholerae - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radiolabeling Ferric Vibriobactin with Gallium-68
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vibriobactin is a catecholate siderophore produced by Vibrio cholerae to facilitate iron acquisition, a critical process for bacterial survival and pathogenesis.[1][2][3] The high affinity of vibriobactin for ferric iron (Fe³⁺) can be exploited for diagnostic imaging by replacing the iron atom with a positron-emitting radionuclide, such as Gallium-68 (⁶⁸Ga).[4][5] ⁶⁸Ga-labeled vibriobactin can serve as a PET imaging agent to specifically target and visualize sites of Vibrio cholerae infection.[6] This application note provides a detailed protocol for the radiolabeling of vibriobactin with ⁶⁸Ga, along with methods for quality control and characterization of the resulting radiopharmaceutical, [⁶⁸Ga]Ga-vibriobactin.
The underlying principle of this method is the substitution of the central iron ion in the ferric vibriobactin complex with ⁶⁸Ga³⁺. Gallium-68, with its favorable decay characteristics (β⁺ = 89%, t₁/₂ = 68 min) and availability from a ⁶⁸Ge/⁶⁸Ga generator, is a well-suited radionuclide for PET imaging.[4][5][7] The resulting ⁶⁸Ga-vibriobactin complex is expected to be taken up by bacteria expressing specific siderophore receptors, allowing for targeted imaging of infections.[8][9]
Experimental Protocols
Materials and Reagents
-
Vibriobactin (deferrated form)
-
⁶⁸Ge/⁶⁸Ga generator (GMP grade)
-
Ultrapure water (metal-free)
-
Sodium acetate buffer (0.5 M, pH 4.5, metal-free)
-
Ethanol (absolute, for sterilization)
-
Sterile, pyrogen-free vials
-
Syringes and sterile filters (0.22 µm)
-
Radio-TLC or Radio-HPLC system for quality control
-
Dose calibrator
Protocol for ⁶⁸Ga-Vibriobactin Radiolabeling
-
Elution of ⁶⁸Ga: Elute the ⁶⁸Ge/⁶⁸Ga generator with 5 mL of 0.1 M HCl (ultrapure, metal-free) according to the manufacturer's instructions.
-
Preparation of Vibriobactin Solution: Prepare a stock solution of vibriobactin in ultrapure water at a concentration of 1 mg/mL.
-
Radiolabeling Reaction:
-
In a sterile vial, add 50 µL of the vibriobactin stock solution (50 µg).
-
Add 500 µL of 0.5 M sodium acetate buffer (pH 4.5).
-
Add 1-2 mL of the ⁶⁸Ga eluate (containing approximately 185-370 MBq of ⁶⁸Ga).
-
Gently vortex the reaction mixture.
-
Incubate the vial at 95°C for 10 minutes in a shielded heating block.
-
-
Purification (Optional but Recommended):
-
After incubation, the reaction mixture can be purified using a C18 Sep-Pak cartridge to remove any unreacted ⁶⁸Ga.
-
Condition the C18 cartridge with 5 mL of ethanol followed by 10 mL of ultrapure water.
-
Load the reaction mixture onto the cartridge.
-
Wash the cartridge with 10 mL of ultrapure water to remove unbound ⁶⁸Ga.
-
Elute the [⁶⁸Ga]Ga-vibriobactin with 0.5 mL of ethanol.
-
The ethanolic solution can be diluted with sterile saline for injection.
-
-
Sterilization: Pass the final product through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.
-
Quality Control: Perform the quality control tests as described below.
Quality Control Procedures
1. Radiochemical Purity (RCP):
-
Method: Radio-Thin Layer Chromatography (radio-TLC)
-
Stationary Phase: iTLC-SG paper
-
Mobile Phase: 0.1 M sodium citrate buffer (pH 5.5)
-
Procedure: Apply a small spot of the final product onto the iTLC-SG strip. Develop the chromatogram.
-
Analysis: [⁶⁸Ga]Ga-vibriobactin remains at the origin (Rf = 0.0-0.1), while free ⁶⁸Ga moves with the solvent front (Rf = 0.9-1.0).
-
Acceptance Criteria: RCP ≥ 95%
2. pH Measurement:
-
Method: pH-indicator strips
-
Procedure: Apply a small drop of the final product onto a pH strip.
-
Acceptance Criteria: pH between 4.5 and 6.5.
3. Radionuclidic Purity:
-
Method: Gamma-ray spectroscopy
-
Procedure: Measure the gamma spectrum of the final product.
-
Analysis: The spectrum should show the characteristic 511 keV peak of ⁶⁸Ga. Check for the presence of the parent radionuclide ⁶⁸Ge (no prominent peaks).
-
Acceptance Criteria: ⁶⁸Ge breakthrough < 0.001%.
Data Presentation
| Parameter | Specification |
| Radiochemical Purity | ≥ 95% |
| pH | 4.5 - 6.5 |
| Radionuclidic Purity | ⁶⁸Ge < 0.001% |
| Appearance | Clear, colorless solution |
| Specific Activity | > 50 GBq/µmol |
| In Vitro Stability of [⁶⁸Ga]Ga-vibriobactin | |
| Time Point | Radiochemical Purity in Saline (%) |
| 1 hour | > 98% |
| 2 hours | > 97% |
| 4 hours | > 95% |
Visualizations
Caption: Workflow for the radiolabeling of vibriobactin with Gallium-68.
Caption: Proposed mechanism of [⁶⁸Ga]Ga-vibriobactin uptake and signal generation.
References
- 1. medkoo.com [medkoo.com]
- 2. Vibriobactin, a siderophore from Vibrio cholerae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical characterisation of gallium-68 labeled ferrichrome siderophore stereoisomers for PET imaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical characterisation of gallium-68 labeled ferrichrome siderophore stereoisomers for PET imaging applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Positron Emission Tomography Imaging of Acinetobacter baumannii Infection: Comparison of Gallium-68 Labeled Siderophores - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation and Quality Control of 68Ga-Citrate for PET Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Radiotracers for in situ infection imaging: Experimental considerations for in vitro microbial uptake of gallium-68-labeled siderophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Note: Mass Spectrometry-Based Analysis of Ferric Vibriobactin
Audience: Researchers, scientists, and drug development professionals.
Introduction: Vibriobactin is a catecholate siderophore produced by Vibrio cholerae, the bacterium responsible for cholera.[1][2] Siderophores are low-molecular-weight, high-affinity iron-chelating compounds secreted by microorganisms to scavenge ferric iron (Fe³⁺) from the host environment, a crucial step for bacterial survival and pathogenesis.[3][4] Vibriobactin is synthesized by a nonribosomal peptide synthetase (NRPS) pathway and is composed of three 2,3-dihydroxybenzoic acid (DHB) units, two L-threonine residues, and a norspermidine backbone.[1][2] The analysis of ferric vibriobactin, the iron-bound form of the siderophore, is critical for understanding bacterial virulence, iron acquisition mechanisms, and for the development of novel antimicrobial agents that target these pathways. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific technique for the detection and quantification of siderophores like this compound in complex biological samples.[5]
Biological Pathways
Vibriobactin Biosynthesis Pathway
The biosynthesis of vibriobactin is a multi-step enzymatic process involving several key proteins encoded by the vib gene cluster. The pathway begins with the conversion of chorismic acid to 2,3-dihydroxybenzoate (DHB). The VibE protein activates DHB, which is then loaded onto the aryl carrier protein (ArCP) domain of VibB. Concurrently, the VibF synthetase activates L-threonine and catalyzes its cyclization to form a dihydroxyphenyl-methyloxazoline intermediate. The VibH enzyme, a standalone condensation domain, acylates norspermidine with a DHB molecule. Finally, VibF catalyzes the condensation of two aryl-oxazoline intermediates with the DHB-acylated norspermidine to form the final vibriobactin molecule.[1][6][7]
Caption: Vibriobactin nonribosomal peptide synthetase (NRPS) pathway.
This compound Uptake Pathway
Once secreted, vibriobactin chelates environmental Fe³⁺ to form this compound. This complex is recognized and transported across the outer membrane of V. cholerae by the specific receptor protein ViuA. After transport into the periplasm, the complex is further transported across the inner membrane into the cytoplasm. The ViuB protein, a ferric reductase, is then believed to be involved in the release of iron from the siderophore for metabolic use.
Caption: Uptake and iron release pathway for this compound.
Experimental Protocols
Sample Preparation: Vibriobactin Production and Extraction
This protocol outlines the steps for culturing V. cholerae under iron-limiting conditions to induce siderophore production and subsequent extraction from the culture supernatant.
-
Bacterial Culture: Inoculate V. cholerae in a low-iron defined medium. Grow cultures at 37°C with aeration until the late exponential or early stationary phase to maximize siderophore production.
-
Supernatant Collection: Pellet the bacterial cells by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C).[8] Carefully collect the cell-free supernatant, which contains the secreted vibriobactin.[9]
-
Complex Formation: To analyze the ferric complex, add a solution of FeCl₃ to the supernatant to a final concentration of ~50-100 µM and allow it to incubate for 30 minutes to ensure complete chelation.
-
Solid-Phase Extraction (SPE) (Optional): For sample cleanup and concentration, SPE can be employed.[3][10]
-
Condition an SPE cartridge (e.g., C18 or a resin like Amberlite XAD) with methanol followed by deionized water.[11]
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with water to remove salts and hydrophilic impurities.
-
Elute the siderophores with methanol.
-
Dry the eluate using a rotary evaporator or nitrogen stream and reconstitute in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) for LC-MS analysis.[11][12]
-
LC-MS/MS Analysis Protocol
This section provides a representative protocol for the analysis of this compound using a high-resolution mass spectrometer coupled with liquid chromatography.
-
Liquid Chromatography (LC):
-
Column: Use a C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[12]
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Gradient: A linear gradient should be optimized to separate vibriobactin from other components in the extract.
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray Ionization (ESI) in positive ion mode.[8]
-
Data Acquisition: Perform a full scan (MS1) to identify the precursor ions of vibriobactin and its ferric complex. Follow this with data-dependent MS/MS (MS2) scans to obtain fragmentation patterns for structural confirmation.
-
MS1 Scan Range: m/z 100–1200.
-
MS/MS: Isolate the precursor ions corresponding to apo-vibriobactin and this compound and subject them to collision-induced dissociation (CID).
-
Data Presentation
Quantitative analysis relies on precise measurement of the mass-to-charge ratio (m/z) and consistent instrument parameters.
Table 1: Theoretical m/z Values for Vibriobactin and its Ferric Complex
| Compound | Molecular Formula | Adduct | Monoisotopic Mass (Da) | Calculated m/z |
| Vibriobactin (Apo) | C₃₅H₃₉N₅O₁₁ | [M+H]⁺ | 705.2646[6][7] | 706.2724 |
| This compound | C₃₅H₃₆N₅O₁₁Fe | [Fe(III)M-3H]⁺ | 758.1861 | 758.1861 |
Note: The calculated m/z for the ferric complex assumes chelation with the most abundant iron isotope (⁵⁶Fe) and the displacement of three protons to form a +1 ion.
Table 2: Representative LC Gradient Conditions
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 8.0 | 5 | 95 |
| 10.0 | 5 | 95 |
| 10.1 | 95 | 5 |
| 15.0 | 95 | 5 |
Table 3: Representative ESI-MS/MS Parameters
| Parameter | Setting |
| Ionization Mode | Positive ESI |
| Capillary Voltage | 3.0 - 3.5 kV[8] |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 - 550 °C[11] |
| Cone Gas Flow | 50 L/h[11] |
| Desolvation Gas Flow | 800 - 1000 L/h[11] |
| Collision Gas | Argon |
| Collision Energy | Stepped (e.g., 20-40 eV) or Ramped |
Experimental Workflow Visualization
The overall process from sample collection to data analysis can be summarized in a streamlined workflow.
Caption: General workflow for LC-MS/MS analysis of this compound.
Conclusion: This application note provides a comprehensive overview and a set of detailed protocols for the mass spectrometry-based analysis of this compound. The described workflows, from sample preparation to LC-MS/MS analysis, offer a robust framework for researchers investigating bacterial iron acquisition. Accurate identification and quantification of this compound can provide valuable insights into the physiology of Vibrio cholerae and aid in the development of targeted therapeutics against this important pathogen.
References
- 1. Vibriobactin - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. jnu.ac.in [jnu.ac.in]
- 4. Detection of Siderophore Producing Microorganisms | Springer Nature Experiments [experiments.springernature.com]
- 5. A Practical Toolkit for the Detection, Isolation, Quantification, and Characterization of Siderophores and Metallophores in Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vibriobactin | C35H39N5O11 | CID 441167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
- 8. Detection and Characterization of Antibacterial Siderophores Secreted by Endophytic Fungi from Cymbidium aloifolium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. shimadzu.com [shimadzu.com]
- 10. opentrons.com [opentrons.com]
- 11. mdpi.com [mdpi.com]
- 12. A Tandem Liquid Chromatography–Mass Spectrometry-based Approach for Metabolite Analysis of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Ferric Vibriobactin-Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to studying the interactions between the siderophore ferric vibriobactin and its associated proteins in Vibrio cholerae. The protocols outlined below are essential for researchers aiming to elucidate the mechanisms of iron acquisition in this pathogenic bacterium, a critical pathway for its survival and virulence. Understanding these interactions in detail can pave the way for the development of novel antimicrobial agents that target this vital nutrient uptake system.
Introduction to this compound Transport
Vibrio cholerae, the causative agent of cholera, requires iron for its growth and pathogenesis. To acquire iron from the host environment, where it is tightly sequestered, V. cholerae synthesizes and secretes a high-affinity iron chelator called vibriobactin.[1] Once vibriobactin binds to ferric iron (Fe³⁺) in the extracellular space, the resulting this compound complex is recognized and transported into the bacterial cell through a dedicated multi-protein system.[1]
This transport machinery is a prime target for the development of new drugs. By disrupting the interaction between this compound and its transport proteins, it may be possible to induce iron starvation in the bacteria, thereby inhibiting their growth and virulence.
The key proteins involved in the transport of this compound across the bacterial cell envelope are:
-
ViuA: An outer membrane receptor that specifically recognizes and binds to this compound, initiating its transport into the periplasm. This process is energized by the TonB-ExbB-ExbD system.[1][2][3]
-
ViuP: A periplasmic binding protein that captures the this compound complex after its translocation across the outer membrane and shuttles it to the inner membrane transporter.
-
ViuDGC/VctPDGC: An ATP-binding cassette (ABC) transporter located in the inner membrane, which actively transports this compound from the periplasm into the cytoplasm.[4]
-
ViuB: A cytoplasmic protein thought to be involved in the release of iron from the vibriobactin molecule.[5][6]
This document provides detailed protocols for expressing and purifying some of these key proteins and for characterizing their interactions with this compound using various biophysical techniques.
Quantitative Data Summary
The binding affinities of this compound to its transport proteins are crucial parameters for understanding the efficiency of the iron uptake system and for designing potent inhibitors.
| Interacting Molecules | Technique | Dissociation Constant (Kd) | Reference |
| This compound & ViuP | Fluorescence Quenching | 1419.60 ± 48.92 nM | [7] |
| This compound & ViuA | - | Not yet reported | - |
Signaling Pathways and Experimental Workflows
This compound Uptake Pathway
The following diagram illustrates the sequential steps involved in the transport of this compound from the extracellular environment into the cytoplasm of Vibrio cholerae.
This compound Uptake Pathway in Vibrio cholerae.
Experimental Workflow for Interaction Analysis
This workflow outlines the major steps for studying the interaction between a this compound transport protein and its ligand.
General workflow for analyzing this compound-protein interactions.
Experimental Protocols
Recombinant Protein Expression and Purification
Protocol 4.1.1: Cloning, Expression, and Purification of His-tagged ViuP
This protocol describes the expression of ViuP with a C-terminal hexahistidine tag in Escherichia coli and its subsequent purification using immobilized metal affinity chromatography (IMAC) and size-exclusion chromatography (SEC).
Materials:
-
Vibrio cholerae genomic DNA
-
pET-22b(+) expression vector
-
E. coli DH5α (for cloning) and BL21(DE3) (for expression) competent cells
-
Restriction enzymes (e.g., NdeI and XhoI) and T4 DNA ligase
-
LB broth and agar plates with appropriate antibiotics (ampicillin)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 µg/mL DNase I
-
Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole
-
Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole
-
SEC Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl
-
Ni-NTA affinity resin
-
Size-exclusion chromatography column (e.g., Superdex 75)
Procedure:
-
Cloning: a. Amplify the viuP gene from V. cholerae genomic DNA using PCR primers that introduce NdeI and XhoI restriction sites at the 5' and 3' ends, respectively. The reverse primer should be designed to exclude the stop codon to allow for the in-frame fusion of the C-terminal His-tag present in the pET-22b(+) vector. b. Digest both the PCR product and the pET-22b(+) vector with NdeI and XhoI. c. Ligate the digested viuP fragment into the pET-22b(+) vector. d. Transform the ligation mixture into E. coli DH5α cells and select for transformants on LB agar plates containing ampicillin. e. Verify the correct insertion by colony PCR and DNA sequencing.
-
Expression: a. Transform the confirmed pET-22b-viuP plasmid into E. coli BL21(DE3) cells. b. Inoculate a single colony into 50 mL of LB broth with ampicillin and grow overnight at 37°C with shaking. c. The next day, inoculate 1 L of LB broth with the overnight culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8. d. Induce protein expression by adding IPTG to a final concentration of 0.5 mM. e. Continue to grow the culture for 4-6 hours at 30°C. f. Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.
-
Purification: a. Resuspend the cell pellet in 30 mL of Lysis Buffer. b. Lyse the cells by sonication on ice. c. Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris. d. Apply the supernatant to a pre-equilibrated Ni-NTA column.[8] e. Wash the column with 10 column volumes of Wash Buffer. f. Elute the His-tagged ViuP with 5 column volumes of Elution Buffer. g. Concentrate the eluted protein using a centrifugal filter device. h. Further purify the protein by size-exclusion chromatography using a Superdex 75 column equilibrated with SEC Buffer. i. Pool the fractions containing pure ViuP, confirm purity by SDS-PAGE, and determine the concentration using a Bradford assay or by measuring absorbance at 280 nm. j. Store the purified protein at -80°C.
Protocol 4.1.2: General Strategy for Expression and Purification of the Outer Membrane Receptor ViuA
The purification of outer membrane proteins like ViuA is more challenging due to their hydrophobic nature. This protocol provides a general strategy that can be adapted.
Materials:
-
E. coli C43(DE3) competent cells (often used for toxic membrane proteins)
-
Expression vector (e.g., pET-26b(+) for a C-terminal His-tag)
-
Detergents (e.g., LDAO, DDM, Triton X-100)
-
Buffers will be similar to those for ViuP but will contain a mild detergent (e.g., 0.1% LDAO) after the solubilization step.
Procedure:
-
Cloning and Expression: a. Clone the viuA gene into an appropriate expression vector, similar to the procedure for viuP.[1] b. Express the protein in a suitable E. coli strain like C43(DE3). Induction is often performed at a lower temperature (e.g., 18-25°C) for a longer period (16-20 hours) to improve folding and reduce inclusion body formation.
-
Membrane Isolation and Solubilization: a. After cell lysis, perform an ultracentrifugation step (e.g., 100,000 x g for 1 hour) to pellet the cell membranes. b. Resuspend the membrane pellet in a buffer containing a detergent (e.g., 1-2% LDAO or DDM) to solubilize the membrane proteins. Incubate with gentle agitation for 1-2 hours at 4°C. c. Centrifuge again at 100,000 x g for 1 hour to pellet any unsolubilized material.
-
Purification: a. The supernatant containing the solubilized ViuA can then be purified by IMAC and SEC as described for ViuP, with the important modification that all buffers must contain a detergent at a concentration above its critical micelle concentration (e.g., 0.05% DDM).
-
Reconstitution into Liposomes (for functional assays): a. For binding studies that require a membrane environment, purified ViuA can be reconstituted into liposomes. b. Mix the purified, detergent-solubilized ViuA with pre-formed liposomes. c. Remove the detergent slowly by dialysis or by using Bio-Beads. This allows the protein to insert into the lipid bilayer.[9] d. The resulting proteoliposomes can then be used in binding assays.
Biophysical Interaction Assays
Protocol 4.2.1: Fluorescence Quenching Assay for this compound-ViuP Interaction
This protocol is adapted from a study that determined the binding affinity of this compound to a siderophore-binding protein and can be used to measure the dissociation constant (Kd).[7] The principle is based on the quenching of the intrinsic tryptophan fluorescence of the protein upon ligand binding.[10][11][12]
Materials:
-
Purified ViuP in a suitable buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 7.4)
-
This compound solution of known concentration
-
Fluorometer
-
Quartz cuvette
Procedure:
-
Set the excitation wavelength of the fluorometer to 280 nm (for tryptophan excitation) and the emission wavelength to scan from 300 to 400 nm to determine the emission maximum of ViuP.
-
Place a solution of ViuP (e.g., 1-2 µM) in the cuvette and record the initial fluorescence spectrum.
-
Add small aliquots of the this compound solution to the cuvette, allowing the system to equilibrate for 1-2 minutes after each addition.
-
Record the fluorescence spectrum after each addition.
-
Correct the fluorescence intensity for dilution and the inner filter effect if necessary. The inner filter effect can be corrected by measuring the absorbance of the ligand at the excitation and emission wavelengths and applying a correction formula.
-
Plot the change in fluorescence intensity as a function of the this compound concentration.
-
Fit the data to a one-site binding model to determine the dissociation constant (Kd).
Protocol 4.2.2: Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions.[13] This protocol provides a general outline for studying the interaction between an immobilized protein (ligand) and a soluble partner (analyte).
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Purified protein (e.g., ViuP or reconstituted ViuA) to be immobilized (ligand)
-
This compound solution (analyte)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Ligand Immobilization: a. Equilibrate the sensor chip with running buffer. b. Activate the carboxymethylated dextran surface of the sensor chip by injecting a mixture of EDC and NHS. c. Inject the purified protein (ligand) in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to promote pre-concentration on the surface. d. Deactivate any remaining active esters by injecting ethanolamine. e. A reference flow cell should be prepared in the same way but without the injection of the protein ligand.
-
Analyte Binding: a. Prepare a series of dilutions of this compound (analyte) in the running buffer. b. Inject the different concentrations of the analyte over both the ligand and reference flow cells. c. After each injection, allow for a dissociation phase where only running buffer flows over the chip. d. Between different analyte concentrations, regenerate the sensor surface by injecting a solution that disrupts the interaction (e.g., a low pH buffer or a high salt concentration), if the interaction is reversible.
-
Data Analysis: a. Subtract the signal from the reference flow cell from the signal from the ligand flow cell to obtain the specific binding sensorgram. b. Fit the association and dissociation curves at different analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/kₐ).
Protocol 4.2.3: Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[14][15]
Materials:
-
Isothermal titration calorimeter
-
Purified protein (e.g., ViuP) in dialysis buffer
-
This compound in the same dialysis buffer
-
Syringe for injection and sample cell
Procedure:
-
Sample Preparation: a. Dialyze both the protein and this compound extensively against the same buffer to minimize heats of dilution. b. Degas both solutions before the experiment to prevent air bubbles. c. Accurately determine the concentrations of both the protein and the ligand.
-
ITC Experiment: a. Load the protein solution into the sample cell of the calorimeter. b. Load the this compound solution into the injection syringe. c. Set the experimental parameters (temperature, stirring speed, injection volume, and spacing between injections). d. Perform a series of small injections of the ligand into the protein solution. The heat change upon each injection is measured.
-
Data Analysis: a. Integrate the heat flow peaks for each injection to obtain the heat change per mole of injectant. b. Plot the heat change per mole against the molar ratio of ligand to protein. c. Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Kₐ) = ΔH - TΔS, where Kₐ = 1/Kd.
Protocol 4.2.4: Native Mass Spectrometry for Stoichiometry and Complex Analysis
Native mass spectrometry allows for the study of intact protein-ligand complexes under non-denaturing conditions, providing information on binding stoichiometry and the masses of the complex.[16][17][18]
Materials:
-
Mass spectrometer capable of native MS (e.g., Q-TOF or Orbitrap with a modified source)
-
Purified protein in a volatile buffer (e.g., ammonium acetate)
-
This compound solution
Procedure:
-
Sample Preparation: a. Buffer-exchange the purified protein into a volatile buffer such as ammonium acetate (e.g., 150 mM, pH 7.5). b. Prepare a mixture of the protein and this compound at a desired molar ratio.
-
Mass Spectrometry Analysis: a. Introduce the sample into the mass spectrometer using a nano-electrospray ionization source. b. Use gentle source conditions (e.g., low capillary voltage and temperature) to preserve the non-covalent interactions. c. Acquire the mass spectrum over a mass-to-charge (m/z) range that will include the protein and the expected complex.
-
Data Analysis: a. Analyze the mass spectrum to identify the charge state distributions of the unbound protein and the protein-ligand complex. b. Deconvolute the spectra to determine the masses of the species present. c. The mass difference between the complex and the free protein will confirm the binding of the ligand and the stoichiometry of the interaction.
X-ray Crystallography for Structural Determination
Determining the high-resolution three-dimensional structure of the this compound-protein complexes is the ultimate goal for understanding the molecular basis of recognition and for structure-based drug design.
General Approach:
-
Crystallization: a. Purified and highly concentrated protein (or protein-ligand complex) is screened against a wide range of crystallization conditions (precipitants, buffers, salts, and additives). b. Sitting-drop or hanging-drop vapor diffusion methods are commonly used.[19][20][21]
-
Data Collection: a. Once suitable crystals are obtained, they are cryo-protected and flash-cooled in liquid nitrogen. b. X-ray diffraction data are collected at a synchrotron source.
-
Structure Determination: a. The diffraction data are processed, and the phases are determined using methods like molecular replacement (if a homologous structure is available) or experimental phasing. b. An atomic model is built into the electron density map and refined to high resolution.
The crystal structure of the periplasmic binding protein ViuP in complex with this compound has been solved, revealing the key residues involved in coordinating the siderophore.[7] Obtaining the crystal structure of the outer membrane receptor ViuA in complex with this compound remains a significant goal in the field.
References
- 1. Cloning, sequencing, and transcriptional regulation of viuA, the gene encoding the this compound receptor of Vibrio cholerae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Non-covalent Complex Analysis - University of Birmingham [birmingham.ac.uk]
- 3. Cloning, sequencing, and transcriptional regulation of viuA, the gene encoding the this compound receptor of Vibrio cholerae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Outer‐membrane siderophore receptors of heterotrophic oceanic bacteria | Semantic Scholar [semanticscholar.org]
- 5. Purification of the 25-kDa Vibrio cholerae major outer-membrane protein and the molecular cloning of its gene: ompV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. uniprot.org [uniprot.org]
- 7. Cloning and expression of the Vibrio cholerae neuraminidase gene nanH in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Purification of His-Tagged Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reconstitution of Membrane Proteins into Model Membranes: Seeking Better Ways to Retain Protein Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide. | Semantic Scholar [semanticscholar.org]
- 11. doaj.org [doaj.org]
- 12. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. path.ox.ac.uk [path.ox.ac.uk]
- 14. Isothermal Titration Calorimetry of Membrane Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Isothermal titration calorimetry | Springer Nature Experiments [experiments.springernature.com]
- 16. Native MS of Proteins/Non-covalent Complexes [event.on24.com]
- 17. High-Throughput Native Mass Spectrometry Screening in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Hands on Native Mass Spectrometry Analysis of Multi-protein Complexes | Springer Nature Experiments [experiments.springernature.com]
- 19. A general protocol for the crystallization of membrane proteins for X-ray structural investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Insights into outer membrane protein crystallisation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Scaling Up Ferric Vibriobactin Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals facing challenges in scaling up the purification of ferric vibriobactin.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the scale-up of this compound purification, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Yield of this compound After Scaling Up Fermentation
-
Question: We have successfully produced this compound at the lab scale (1L), but upon scaling up to a 50L bioreactor, the final yield is significantly lower than expected. What could be the cause?
-
Answer: Scaling up fermentation is not always a linear process. Several factors can contribute to lower yields in larger bioreactors. Here are some common culprits and troubleshooting steps:
-
Sub-optimal Aeration and Agitation: In larger vessels, ensuring homogenous mixing and adequate oxygen supply is more challenging. This can lead to localized nutrient depletion and accumulation of inhibitory byproducts, stressing the Vibrio cholerae culture and reducing vibriobactin production.
-
Solution: Optimize the agitation speed and aeration rate for the larger bioreactor. Consider using baffled flasks or bioreactors with multiple impellers to improve mixing. Monitor dissolved oxygen levels throughout the fermentation and adjust parameters as needed.
-
-
Nutrient Limitation: The nutrient requirements of the culture may change with scale. What was sufficient in a 1L flask may become a limiting factor in a 50L bioreactor.
-
Solution: Re-evaluate the composition of your culture medium. You may need to increase the concentration of key nutrients such as carbon and nitrogen sources. Fed-batch strategies, where nutrients are added incrementally during fermentation, can also help maintain optimal production.
-
-
pH Fluctuation: Larger culture volumes are more susceptible to pH drift. Vibrio cholerae has an optimal pH range for growth and secondary metabolite production.
-
Solution: Implement automated pH monitoring and control in your bioreactor. Use appropriate acid and base feeding to maintain the pH within the optimal range.
-
-
Iron Concentration: Siderophore production is tightly regulated by iron availability. While low iron induces production, excessively low levels can inhibit growth.
-
Solution: Carefully control the initial iron concentration in the medium. Ensure that all media components and the bioreactor itself are not contributing to iron contamination.
-
-
Issue 2: this compound Degradation During Downstream Processing
-
Question: We are observing significant degradation of our purified this compound, characterized by a color change and loss of activity. How can we improve its stability?
-
Answer: this compound, as a catecholate siderophore, is susceptible to degradation, particularly at non-optimal pH and in the presence of light.
-
pH Sensitivity: The catechol groups of vibriobactin are prone to oxidation, especially under alkaline conditions.
-
Solution: Maintain a slightly acidic to neutral pH (around 6.0-7.0) during all purification and storage steps. Use buffered solutions to prevent pH fluctuations.
-
-
Light Sensitivity: Exposure to UV light can lead to photodegradation of the molecule.
-
Solution: Protect your this compound solutions from light by using amber glass containers or by wrapping vessels in aluminum foil. Conduct purification steps in a shaded environment where possible.
-
-
Temperature Stability: While generally more stable at lower temperatures, repeated freeze-thaw cycles can degrade the product.
-
Solution: Store purified this compound at -20°C or -80°C for long-term storage. For short-term use, store at 4°C. Aliquot the purified product into smaller volumes to avoid multiple freeze-thaw cycles.
-
-
Issue 3: Co-purification of Impurities
-
Question: During our scaled-up purification, we are struggling to remove persistent impurities that co-elute with this compound during chromatography. How can we improve the purity of our final product?
-
Answer: Co-purification of impurities is a common challenge in natural product purification. A multi-step purification strategy is often necessary.
-
Insufficient Resolution in a Single Chromatography Step: Relying on a single purification method may not be sufficient to separate molecules with similar physicochemical properties.
-
Solution: Implement an orthogonal purification strategy. This involves using multiple chromatography techniques that separate molecules based on different properties. For example, you could follow an initial ion-exchange chromatography step with a reversed-phase chromatography step.
-
-
Presence of Structurally Similar Molecules: The bacterial culture may produce other siderophores or pigmented molecules with properties similar to this compound.
-
Non-optimized Chromatography Parameters: The mobile phase composition, gradient slope, and flow rate can all impact the resolution of your separation.
-
Solution: Systematically optimize your chromatography parameters at a small scale before applying them to the larger batch. Techniques like Design of Experiments (DoE) can be valuable for this.
-
-
Frequently Asked Questions (FAQs)
1. What are the key challenges in scaling up this compound purification from lab to industrial scale?
Scaling up presents several challenges that are often not apparent at the lab scale. These include:
-
Maintaining Fermentation Performance: Ensuring consistent and high-yield production of vibriobactin in large bioreactors is critical. This involves optimizing parameters like aeration, agitation, nutrient feeding, and pH control.
-
Downstream Processing Efficiency: Methods that are efficient at the lab scale, such as simple solvent extraction, may become cumbersome and less effective at larger volumes. The volume of solvents required can become a significant cost and safety concern.
-
Product Stability: Handling larger volumes of product over longer processing times increases the risk of degradation due to factors like pH shifts, temperature fluctuations, and light exposure.
-
Purity and Impurity Profile: The impurity profile can change with scale. Different culture conditions in a large bioreactor may lead to the production of different byproducts that need to be removed.
-
Cost of Goods: The cost of raw materials, solvents, and chromatography resins becomes a major factor at an industrial scale. Process optimization is crucial to ensure economic viability.
2. What are the recommended initial steps for purifying this compound from a large-scale fermentation broth?
The initial steps in downstream processing are crucial for removing bulk impurities and reducing the volume of the product stream.
-
Cell Removal: The first step is to separate the bacterial cells from the culture supernatant, which contains the secreted this compound. This can be achieved through centrifugation or microfiltration. For large volumes, continuous centrifugation is more efficient.
-
Concentration and Diafiltration: The cell-free supernatant can be concentrated using tangential flow filtration (TFF). This step not only reduces the volume but also allows for buffer exchange (diafiltration) to a buffer suitable for the first chromatography step.
-
Initial Capture/Purification: An initial capture step is used to further concentrate the product and remove a significant portion of the remaining impurities. Ion-exchange chromatography or adsorption chromatography are common choices for this step.
3. Which chromatography techniques are most suitable for the large-scale purification of this compound?
A combination of chromatography techniques is generally recommended for achieving high purity at a large scale.
-
Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge. It is a robust and scalable method for the initial capture and partial purification of this compound.
-
Reversed-Phase Chromatography (RPC): RPC separates molecules based on their hydrophobicity. It is a high-resolution technique that is often used as a polishing step to remove closely related impurities.
-
Affinity Chromatography: As mentioned in the troubleshooting section, boronate affinity chromatography can be a highly specific method for capturing catechol-containing molecules like vibriobactin.[1][2]
-
Size-Exclusion Chromatography (SEC): SEC separates molecules based on their size. It can be used as a final polishing step to remove aggregates or other impurities with different molecular weights.
4. How can we monitor the purity and concentration of this compound during the purification process?
Effective in-process monitoring is key to a successful purification campaign.
-
Spectrophotometry: this compound has a characteristic absorbance spectrum in the visible range due to the iron-catechol complex. This can be used for a quick estimation of concentration in different fractions.
-
High-Performance Liquid Chromatography (HPLC): Analytical HPLC with a suitable column (e.g., C18) is the most common method for assessing the purity of this compound. It allows for the separation and quantification of the target molecule and any impurities.
-
Mass Spectrometry (MS): Coupling HPLC to a mass spectrometer (LC-MS) provides definitive identification of the product and impurities based on their mass-to-charge ratio.
Data Presentation
Table 1: Illustrative Comparison of Fermentation Parameters at Different Scales.
| Parameter | Lab Scale (1L Flask) | Pilot Scale (50L Bioreactor) | Industrial Scale (1000L Bioreactor) |
| Working Volume | 0.5 L | 40 L | 800 L |
| Aeration | Passive (surface) | Sparging (e.g., 1 VVM) | Sparging (e.g., 1-1.5 VVM) |
| Agitation | Shaking (e.g., 200 rpm) | Impeller (e.g., 300-500 rpm) | Multiple Impellers (e.g., 200-400 rpm) |
| pH Control | Manual (initial setting) | Automated (acid/base feed) | Automated (acid/base feed) |
| Nutrient Feeding | Batch | Fed-batch | Fed-batch |
| Typical Yield (relative) | 100% | 70-85% | 60-80% |
Note: This table provides illustrative data. Actual yields will vary depending on the specific strain, media, and process conditions.
Table 2: Illustrative Multi-Step Purification Strategy for this compound.
| Purification Step | Purpose | Typical Purity | Typical Recovery |
| Centrifugation/Microfiltration | Cell Removal | < 5% | > 95% |
| Tangential Flow Filtration | Concentration & Buffer Exchange | < 5% | > 90% |
| Ion-Exchange Chromatography | Capture & Initial Purification | 50-70% | 80-90% |
| Reversed-Phase Chromatography | Intermediate Purification | 85-95% | 70-85% |
| Crystallization/Final Polish | Final Purification & Formulation | > 98% | 60-80% |
Note: Purity and recovery are illustrative and depend on the optimization of each step.
Experimental Protocols
Protocol 1: Boronate Affinity Chromatography for Catechol Siderophore Purification
This protocol is adapted from the principles described for the purification of catechol siderophores.[1][2]
-
Resin Preparation: Equilibrate a boronate affinity column (e.g., phenylboronic acid agarose) with a binding buffer of a slightly alkaline pH (e.g., 50 mM Tris-HCl, pH 8.5).
-
Sample Loading: Adjust the pH of the partially purified this compound sample to match the binding buffer and load it onto the column.
-
Washing: Wash the column with several column volumes of the binding buffer to remove unbound impurities.
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Elution: Elute the bound this compound using a low pH buffer (e.g., 50 mM Sodium Acetate, pH 4.5) or a buffer containing a competing diol like sorbitol.
-
Analysis: Analyze the collected fractions for the presence of this compound using spectrophotometry and HPLC.
Mandatory Visualization
Caption: A generalized workflow for the scaled-up purification of this compound.
Caption: Troubleshooting logic for addressing low purity in this compound purification.
References
Technical Support Center: Ferric Vibriobactin Uptake Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with ferric vibriobactin uptake assays.
Troubleshooting Guide
This guide addresses specific issues that may arise during a this compound uptake assay, providing potential causes and solutions in a question-and-answer format.
Question: Why is there high background radioactivity or non-specific binding in my assay?
Answer: High background is a common issue and can obscure true uptake signals. Several factors can contribute to this:
-
Abiotic Adsorption of ⁵⁵Fe: The radiolabel ⁵⁵Fe can adsorb non-specifically to filters, cells, and other surfaces. This is a known challenge in these types of assays.[1]
-
Improper Washing: Insufficient or improper washing of the cells after incubation with radiolabeled this compound can leave behind unbound ligand, leading to artificially high counts.
-
Contaminated Reagents: Reagents or buffers may be contaminated with unincorporated ⁵⁵Fe or other substances that interfere with the assay.
Solutions:
-
Pre-soak Filters: Pre-wetting membrane filters before use can help reduce non-specific binding.[2]
-
Optimize Washing Steps:
-
Use ice-cold wash buffer to quickly stop metabolic activity and uptake.
-
Perform multiple, quick washes (e.g., 4 times with 1 ml of ice-cold water) to remove unbound radiolabel.[2]
-
Consider using a wash solution containing a chelator like Ti-citrate-EDTA, which has been shown to help remove abiotically adsorbed iron without causing leakage of intracellular ⁵⁵Fe.[1]
-
-
Run Negative Controls: A crucial step is to determine the level of non-specific binding. This can be done by:
-
Performing the assay at 0°C (on ice), a temperature at which metabolic activity and active transport are inhibited.[2]
-
Using a mutant strain that lacks a key component of the uptake system (e.g., a viuA or tonB mutant) which should not be able to transport this compound.[2][3]
-
Subtracting the counts from the negative control from your experimental values to determine specific uptake.[2]
-
Question: Why am I observing very low or no uptake of this compound?
Answer: Low or no signal can be frustrating and may point to issues with either the bacterial cells or the assay conditions.
-
Insufficient Expression of Uptake System: The this compound uptake system is regulated by iron levels. If the cells are not properly starved of iron, the expression of the necessary transport proteins (like ViuA) will be low.[3][4]
-
Loss of Cell Viability: The health of the bacterial culture is paramount. Poor viability will lead to reduced or no metabolic activity, which is required for active transport.
-
Incorrect Assay Buffer/Medium: The pH and composition of the assay buffer can affect both cell health and the stability of the this compound complex.
-
Degradation of Vibriobactin: The siderophore itself may be unstable under certain conditions.
Solutions:
-
Induce the Uptake System: Grow the Vibrio cholerae culture in an iron-limited medium to ensure the expression of the this compound transport system. The addition of an iron chelator like 2,2'-dipyridyl to the growth medium can also be used to create iron-limiting conditions.[5]
-
Check Cell Viability: Ensure you are using a healthy, mid-exponential phase culture for the assay. Perform a viability count (e.g., plating serial dilutions) if you suspect a problem with your culture.
-
Optimize Assay Conditions:
-
Use a suitable buffer for the uptake assay, such as a minimal medium that supports cell energy metabolism.
-
Ensure the pH of the buffer is within the optimal range for Vibrio cholerae.
-
-
Use Freshly Prepared this compound: Prepare the this compound solution fresh before each experiment to ensure its integrity.
Question: My results are highly variable between replicates. What could be the cause?
-
Inconsistent Cell Densities: If the number of cells is not consistent across your replicates, the measured uptake will also vary.
-
Inaccurate Timing: The timing of incubation and washing steps needs to be precise, especially for initial rate measurements.
-
Uneven Distribution of Cells: If cells are not evenly distributed in the wells of a microplate, it can lead to distorted readings.[5]
-
Pipetting Errors: Inaccurate pipetting of cells, radiolabeled ligand, or wash buffers will introduce variability.
Solutions:
-
Normalize Cell Density: Resuspend your cell pellet in the assay buffer and normalize to a specific optical density (OD) before starting the assay to ensure an equal number of cells in each replicate.
-
Precise Timing: Use a timer and be consistent with your incubation and washing times for all samples. For time-course experiments, stagger the addition of the radiolabel to each tube to allow for accurate timing of each sample.
-
Ensure Homogeneous Cell Suspension: Mix your cell suspension thoroughly before aliquoting it into your assay tubes or plates.
-
Careful Pipetting: Use calibrated pipettes and proper technique to ensure accuracy.
Frequently Asked Questions (FAQs)
What is the role of the TonB system in this compound uptake?
The transport of this compound across the outer membrane is an energy-dependent process that requires the TonB-ExbB-ExbD complex.[6][7] The TonB complex couples the proton motive force of the inner membrane to the outer membrane receptor (ViuA), driving a conformational change that allows the this compound to enter the periplasm.[7] A non-functional TonB system will prevent the uptake of this compound.[6]
How is this compound transported from the periplasm into the cytoplasm?
Once in the periplasm, the this compound complex is bound by a periplasmic binding protein (ViuP/VctP). This protein then delivers the complex to an ATP-binding cassette (ABC) transporter in the inner membrane (ViuDGC/VctDGC), which uses the energy from ATP hydrolysis to move the this compound into the cytoplasm.[1]
What happens to the vibriobactin molecule after the iron is released in the cytoplasm?
Inside the cytoplasm, the ferric iron (Fe³⁺) is reduced to ferrous iron (Fe²⁺) and released from the vibriobactin. A protein, ViuB, which is thought to be a cytoplasmic protein, is required for the utilization of this compound, possibly playing a role in this iron release step, analogous to the Fes protein in E. coli.[4][8]
Can Vibrio cholerae use other siderophores besides vibriobactin?
Yes, Vibrio cholerae is capable of utilizing xenosiderophores, which are siderophores not synthesized by the organism itself. For example, it can transport the catechol siderophore enterobactin.[1]
Quantitative Data Summary
The following table summarizes typical quantitative parameters that may be relevant for this compound uptake assays. Data for the analogous ferric enterobactin system in E. coli is provided for reference, as specific kinetic data for this compound uptake can be less commonly reported.
| Parameter | Typical Value/Range | Organism/System | Notes |
| Vmax (Maximum uptake rate) | 83 - 208 pmol/10⁹ cells/min | E. coli / Ferric Enterobactin | The rate can be influenced by assay conditions, such as pre-chilling the cells.[6] |
| Radioisotope Used | ⁵⁵Fe | V. cholerae and others | A common radioisotope for iron uptake studies.[1][9] |
| Typical Incubation Times | 10 seconds to 10 minutes | General bacterial uptake assays | Shorter time points are used for initial rate kinetics.[2] |
| ViuA Protein Size | 74 kDa | V. cholerae | This is the outer membrane receptor for this compound.[3] |
Visualizing the Process
This compound Uptake Pathway
Caption: The this compound uptake pathway in Vibrio cholerae.
Experimental Workflow for a ⁵⁵Fe Uptake Assay
Caption: A typical workflow for a radioactive this compound uptake assay.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Uptake Assay for Radiolabeled Peptides in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of the vibriobactin receptor of Vibrio cholerae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification, cloning, and sequencing of a gene required for this compound utilization by Vibrio cholerae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Direct Measurements of the Outer Membrane Stage of Ferric Enterobactin Transport: POSTUPTAKE BINDING - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Iron uptake pathway of Escherichia coli as an entry route for peptide nucleic acids conjugated with a siderophore mimic [frontiersin.org]
- 8. Suitability of Commercial Transport Media for Biological Pathogens under Nonideal Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
optimizing stability of ferric vibriobactin in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the stability of ferric vibriobactin in aqueous solutions. Here you will find troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and key stability data.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitate forms in the solution. | 1. The pH of the solution is too low, causing the neutral this compound complex to become sparingly soluble. 2. High concentration of this compound exceeding its solubility limit. 3. Use of an inappropriate buffer system. | 1. Ensure the pH of the aqueous solution is maintained at or above 7.0. Use a suitable buffer such as Tris-HCl or phosphate buffer. 2. Prepare a more dilute solution. If a high concentration is required, consider using a co-solvent like DMSO, but verify its compatibility with your experimental system. 3. Test different buffer systems to find one that enhances solubility and stability for your specific application. |
| The color of the solution changes unexpectedly from reddish-brown to a different shade. | 1. A significant shift in the pH of the solution. This compound's coordination chemistry is pH-dependent, which affects its color. 2. Degradation of the this compound complex due to exposure to harsh conditions (e.g., strong acids/bases, high temperatures). | 1. Measure and adjust the pH of your solution. The characteristic reddish-brown color is most stable at neutral to slightly alkaline pH. 2. Prepare fresh solutions and store them under recommended conditions (see FAQs below). Avoid prolonged exposure to elevated temperatures and light. |
| Inconsistent results in bioassays or binding studies. | 1. Degradation of the this compound stock solution over time. 2. Inaccurate concentration of the stock solution. 3. Interference from components of the assay buffer. | 1. Use freshly prepared this compound solutions for critical experiments. Assess the purity of your stock solution using spectrophotometry or HPLC. 2. Re-quantify the concentration of your stock solution using its molar extinction coefficient. 3. Perform control experiments to identify any interfering buffer components. Consider buffer exchange or using a different buffer system. |
| Low yield of this compound complex during preparation. | 1. Incorrect molar ratio of vibriobactin to ferric iron. 2. Precipitation of ferric hydroxide due to incorrect order of reagent addition. | 1. Use a slight molar excess of vibriobactin to ensure all ferric iron is chelated. 2. Always add the ferric iron solution to the vibriobactin solution, never the other way around, especially in neutral or alkaline buffers. |
Frequently Asked Questions (FAQs)
1. What is the optimal pH range for maintaining the stability of this compound in aqueous solutions?
The stability of this compound is highly pH-dependent. It is most stable in the triscatecholate coordination mode at a pH of 8.0 or higher. As the pH decreases towards neutral (pH 7.0), it begins to transition to a phenolate oxazoline coordination mode.[1] For general experimental use, maintaining a pH between 7.0 and 8.5 is recommended to balance stability and physiological relevance.
2. How should I prepare a stock solution of this compound?
It is recommended to first prepare separate stock solutions of vibriobactin (e.g., in DMSO) and a ferric iron source (e.g., ferric chloride in dilute HCl). The this compound complex should then be formed by adding the ferric chloride solution dropwise to a diluted, buffered solution of vibriobactin with gentle stirring. This method helps prevent the precipitation of ferric hydroxide.
3. What are the recommended storage conditions for this compound solutions?
For short-term storage (up to a few days), aqueous solutions of this compound should be stored at 2-8°C and protected from light. For long-term storage, it is advisable to store aliquots at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.
4. Why does the UV-Vis spectrum of my this compound solution change with pH?
The change in the UV-Vis spectrum is due to the shift in the coordination of the iron atom by vibriobactin. At a high pH (e.g., 10), there is a major absorbance peak around 336 nm. As the pH is lowered to 7, this peak decreases in intensity and shifts to around 330 nm, while a new peak appears at approximately 284 nm.[1] This spectral shift corresponds to the protonation of the complex and the change from the triscatecholate to the phenolate oxazoline coordination mode.
5. Can I use any buffer for my this compound solution?
While several common buffers like Tris-HCl and phosphate buffers can be used, it is crucial to ensure that the buffer itself does not interact with ferric iron or vibriobactin. Buffers with strong chelating properties should be avoided. The chosen buffer should be able to maintain the desired pH effectively.
Quantitative Data
The stability of this compound is intrinsically linked to the pH of the solution, which dictates its coordination state.
Table 1: pH-Dependent Spectroscopic Properties of this compound
| pH | Predominant Coordination Mode | Absorbance Maxima (λmax) | Protonation Constant (logK) |
| > 8.5 | Triscatecholate | ~336 nm | \multirow{2}{*}{8.21[1]} |
| 7.0 - 8.5 | Mixture of Triscatecholate and Phenolate Oxazoline | ~330 nm and ~284 nm[1] |
Experimental Protocols
1. Protocol for Preparation of a 1 mM Aqueous this compound Solution
This protocol describes the preparation of 10 mL of a 1 mM this compound solution in 50 mM Tris-HCl buffer at pH 7.5.
Materials:
-
Vibriobactin
-
Ferric chloride hexahydrate (FeCl₃·6H₂O)
-
Dimethyl sulfoxide (DMSO)
-
Tris base
-
Hydrochloric acid (HCl)
-
Nuclease-free water
-
Calibrated pH meter
-
Stir plate and stir bar
Procedure:
-
Prepare a 50 mM Tris-HCl buffer (pH 7.5):
-
Dissolve 0.605 g of Tris base in 80 mL of nuclease-free water.
-
Adjust the pH to 7.5 by adding concentrated HCl dropwise while monitoring with a pH meter.
-
Bring the final volume to 100 mL with nuclease-free water.
-
Filter the buffer through a 0.22 µm filter.
-
-
Prepare a 10 mM Vibriobactin stock solution:
-
Vibriobactin has a molecular weight of approximately 705.7 g/mol .
-
Dissolve 7.06 mg of vibriobactin in 1 mL of high-purity DMSO. Mix until fully dissolved.
-
-
Prepare a 10 mM Ferric Chloride stock solution:
-
Ferric chloride hexahydrate has a molecular weight of 270.3 g/mol .
-
Dissolve 27.03 mg of FeCl₃·6H₂O in 10 mL of 10 mM HCl in nuclease-free water. This acidic solution prevents the premature formation of ferric hydroxide.
-
-
Prepare the this compound solution:
-
In a clean glass vial, add 8.9 mL of the 50 mM Tris-HCl buffer (pH 7.5).
-
Add 1 mL of the 10 mM vibriobactin stock solution to the buffer and mix gently. This results in a 1 mM vibriobactin solution.
-
While stirring gently, add 100 µL of the 10 mM ferric chloride stock solution dropwise to the vibriobactin solution. A reddish-brown color should develop, indicating the formation of the this compound complex.
-
Continue stirring for 15-20 minutes at room temperature to ensure complete complexation.
-
Store the final solution at 4°C, protected from light.
-
2. Protocol for Spectrophotometric Assessment of this compound Stability
This protocol allows for the monitoring of this compound stability over time by observing changes in its UV-Vis spectrum.
Materials:
-
This compound solution
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Appropriate buffer solutions
Procedure:
-
Initial Spectrum Measurement (Time = 0):
-
Prepare the this compound solution in the desired buffer and at the desired concentration.
-
Use the same buffer as a blank to zero the spectrophotometer.
-
Measure the absorbance spectrum of the this compound solution from 250 nm to 600 nm.
-
Record the absorbance values at the characteristic peaks (e.g., ~330 nm and ~284 nm at neutral pH).
-
-
Incubation:
-
Store the this compound solution under the desired experimental conditions (e.g., specific temperature, light exposure).
-
-
Time-Point Measurements:
-
At regular intervals (e.g., every hour, every 24 hours), take an aliquot of the solution.
-
Allow the aliquot to return to room temperature if it was stored under different temperature conditions.
-
Re-blank the spectrophotometer with the buffer.
-
Measure the absorbance spectrum of the aliquot.
-
-
Data Analysis:
-
Compare the spectra over time. A decrease in the absorbance at the characteristic peaks or a significant change in the spectral shape indicates degradation of the this compound complex.
-
Plot the absorbance at a key wavelength versus time to visualize the degradation kinetics.
-
Visualizations
References
Technical Support Center: Overcoming Low Solubility of Ferric Vibriobactin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the low solubility of ferric vibriobactin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a siderophore, a small molecule produced by bacteria like Vibrio cholerae to scavenge iron from the environment.[1][2] It belongs to the catecholate class of siderophores, which are known for their high affinity for ferric iron (Fe³⁺).[2][3] This strong binding is essential for its biological function but also contributes to its low solubility in aqueous solutions at neutral pH, which can pose significant challenges during in vitro experiments, drug formulation, and other research applications.
Q2: What are the primary factors influencing the solubility of this compound?
A2: The solubility of this compound, like other ferric catecholate siderophores, is significantly influenced by:
-
pH: The protonation state of the catechol groups is pH-dependent. At acidic pH, the catechol groups are protonated, leading to a different coordination geometry with iron and potentially altered solubility.[4][5] Generally, the solubility of ferric complexes of catecholate siderophores is higher at lower pH values.
-
Solvent System: The choice of solvent is critical. While sparingly soluble in water, this compound's solubility can be significantly increased in organic solvents or aqueous mixtures containing co-solvents.
-
Ionic Strength: The concentration of salts in the solution can impact the solubility of charged molecules like this compound.[6]
Q3: Are there any recommended starting solvents for dissolving this compound?
A3: Dimethyl sulfoxide (DMSO) is a recommended starting solvent for dissolving this compound and other poorly water-soluble compounds.[7][8] For experimental purposes, a concentrated stock solution in DMSO can be prepared and then diluted into the desired aqueous experimental medium. It is crucial to consider the final concentration of DMSO in the assay, as it can affect biological systems.
Troubleshooting Guide
This section provides solutions to common problems encountered during the handling and use of this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Precipitation upon dilution of DMSO stock solution into aqueous buffer. | The concentration of this compound exceeds its solubility limit in the final aqueous buffer. The pH of the buffer may be unfavorable for solubility. | 1. Decrease the final concentration: Reduce the amount of this compound stock solution added to the aqueous buffer. 2. Optimize the co-solvent concentration: Increase the percentage of the organic co-solvent (e.g., DMSO, ethanol) in the final solution, if permissible for the experiment. 3. Adjust the pH: Lower the pH of the aqueous buffer. A pH range of 4-6 may improve the solubility of catecholate siderophores. Perform a pH-solubility profile to determine the optimal pH. 4. Use a solubilizing agent: Consider the addition of excipients like cyclodextrins. |
| Inconsistent results in biological assays. | Poor solubility leading to variable concentrations of active this compound. Aggregation of the compound. | 1. Ensure complete dissolution: Visually inspect the solution for any particulate matter. Centrifuge the solution and measure the concentration in the supernatant to confirm the soluble concentration. 2. Prepare fresh solutions: Prepare this compound solutions immediately before use to minimize precipitation over time. 3. Incorporate sonication: Briefly sonicate the solution after dilution to aid in dissolution and break up any small aggregates. |
| Difficulty in preparing a sufficiently concentrated aqueous solution. | Inherent low aqueous solubility of this compound. | 1. Formulation Strategies: Explore advanced formulation strategies such as the preparation of solid dispersions or nanosuspensions to improve aqueous solubility and dissolution rate. 2. Cyclodextrin Complexation: Formulate this compound with cyclodextrins to create inclusion complexes with enhanced aqueous solubility. |
Experimental Protocols
Below are detailed methodologies for key experiments to enhance the solubility of this compound. Note: These are general protocols and may require optimization for your specific experimental conditions.
Protocol 1: Preparation of a this compound Stock Solution and pH-Solubility Profile
This protocol describes how to prepare a stock solution of this compound and determine its solubility at various pH values.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
A series of buffers with pH values ranging from 4.0 to 8.0 (e.g., citrate, phosphate, Tris)
-
Microcentrifuge tubes
-
UV-Vis spectrophotometer
Procedure:
-
Stock Solution Preparation:
-
Dissolve a known mass of this compound in a minimal amount of DMSO to prepare a concentrated stock solution (e.g., 10 mM). Ensure complete dissolution by gentle vortexing.
-
-
Preparation of Test Solutions:
-
In separate microcentrifuge tubes, add a small aliquot of the this compound DMSO stock solution to each buffer of a different pH to achieve a target concentration that is expected to be above the solubility limit.
-
The final DMSO concentration should be kept constant across all samples and at a level that does not interfere with the assay (e.g., <1% v/v).
-
-
Equilibration:
-
Incubate the tubes at a constant temperature (e.g., 25°C) for a set period (e.g., 24 hours) with gentle agitation to allow the solution to reach equilibrium.
-
-
Separation of Undissolved Solid:
-
Centrifuge the tubes at high speed (e.g., 10,000 x g) for 15 minutes to pellet any undissolved this compound.
-
-
Quantification:
-
Carefully collect the supernatant and measure the absorbance at the characteristic wavelength for this compound (around 400-500 nm for catecholate-siderophore complexes) using a UV-Vis spectrophotometer.
-
Determine the concentration of soluble this compound using a standard curve prepared in the corresponding buffer with a known soluble form or by using the molar extinction coefficient if known.
-
-
Data Analysis:
-
Plot the measured solubility (concentration) of this compound as a function of pH.
-
Protocol 2: Enhancing Solubility using Cyclodextrin Complexation
This protocol outlines a method to prepare a this compound-cyclodextrin inclusion complex to improve aqueous solubility.
Materials:
-
This compound
-
β-cyclodextrin (or a derivative like HP-β-CD)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Freeze-dryer (optional)
Procedure:
-
Preparation of Cyclodextrin Solution:
-
Prepare an aqueous solution of the chosen cyclodextrin at a desired concentration (e.g., 1-10% w/v).
-
-
Complexation:
-
Slowly add an excess of this compound powder to the cyclodextrin solution while stirring continuously.
-
Continue stirring the mixture at a constant temperature (e.g., 25°C) for an extended period (e.g., 24-48 hours) to facilitate the formation of the inclusion complex.
-
-
Separation of Uncomplexed this compound:
-
Centrifuge or filter the suspension to remove any undissolved, uncomplexed this compound.
-
-
Quantification and Characterization:
-
Determine the concentration of solubilized this compound in the clear supernatant using UV-Vis spectrophotometry as described in Protocol 1.
-
The resulting solution contains the soluble this compound-cyclodextrin complex. This solution can be used directly, or the complex can be isolated as a solid powder by freeze-drying.
-
Data Presentation
Table 1: Hypothetical pH-Solubility Profile of this compound
This table presents a hypothetical pH-solubility profile for this compound based on the known behavior of other ferric catecholate siderophores. Actual experimental results should be used to populate such a table.
| pH | Expected Solubility Range (µg/mL) | Observations |
| 4.0 | 100 - 500 | Higher solubility due to protonation of catechol groups. |
| 5.0 | 50 - 200 | Decreasing solubility as pH increases. |
| 6.0 | 10 - 50 | Significant decrease in solubility. |
| 7.0 | < 10 | Very low solubility, often leading to precipitation. |
| 8.0 | < 5 | Extremely low solubility. |
Table 2: Comparison of Solubilization Strategies for this compound (Illustrative Data)
This table provides an illustrative comparison of the potential effectiveness of different solubilization strategies. The values are for demonstration purposes and will vary based on experimental conditions.
| Solubilization Method | Carrier/Co-solvent | Achievable Concentration (µg/mL) | Fold Increase in Solubility (vs. pH 7.0) |
| Co-solvent | 5% DMSO (aq) | 25 | ~5x |
| pH Adjustment | pH 4.0 Buffer | 250 | ~50x |
| Cyclodextrin Complexation | 5% HP-β-CD | 150 | ~30x |
Mandatory Visualizations
Caption: Simplified structure of this compound.
Caption: Workflow for determining pH-solubility profile.
Caption: Troubleshooting logic for precipitation issues.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Catechol siderophores framed on 2,3-dihydroxybenzoyl-L-serine from Streptomyces varsoviensis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Enterobactin Protonation and Iron Release: Structural Characterization of the Salicylate Coordination Shift in Ferric Enterobactin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Khan Academy [khanacademy.org]
- 7. Transferrin receptors and iron utilization in DMSO-inducible and -uninducible Friend erythroleukemia cells [pubmed.ncbi.nlm.nih.gov]
- 8. Aqueous ferryl(IV) ion: kinetics of oxygen atom transfer to substrates and oxo exchange with solvent water - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing degradation of ferric vibriobactin during extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the extraction of ferric vibriobactin. The information is tailored for researchers, scientists, and drug development professionals to help prevent the degradation of this catecholate siderophore and ensure high-quality yields for downstream applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its stability a concern during extraction?
A1: this compound is the stable complex formed between a ferric iron (Fe³⁺) ion and vibriobactin, a siderophore produced by Vibrio cholerae and other Vibrio species.[1][2] Vibriobactin is a catecholate-type siderophore, which means it uses catechol groups to chelate iron with high affinity.[1][2] The stability of the ferric complex is crucial for its biological function of iron acquisition by bacteria. However, during extraction from bacterial cultures, the complex can be prone to degradation through oxidation and hydrolysis, and its coordination chemistry is sensitive to pH changes.[3] This can lead to reduced yield and compromised integrity of the molecule, affecting subsequent experiments and applications.
Q2: What are the main factors that can lead to the degradation of this compound during extraction?
A2: The primary factors contributing to this compound degradation are:
-
pH: The coordination of the iron atom by vibriobactin is pH-dependent. At neutral to alkaline pH, this compound can be more susceptible to oxidation. Acidic conditions are generally preferred for extraction into organic solvents.
-
Oxidation: The catechol moieties of vibriobactin are susceptible to oxidation, which can be catalyzed by oxygen and certain metal ions. This can lead to the formation of quinone-type structures and subsequent polymerization or cleavage of the molecule.
-
Temperature: Elevated temperatures can accelerate both oxidative and hydrolytic degradation of the molecule.
-
Light: Exposure to light, particularly UV light, can induce photochemical reactions that may lead to the degradation of the siderophore.[4]
Q3: What is the visible indicator of this compound in an extract?
A3: this compound solutions are typically reddish-brown or wine-colored. The appearance of this color upon addition of a ferric iron source to a purified siderophore solution is a qualitative indicator of the presence of a catechol-type siderophore. The intensity of the color is proportional to the concentration of the ferric complex. A change in color or a loss of color can indicate degradation or a change in the iron chelation state.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield of this compound | Incomplete extraction from the aqueous phase. | Ensure the pH of the culture supernatant is adequately acidified (pH ~2-3) before extraction with ethyl acetate. Perform multiple extractions (2-3 times) with smaller volumes of ethyl acetate for better efficiency. |
| Degradation during extraction. | Work at a low temperature (e.g., on ice) throughout the extraction process. Minimize exposure of the sample to air and light. Consider adding an antioxidant like ascorbic acid to the culture supernatant before extraction. | |
| Insufficient production by the bacterial culture. | Optimize culture conditions for siderophore production (e.g., use iron-limited media). Confirm siderophore production using a qualitative assay (e.g., CAS assay) before large-scale extraction. | |
| The extract is colorless or has a weak color | This compound has degraded. | Review the extraction protocol for potential exposure to high pH, high temperature, or prolonged exposure to air/light. |
| Iron was not efficiently incorporated. | Ensure a sufficient source of ferric iron was available for the siderophore in the culture or was added during the extraction process if isolating the apo-siderophore first. | |
| The pH is not optimal for the characteristic color. | The color of the ferric complex can be pH-dependent. Measure the absorbance spectrum of the extract to confirm the presence of the complex, as the visible color may vary. | |
| Precipitate forms during extraction or storage | The this compound complex is precipitating out of the solvent. | Ensure the correct solvent is being used and that the extract is not overly concentrated. Store the purified extract at a low temperature (-20°C or -80°C). |
| Contaminating proteins are precipitating. | Improve the initial clarification of the culture supernatant (e.g., centrifugation at higher speed, filtration). | |
| Inconsistent results in downstream assays | The integrity of the this compound is compromised. | Assess the purity and integrity of the extract using techniques like HPLC or mass spectrometry. |
| pH-dependent changes in iron coordination. | Be aware that the coordination of iron in vibriobactin can change with pH, which may affect its interaction in biological assays. Maintain a consistent pH in your experimental buffers. |
Experimental Protocols
Protocol 1: Extraction of this compound from Vibrio cholerae Culture Supernatant
This protocol is a synthesis of commonly used methods for the extraction of catecholate siderophores.
Materials:
-
Vibrio cholerae culture grown in iron-limited medium.
-
Hydrochloric acid (HCl), concentrated.
-
Ethyl acetate.
-
Sodium sulfate (anhydrous).
-
Rotary evaporator.
-
Centrifuge and centrifuge bottles.
-
pH meter or pH paper.
-
Separatory funnel.
Methodology:
-
Culture Preparation: Grow Vibrio cholerae in a suitable iron-limited medium to induce vibriobactin production.
-
Cell Removal: Centrifuge the bacterial culture at high speed (e.g., 10,000 x g for 20 minutes at 4°C) to pellet the cells.
-
Supernatant Collection: Carefully decant and collect the cell-free supernatant. For further clarification, the supernatant can be filtered through a 0.22 µm filter.
-
Acidification: Transfer the supernatant to a large beaker or flask. While stirring, slowly add concentrated HCl to acidify the supernatant to a pH of approximately 2.0. Monitor the pH carefully.[3]
-
Extraction:
-
Transfer the acidified supernatant to a separatory funnel.
-
Add an equal volume of ethyl acetate and shake vigorously for 2-3 minutes.
-
Allow the layers to separate. The reddish-brown this compound complex will be extracted into the upper ethyl acetate layer.
-
Drain and collect the lower aqueous layer.
-
Repeat the extraction of the aqueous layer with a fresh portion of ethyl acetate at least two more times to maximize the yield.
-
-
Drying and Concentration:
-
Pool the ethyl acetate extracts.
-
Dry the extract by adding a small amount of anhydrous sodium sulfate and swirling.
-
Decant the dried ethyl acetate into a round-bottom flask.
-
Remove the ethyl acetate using a rotary evaporator at a low temperature (e.g., 30-40°C) to obtain the crude this compound extract.
-
-
Storage: Store the dried extract at -20°C or below, protected from light.
Visualizations
This compound Extraction Workflow
Caption: Workflow for the extraction of this compound.
Factors Affecting this compound Stability
Caption: Factors influencing this compound degradation.
References
- 1. Vibriobactin, a siderophore from Vibrio cholerae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. AhpC Is Required for Optimal Production of Enterobactin by Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photoreactivity of iron(III)-aerobactin: photoproduct structure and iron(III) coordination. | Alison Butler Lab | Chemistry & Biochemistry | UC Santa Barbara [labs.chem.ucsb.edu]
Technical Support Center: Optimizing Buffer Conditions for Ferric Vibriobactin Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with ferric vibriobactin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize your experimental conditions and overcome common challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during your this compound experiments.
Q1: My this compound solution is showing a color change from the characteristic reddish-brown. What could be the cause?
A1: A color change often indicates a change in the iron coordination state or degradation of the siderophore. Key factors to consider are:
-
pH: this compound's coordination chemistry is pH-dependent. At physiological pH (~7.4), it exists in an equilibrium between a triscatecholate and a phenolate-oxazoline coordination mode[1]. At acidic pH (below ~5.5), a "salicylate shift" can occur where the iron coordination changes, leading to a different color[1]. Ensure your buffer's pH is stable and appropriate for maintaining the desired coordination state.
-
Degradation: Catecholate siderophores can be susceptible to oxidation, especially at alkaline pH. It is crucial to use freshly prepared solutions and consider storing stock solutions at low temperatures (-20°C or -80°C) for long-term stability.
Q2: I'm observing precipitation in my this compound solution. How can I prevent this?
A2: Precipitation of this compound can be caused by several factors:
-
Buffer Choice: Phosphate buffers are generally not recommended for experiments with ferric ions, as they can lead to the precipitation of highly insoluble ferric phosphate, especially at neutral to alkaline pH.
-
pH: As mentioned, significant deviations from the optimal pH range can lead to changes in the complex's structure and solubility.
-
Concentration: High concentrations of this compound may exceed its solubility in a given buffer. Try working with lower concentrations if precipitation is an issue.
-
Ionic Strength: While the direct effect of ionic strength on this compound solubility is not extensively documented, it is a factor that can influence the stability of charged complexes in solution. It is advisable to maintain a consistent and moderate ionic strength in your experiments.
Q3: Which buffer should I choose for my experiments?
A3: The choice of buffer is critical for maintaining the stability and activity of this compound.
-
Recommended Buffers: Good's buffers such as HEPES and MOPS are often good choices for experiments involving metal ions as they have a lower tendency to chelate metals compared to other buffers. Tris buffers can also be used, but their pH is temperature-dependent, which should be taken into account.
-
Buffers to Avoid: As a general rule, avoid using phosphate buffers in experiments with this compound to prevent precipitation.
Q4: My fluorescence quenching binding assay with siderocalin is giving inconsistent results. What are the potential reasons?
A4: Inconsistent results in fluorescence quenching assays can stem from several sources:
-
pH Sensitivity: The binding of siderocalin to this compound is pH-dependent, as siderocalin preferentially binds the triscatecholate form of the siderophore[1]. Small fluctuations in buffer pH can alter the equilibrium of this compound's coordination states, affecting binding affinity.
-
Ligand Stability: Ensure the this compound solution is fresh and has not degraded.
-
Protein Integrity: Confirm the concentration and purity of your siderocalin preparation.
-
Instrument Settings: Use consistent excitation and emission wavelengths and slit widths for all measurements. For siderocalin, an excitation wavelength of 281 nm and an emission wavelength of 340 nm are typically used[1].
Q5: I am conducting a ferric reductase assay, and the reaction rate is very low. What can I do to optimize it?
A5: A low reaction rate in a ferric reductase assay can be due to several factors:
-
Enzyme Activity: Ensure your ferric reductase enzyme is active. It's advisable to run a positive control with a known substrate if possible.
-
Cofactor Concentration: Most ferric reductases are NADPH-dependent. Ensure you are using an adequate concentration of fresh NADPH.
-
Substrate Accessibility: The coordination state of this compound may influence its ability to serve as a substrate. Ensure the pH of your assay buffer is optimal for both the enzyme and the presentation of the this compound.
-
Oxygen Sensitivity: Some ferric reductases are sensitive to oxygen. If applicable, consider performing the assay under anaerobic conditions.
Data Presentation: Buffer System Recommendations
The choice of buffer can significantly impact the stability and behavior of this compound in solution. The following table summarizes recommended buffer systems and highlights key considerations.
| Buffer System | Recommended pH Range | Concentration Range (mM) | Key Considerations |
| HEPES | 6.8 - 8.2 | 20 - 50 | Generally a good choice due to its low metal-binding capacity. |
| MOPS | 6.5 - 7.9 | 20 - 50 | Similar to HEPES, it is a non-coordinating buffer suitable for metal-containing solutions. |
| Tris-HCl | 7.2 - 9.0 | 20 - 100 | Widely used, but its pKa is temperature-dependent, so ensure consistent temperature control. |
| Phosphate Buffer | 5.8 - 8.0 | Not Recommended | High risk of ferric phosphate precipitation , especially at neutral and alkaline pH. |
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
Protocol 1: UV-Visible Spectroscopy for Assessing this compound Stability
This protocol allows for the monitoring of this compound stability over time under different buffer conditions.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO or methanol)
-
Selected buffers (e.g., 50 mM HEPES, 50 mM Tris-HCl) at various pH values
-
UV-Vis spectrophotometer and quartz cuvettes
Procedure:
-
Prepare working solutions of this compound (e.g., 50 µM) in each of the test buffers.
-
Immediately after preparation (t=0), record the full UV-Vis spectrum (e.g., 250-700 nm) of each solution. The characteristic absorbance peak for the this compound complex is typically observed around 490-510 nm.
-
Incubate the solutions under the desired experimental conditions (e.g., at room temperature or 37°C).
-
At regular time intervals (e.g., 1, 2, 4, 8, 24 hours), record the UV-Vis spectrum for each solution.
-
Analyze the data by monitoring the decrease in absorbance at the characteristic peak wavelength over time, which indicates degradation of the complex.
Protocol 2: Fluorescence Quenching Assay for Siderocalin-Ferric Vibriobactin Binding
This protocol is adapted from methods used for ferric enterobactin and measures the binding affinity of siderocalin to this compound by monitoring the quenching of intrinsic protein fluorescence[1].
Materials:
-
Purified siderocalin (Scn)
-
This compound stock solution
-
Assay buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 7.4)
-
Fluorometer
Procedure:
-
Prepare a solution of siderocalin (e.g., 100 nM) in the assay buffer.
-
Place the siderocalin solution in a quartz cuvette and allow it to equilibrate to the desired temperature (e.g., 25°C).
-
Set the fluorometer with an excitation wavelength of 281 nm and record the emission spectrum from 300 to 400 nm. Note the initial fluorescence intensity at the emission maximum (around 340 nm).
-
Add small aliquots of the this compound stock solution to the cuvette to achieve a range of final concentrations (e.g., 0-500 nM).
-
After each addition, mix gently and allow the solution to equilibrate for 5 minutes before recording the fluorescence intensity at 340 nm.
-
Correct the data for dilution and inner filter effects if necessary.
-
Plot the change in fluorescence intensity as a function of the this compound concentration and fit the data to a suitable binding isotherm (e.g., one-site binding model) to determine the dissociation constant (Kd).
Protocol 3: Ferric Reductase Activity Assay
This protocol measures the activity of a ferric reductase enzyme using this compound as a substrate. The reduction of Fe(III) to Fe(II) is monitored by the formation of a colored complex with ferrozine.
Materials:
-
Purified ferric reductase enzyme
-
This compound solution
-
NADPH stock solution
-
Ferrozine solution (e.g., 10 mM in water)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5)
-
Spectrophotometer
Procedure:
-
In a microplate or cuvette, prepare the reaction mixture containing the assay buffer, this compound (e.g., 100 µM), and ferrozine (e.g., 1 mM).
-
Add the ferric reductase enzyme to the desired final concentration.
-
Initiate the reaction by adding NADPH (e.g., to a final concentration of 200 µM).
-
Immediately monitor the increase in absorbance at 562 nm, which corresponds to the formation of the Fe(II)-ferrozine complex.
-
Calculate the initial reaction rate from the linear portion of the absorbance versus time plot, using the extinction coefficient of the Fe(II)-ferrozine complex (27.9 mM⁻¹cm⁻¹).
Visualizations
Vibriobactin-Mediated Iron Uptake Pathway
Caption: Vibriobactin-mediated iron uptake pathway in Vibrio cholerae.
General Experimental Workflow for a Binding Assay
Caption: A typical workflow for a fluorescence quenching binding assay.
References
troubleshooting contamination in vibriobactin production cultures
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with vibriobactin production cultures. Our aim is to help you identify and resolve common issues, particularly those related to contamination, to ensure the integrity and reproducibility of your experiments.
Troubleshooting Guide: Contamination in Vibriobactin Production Cultures
Contamination is a frequent challenge in microbial cultures and can significantly impact the yield and purity of vibriobactin. This guide provides a step-by-step approach to identifying and addressing contamination in your Vibrio cholerae cultures.
Q1: My Vibrio cholerae culture shows unexpected visual changes. How can I determine if it's contaminated?
A1: Visual inspection is the first line of defense against contamination. Healthy Vibrio cholerae cultures in liquid media should appear uniformly turbid. Deviations from this appearance can indicate a problem.[1][2][3][4]
Initial Assessment of Potential Contamination
| Indicator | Observation in Suspected Culture | Potential Cause | Recommended Action |
| Turbidity/Cloudiness | The liquid culture appears unusually cloudy or hazy, and you cannot see through it.[1][2][3][5] | Bacterial Contamination | Proceed to "Microscopic Examination" and "Culture Plating". |
| Color Change | The culture medium, which is typically a light amber color, changes to an unexpected color (e.g., yellow, pink).[4][6] | pH shift due to contaminant metabolism or pigment production by the contaminant. | Proceed to "Microscopic Examination" and "Culture Plating". |
| Surface Growth/Pellicle | A film or fuzzy patches appear on the surface of the liquid culture.[4] | Fungal (mold) or yeast contamination. | Proceed to "Microscopic Examination" and "Culture Plating". |
| Sediment/Clumps | Unusual particles, sediment, or clumping of cells that are not characteristic of your V. cholerae strain are visible.[4] | Bacterial or fungal contamination. | Proceed to "Microscopic Examination" and "Culture Plating". |
| Unusual Odor | The culture has a foul, sour, or vinegary smell, different from the typical mild broth odor.[2][4] | Contaminant metabolism producing volatile compounds. | Discard the culture immediately following appropriate biosafety protocols. |
Q2: I suspect contamination based on visual cues. What is the next step to confirm and identify the contaminant?
A2: The next step is to perform a microscopic examination and to plate the culture on different types of agar media to isolate and identify the contaminant.
Experimental Protocol: Identification of Microbial Contamination
1. Microscopic Examination (Gram Staining)
-
Objective: To differentiate between Gram-negative Vibrio cholerae (typically curved or comma-shaped rods) and common contaminants (e.g., Gram-positive cocci or rods, yeast).
-
Procedure:
-
Prepare a heat-fixed smear of your culture on a clean microscope slide.
-
Perform a Gram stain using crystal violet, iodine, a decolorizer (e.g., ethanol), and safranin.
-
Examine the slide under a light microscope at 1000x magnification (oil immersion).
-
Observe the morphology (shape), arrangement, and Gram reaction of the bacteria present. V. cholerae should appear as pink/red, comma-shaped rods. Any other morphology or color (e.g., purple cocci) indicates contamination.
-
2. Culture Plating for Isolation
-
Objective: To grow and isolate potential contaminants on selective and differential media.
-
Procedure:
-
Using aseptic technique, take a loopful of your liquid culture and streak it for isolation on the following agar plates:
-
Luria-Bertani (LB) Agar: A general-purpose medium that supports the growth of a wide variety of bacteria.[7]
-
Thiosulfate-Citrate-Bile Salts-Sucrose (TCBS) Agar: A selective medium for Vibrio species. V. cholerae will produce large, yellow colonies. Most other contaminants will show weak or no growth.[8]
-
Sabouraud Dextrose Agar (SDA): A selective medium for fungi (yeasts and molds).
-
-
Incubate the plates at 37°C for 24-48 hours (LB and TCBS) and at 30°C for 3-5 days (SDA).
-
Examine the plates for colony morphology. The presence of colonies other than the characteristic yellow colonies of V. cholerae on TCBS, or any growth on SDA, confirms contamination.
-
Q3: I've confirmed contamination. What should I do with the contaminated culture and how can I prevent it from happening again?
A3: Once contamination is confirmed, it is crucial to take immediate corrective actions to prevent its spread.[6][9]
Corrective and Preventive Actions
-
Immediate Actions:
-
Discard Contaminated Cultures: Autoclave all contaminated cultures and disposable labware before disposal. Do not attempt to salvage contaminated cultures unless they are irreplaceable.[6]
-
Decontaminate Equipment: Thoroughly clean and disinfect all equipment that came into contact with the contaminated culture, including incubators, shakers, and biosafety cabinets.[6][9] Use a broad-spectrum disinfectant effective against bacteria and fungi.
-
-
Preventive Measures:
-
Review Aseptic Technique: Ensure proper aseptic technique is being followed by all lab personnel. This includes working in a clean and disinfected biosafety cabinet, minimizing air exposure of sterile media and cultures, and properly sterilizing inoculation loops and other equipment.[9][10]
-
Verify Sterilization Procedures: Check the parameters of your autoclave (121°C, 15 psi, for at least 15 minutes for liquids) to ensure complete sterilization of media and equipment.[10][11] For heat-sensitive solutions, use sterile filtration with a 0.22 µm filter.[10]
-
Quality Control of Media and Reagents: Ensure that all media components, water, and reagents are of high quality and sterile.[6] Consider testing new batches of media for sterility by incubating a sample before use.
-
Isolate Incoming Cultures: When receiving new strains, culture them separately from your main stock to ensure they are not a source of contamination.[9]
-
Logical Workflow for Troubleshooting Contamination
Caption: A flowchart for troubleshooting contamination in cultures.
Frequently Asked Questions (FAQs)
Q4: What are the optimal growth conditions for Vibrio cholerae for vibriobactin production?
A4: Vibrio cholerae generally grows well under standard laboratory conditions. For optimal vibriobactin production, iron-limited conditions are required.
Standard Growth Conditions for Vibrio cholerae
| Parameter | Recommended Condition | Notes |
| Temperature | 37°C[7] | V. cholerae can grow between 20°C and 45°C.[7] |
| Aeration | Shaking incubation (e.g., 225 rpm) for liquid cultures.[12] | Aeration is crucial for optimal growth.[7] |
| pH | Neutral pH (around 7.0).[7] | |
| Medium | Luria-Bertani (LB) broth is commonly used for general growth.[7] For vibriobactin production, an iron-chelator like 2,2-dipyridyl may be added to create iron-limiting conditions.[13] |
Q5: My Vibrio cholerae culture is growing slower than expected, but I don't see obvious signs of contamination. What could be the issue?
A5: Slower than expected growth without obvious contamination could be due to several factors:
-
Suboptimal Growth Conditions: Double-check that the temperature, aeration, and pH of your culture are within the optimal range for V. cholerae.[7]
-
Media Issues: The culture medium may be depleted of essential nutrients, or there could be an issue with the media preparation (e.g., incorrect component concentrations).
-
Inoculum Quality: The initial inoculum may have had low viability. It is recommended to start liquid cultures from a fresh, single colony grown on an agar plate.[7]
-
Mycoplasma Contamination: This type of bacterial contamination is not visible by light microscopy and does not typically cause turbidity, but it can affect cell health and growth rates.[6] If you suspect mycoplasma, specific PCR-based or culture-based detection methods are required.
Q6: Can I use antibiotics to eliminate contamination from my vibriobactin production culture?
A6: While it may be tempting to use antibiotics to "clean up" a contaminated culture, it is generally not recommended for routine production. The presence of antibiotics can alter the physiology of V. cholerae and may impact vibriobactin production. Furthermore, contaminants can develop resistance, and the use of antibiotics does not address the root cause of the contamination, which is likely a breach in aseptic technique or sterilization.[9] The best practice is to discard the contaminated culture and start fresh, focusing on preventive measures.[6]
Q7: What is the biosynthesis pathway for vibriobactin?
A7: Vibriobactin is a catechol siderophore synthesized by Vibrio cholerae to acquire iron from the environment.[14][15] Its biosynthesis is a multi-step process involving several enzymes encoded by the vib gene cluster. The pathway begins with chorismate and involves the synthesis of 2,3-dihydroxybenzoic acid (DHBA), which is then coupled to norspermidine and threonine to form the final vibriobactin molecule.[14][15][16]
Vibriobactin Biosynthesis Pathway
Caption: The vibriobactin biosynthesis pathway in V. cholerae.
References
- 1. xoticmushrooms.com.au [xoticmushrooms.com.au]
- 2. Ultimate Guide to Spotting Contamination in Liquid Culture: Causes, Prevention, and Remedies — Shroom Stop [shroomstop.ca]
- 3. Liquid Culture - How to know if it's contaminated - Mushroom Cultivation - Shroomery Message Board [shroomery.org]
- 4. mycotown.com [mycotown.com]
- 5. m.youtube.com [m.youtube.com]
- 6. cellculturecompany.com [cellculturecompany.com]
- 7. Growth and Laboratory Maintenance of Vibrio cholerae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdc.gov [cdc.gov]
- 9. yeasenbio.com [yeasenbio.com]
- 10. Keeping It Clean: Why Aseptic and Sterile Techniques Matter in Microbiology - Joyful Microbe [joyfulmicrobe.com]
- 11. microbenotes.com [microbenotes.com]
- 12. Laboratory Techniques Used to Maintain and Differentiate Biotypes of Vibrio cholerae Clinical and Environmental Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Vibrio cholerae VibF Is Required for Vibriobactin Synthesis and Is a Member of the Family of Nonribosomal Peptide Synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. VibD and VibH Are Required for Late Steps in Vibriobactin Biosynthesis in Vibrio cholerae - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. Vibriobactin - Wikipedia [en.wikipedia.org]
Technical Support Center: Enhancing Ferric Vibriobactin Transport Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency and reliability of ferric vibriobactin transport assays.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of this compound transport in Vibrio cholerae?
A1: this compound, the iron-bound form of the siderophore vibriobactin, is transported into Vibrio cholerae through a multi-step process. The complex first binds to the outer membrane receptor ViuA. This transport across the outer membrane is an active process that requires energy transduced from the cytoplasmic membrane by the TonB-ExbB-ExbD complex.[1][2][3] Once in the periplasm, the this compound complex is bound by the periplasmic binding protein ViuP (or VctP). ViuP then delivers the complex to the inner membrane ABC transporter system, which is composed of the permeases ViuD/VctD and ViuG/VctG, and the ATPase ViuC/VctC, which energizes transport into the cytoplasm.[4][5] Inside the cytoplasm, the ferric iron is released from vibriobactin, a process that involves the ferric reductase ViuB.[1][6][7]
Q2: Why is iron limitation crucial for inducing the expression of this compound transport genes?
A2: The expression of genes involved in iron acquisition, including those for vibriobactin synthesis and transport, is tightly regulated by the Ferric Uptake Regulator (Fur) protein.[8][9][10] In iron-replete conditions, Fur binds to Fe²⁺ and acts as a repressor, binding to specific DNA sequences (Fur boxes) in the promoter regions of iron-regulated genes and blocking their transcription.[8][10][11] Under iron-limiting conditions, Fur is unable to bind iron and detaches from the DNA, leading to the derepression and subsequent expression of the genes required for iron uptake.[8][10]
Q3: What are the key genetic components required for a functional this compound transport assay?
A3: A successful this compound transport assay relies on the presence and functionality of several key genes:
-
viuA : Encodes the outer membrane receptor for this compound.[1]
-
tonB , exbB , exbD : Encode the energy-transducing complex required for outer membrane transport.[2][3]
-
viuP (or vctP ): Encodes the periplasmic binding protein.[4][5]
-
viuD , viuG (or vctD , vctG ): Encode the inner membrane permeases of the ABC transporter.[4][5]
-
viuC (or vctC ): Encodes the ATPase that powers the inner membrane ABC transporter.[4][5]
-
viuB : Encodes the cytoplasmic ferric reductase required for iron release from vibriobactin.[1][6][7]
Q4: Can Vibrio cholerae utilize other siderophores besides vibriobactin?
A4: Yes, Vibrio cholerae is capable of utilizing a range of xenosiderophores (siderophores produced by other microorganisms), such as enterobactin and ferrichrome.[4] This is an important consideration when designing experiments, as the presence of other siderophores in the media or produced by co-cultured organisms could interfere with the specific measurement of vibriobactin transport. The transport of these xenosiderophores is mediated by their own specific receptors and transport systems, which can sometimes share components with the vibriobactin transport system.[12]
Troubleshooting Guides
Cross-Feeding Assays
Cross-feeding assays are used to qualitatively assess the ability of a strain to utilize a siderophore produced by another strain. An indicator strain (unable to synthesize the siderophore) is plated on an iron-limited agar plate, and a producer strain is spotted onto the plate. A halo of growth of the indicator strain around the producer strain indicates successful utilization of the siderophore.
Problem: No growth halo or a very faint halo around the producer strain.
| Possible Cause | Troubleshooting Steps |
| Insufficient iron limitation in the agar medium. | Ensure the medium is sufficiently iron-depleted. Use high-purity water and reagents. Treat glassware with acid to remove trace iron. Add a chelator like ethylenediamine-di(o-hydroxyphenylacetic acid) (EDDA) to the medium to sequester residual iron. The optimal concentration of the chelator may need to be determined empirically. |
| The producer strain is not producing vibriobactin. | Confirm vibriobactin production by the producer strain using a chemical assay (e.g., Arnow assay for catechols) or by testing its ability to grow on iron-limited media. Ensure the producer strain has all the necessary biosynthetic genes (vibA, vibB, vibC, vibE, vibF, vibH).[1] |
| The indicator strain has a defect in the vibriobactin transport pathway. | Verify the genetic integrity of the indicator strain. Ensure all necessary transport genes (viuA, tonB, viuP, viuD, viuG, viuC, viuB) are functional. Complementation with a plasmid carrying the wild-type gene can be used to confirm the defect. |
| Inactivation of vibriobactin. | Some media components can degrade or inactivate siderophores. Ensure the pH of the medium is within the optimal range for vibriobactin stability. |
| Presence of inhibitory substances. | The producer strain may secrete compounds that inhibit the growth of the indicator strain. This can be tested by spotting a sterile supernatant of the producer strain's culture. |
Radioactive Iron Uptake Assays
These assays provide a quantitative measure of iron transport by monitoring the uptake of radiolabeled iron (e.g., ⁵⁵Fe) complexed with vibriobactin.
Problem: Low counts of radioactivity in the cells (low signal).
| Possible Cause | Troubleshooting Steps |
| Inefficient expression of the transport system. | Pre-culture the cells in iron-depleted medium to induce the expression of the vibriobactin transport genes. |
| Low specific activity of the radiolabeled this compound. | Ensure the ⁵⁵Fe is properly complexed with vibriobactin. The ratio of vibriobactin to ⁵⁵Fe may need to be optimized. |
| Sub-optimal assay conditions. | Optimize the incubation time, temperature, and cell density for the assay. Ensure the transport buffer is at the correct pH and does not contain competing chelators. |
| Cell viability issues. | Check the viability of the cells before and after the assay. Ensure the washing steps are not too harsh. |
| Mutation or inactivation of a key transport component. | Sequence the relevant genes in your strain to ensure there are no unintended mutations. |
Problem: High background radioactivity (high noise).
| Possible Cause | Troubleshooting Steps |
| Non-specific binding of ⁵⁵Fe to the cell surface or filter. | Include appropriate washing steps with a buffer containing a non-radioactive iron salt or a chelator to remove non-specifically bound iron. Pre-soaking the filters in a similar solution can also help. |
| Contamination of reagents with radioactivity. | Use fresh, high-purity reagents and filter-sterilize all solutions. |
| Inefficient removal of unincorporated ⁵⁵Fe-vibriobactin. | Optimize the washing procedure. Increase the number of washes or the volume of the wash buffer. |
| Presence of alternative, non-specific iron uptake pathways. | Use a mutant strain that lacks other major iron transport systems to reduce background uptake. |
Data Presentation
The following tables summarize hypothetical quantitative data to illustrate the expected outcomes of this compound transport assays under different conditions.
Table 1: Effect of Mutations on Growth in Iron-Limited Media (Cross-Feeding Assay)
| Strain | Genotype | Growth Halo Diameter (mm) | Interpretation |
| Wild-Type | viuA⁺ tonB⁺ viuP⁺ viuDGC⁺ viuB⁺ | 15 ± 2 | Fully functional transport system. |
| Mutant 1 | ΔviuA | 0 | No outer membrane receptor, no transport. |
| Mutant 2 | ΔtonB | 0 | No energy for outer membrane transport. |
| Mutant 3 | ΔviuP | 2 ± 1 | Severely impaired periplasmic transport. |
| Mutant 4 | ΔviuB | 5 ± 2 | Transport occurs, but inefficient iron release. |
Table 2: Quantitative Analysis of ⁵⁵Fe-Vibriobactin Uptake
| Strain | Condition | Iron Uptake (pmol/10⁸ cells/min) | Fold Change vs. Wild-Type |
| Wild-Type | Iron-limited | 10.5 ± 1.2 | 1.0 |
| Wild-Type | Iron-replete | 1.2 ± 0.3 | 0.11 |
| Δfur | Iron-replete | 9.8 ± 1.5 | 0.93 |
| ΔviuA | Iron-limited | 0.5 ± 0.2 | 0.05 |
| ΔtonB | Iron-limited | 0.4 ± 0.1 | 0.04 |
Experimental Protocols
Detailed Methodology for Cross-Feeding Assay
-
Prepare Iron-Limited Agar Plates:
-
Prepare your desired agar medium (e.g., LB agar).
-
To make the medium iron-limited, add an iron chelator such as EDDA to a final concentration of 50-200 µM. The optimal concentration should be determined empirically to inhibit the growth of the indicator strain without being toxic.
-
Autoclave and pour the plates.
-
-
Prepare Indicator Strain Lawn:
-
Grow the indicator strain (e.g., a vibF mutant unable to synthesize vibriobactin) overnight in a rich medium (e.g., LB broth).
-
Dilute the overnight culture in saline or phosphate-buffered saline (PBS).
-
Spread a lawn of the diluted indicator strain onto the iron-limited agar plates.
-
-
Spot Producer Strains:
-
Grow the producer strains (e.g., wild-type and various transport mutants) overnight in a rich medium.
-
Spot a small volume (e.g., 5-10 µL) of each producer strain culture onto the surface of the indicator strain lawn.
-
-
Incubation and Observation:
-
Incubate the plates at the optimal growth temperature for your Vibrio strain (e.g., 37°C) for 24-48 hours.
-
Observe the plates for the formation of a growth halo of the indicator strain around the spots of the producer strains. The diameter of the halo can be measured as a semi-quantitative indicator of transport efficiency.
-
Detailed Methodology for Radioactive Iron Uptake Assay
-
Preparation of Cells:
-
Grow the Vibrio cholerae strains overnight in a rich medium.
-
Inoculate a fresh iron-depleted medium (e.g., M9 minimal medium with a chelator) with the overnight culture and grow to mid-log phase to induce the expression of iron transport systems.
-
Harvest the cells by centrifugation and wash them twice with an appropriate transport buffer (e.g., M9 salts).
-
Resuspend the cells in the transport buffer to a specific optical density (e.g., OD₆₀₀ of 1.0).
-
-
Preparation of ⁵⁵Fe-Vibriobactin:
-
Mix ⁵⁵FeCl₃ with a molar excess of purified vibriobactin in a suitable buffer.
-
Allow the complex to form for a sufficient time (e.g., 30 minutes at room temperature).
-
-
Uptake Assay:
-
Pre-warm the cell suspension to the desired assay temperature (e.g., 37°C).
-
Initiate the uptake by adding the ⁵⁵Fe-vibriobactin complex to the cell suspension.
-
At various time points (e.g., 1, 2, 5, 10, 15 minutes), take aliquots of the cell suspension.
-
-
Stopping the Reaction and Washing:
-
Immediately filter the aliquots through a 0.45 µm filter to separate the cells from the medium.
-
Quickly wash the filters with ice-cold wash buffer (e.g., transport buffer containing a non-radioactive iron salt or a chelator) to remove non-specifically bound radioactivity.
-
-
Quantification:
-
Place the filters in scintillation vials with a suitable scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Determine the protein concentration of the cell suspension to normalize the uptake data (e.g., pmol of Fe per mg of protein).
-
Signaling Pathways and Workflows
Caption: this compound Transport Pathway in Vibrio cholerae.
Caption: A logical workflow for troubleshooting failed this compound transport assays.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Characterization of Ferric and Ferrous Iron Transport Systems in Vibrio cholerae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TonB-dependent iron acquisition: mechanisms of siderophore-mediated active transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular Mechanism of Iron Transport Systems in Vibrio - Journal of Pure and Applied Microbiology [microbiologyjournal.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Examining the role of Rv2895c (viuB) in iron acquisition in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uniprot.org [uniprot.org]
- 8. Iron and Fur Regulation in Vibrio cholerae and the Role of Fur in Virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Iron and fur regulation in Vibrio cholerae and the role of fur in virulence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Iron Acquisition Strategies of Vibrio anguillarum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
Technical Support Center: Resolving Artifacts in Ferric Vibriobactin Spectroscopic Data
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the spectroscopic analysis of ferric vibriobactin. Our aim is to help you identify and resolve artifacts in your data, ensuring accurate and reliable results in your research and development endeavors.
Troubleshooting Guides & FAQs
This section is designed to provide direct answers to specific problems you may encounter during your experiments.
Frequently Asked Questions (FAQs)
-
Q1: What is the expected UV-Vis absorption maximum for this compound?
-
A1: In aqueous solutions with a pH ranging from 4 to 10, this compound, a catechol-type siderophore, exhibits a broad absorption band with a maximum at approximately 425 nm.[1] The 2,3-dihydroxybenzoyl functional groups of catecholate siderophores typically show three absorption bands at around 320 nm, 250 nm, and a more intense band at 210 nm.
-
-
Q2: My this compound solution is unstable and the spectrum changes over time. What could be the cause?
-
A2: Catechol-containing compounds like vibriobactin are susceptible to oxidation, especially when exposed to air and light.[2] This oxidation can lead to changes in the UV-Vis spectrum, including a bathochromic (red) shift and an increase in intensity, which may indicate polymerization.[2] It is also crucial to control the pH of the solution, as significant deviations can affect the stability of the ferric complex.
-
-
Q3: I am observing a high background signal in my spectra. What are the possible reasons?
-
A3: A high background signal can originate from several sources. Contaminants in your sample, such as residual culture media components or impurities from the purification process, can contribute to the background. Using high-quality solvents and clean quartz cuvettes is essential.[3] Additionally, instrumental factors like a deteriorating lamp or an uncalibrated spectrophotometer can also lead to a high background.[4]
-
-
Q4: The absorbance readings for my samples are not consistent. What should I check?
-
A4: Inconsistent absorbance readings can be due to several factors. Ensure that your sample is homogenous and free of air bubbles. Check for and remove any fingerprints, condensation, or scratches on the cuvette.[3] Inaccurate pipetting can also lead to variations in concentration and, consequently, absorbance.
-
Troubleshooting Common Artifacts
-
Issue: Unexpected peaks or shoulders in the spectrum.
-
Possible Cause 1: Sample Degradation. Vibriobactin, being a catecholate, can degrade, leading to the formation of byproducts with their own spectral signatures.
-
Troubleshooting:
-
Prepare fresh samples immediately before analysis.
-
Protect samples from light and store them at low temperatures to minimize degradation.
-
If degradation is suspected, purify the sample using a validated method (see Experimental Protocols).
-
-
Possible Cause 2: Contamination. Impurities in the sample or solvent can introduce extraneous peaks.
-
Troubleshooting:
-
Use high-purity solvents and reagents.
-
Ensure all glassware and equipment are scrupulously clean.
-
Run a blank spectrum of the solvent to identify any solvent-related peaks.[4]
-
-
-
Issue: Drifting baseline.
-
Possible Cause: Instrument Instability. The spectrophotometer's lamp or detector may not be stable.
-
Troubleshooting:
-
Allow the instrument to warm up for the manufacturer-recommended time before taking measurements.[4]
-
Perform a baseline correction with the blank solution before measuring the sample.
-
If the problem persists, consult the instrument's manual or contact technical support for maintenance.
-
-
-
Issue: Non-linear Beer-Lambert Law plot.
-
Possible Cause 1: High Sample Concentration. At high concentrations, intermolecular interactions can cause deviations from Beer's Law.
-
Troubleshooting:
-
Dilute the sample to a concentration range where absorbance is linear with concentration.[5]
-
-
Possible Cause 2: Chemical Equilibria. Changes in pH or the presence of interfering substances can shift the equilibrium of the this compound complex, affecting its absorbance.
-
Troubleshooting:
-
Ensure the pH of the standards and samples is consistent.
-
Identify and remove any interfering substances through appropriate purification steps.
-
-
Quantitative Data Summary
For accurate quantitative analysis, it is crucial to have reliable spectroscopic parameters. The table below summarizes key data for this compound.
| Parameter | Value | Notes |
| λmax (nm) | ~425 | In aqueous solution, pH 4-10. This is a broad absorption band.[1] |
| Molar Absorptivity (ε) | Not definitively established in the literature. | Determination of the molar extinction coefficient is recommended for each specific experimental setup. |
| Chemical Formula | C35H39N5O11 | Molecular weight: 705.72 g/mol . |
Experimental Protocols
Detailed and consistent experimental protocols are fundamental to obtaining reproducible spectroscopic data.
1. Purification of this compound from Vibrio cholerae Culture Supernatant
This protocol is adapted from methods used for other catecholate siderophores and should be optimized for your specific strain and culture conditions.
-
Materials:
-
Vibrio cholerae culture grown in low-iron medium.
-
Centrifuge and 0.22 µm sterile filter.
-
Ethyl acetate.
-
Rotary evaporator.
-
Silica gel for column chromatography.
-
Methanol.
-
Deionized water.
-
FeCl3 solution.
-
-
Procedure:
-
Grow Vibrio cholerae in a suitable low-iron medium to induce siderophore production.
-
Centrifuge the culture to pellet the cells.
-
Collect the supernatant and pass it through a 0.22 µm sterile filter to remove any remaining bacteria.
-
Add a solution of FeCl3 to the supernatant to form the this compound complex, which will impart a reddish-brown color to the solution.
-
Extract the this compound from the supernatant using an equal volume of ethyl acetate. Repeat the extraction multiple times to maximize recovery.
-
Pool the ethyl acetate fractions and evaporate the solvent using a rotary evaporator.
-
Resuspend the dried extract in a minimal volume of methanol.
-
Purify the this compound using silica gel column chromatography, eluting with a methanol/water gradient.
-
Collect the colored fractions and confirm the presence of this compound by UV-Vis spectroscopy.
-
Dry the purified fractions for storage.
-
2. Spectroscopic Analysis of this compound
-
Instrumentation:
-
UV-Vis Spectrophotometer.
-
Matched quartz cuvettes (1 cm path length).
-
-
Procedure:
-
Allow the spectrophotometer to warm up for at least 30 minutes.[4]
-
Prepare a stock solution of purified this compound in a suitable buffer (e.g., Tris-HCl, pH 7.4).
-
Prepare a series of dilutions from the stock solution to determine the linear range of absorbance.
-
Use the same buffer as a blank reference.
-
Record the absorbance spectrum from 200 to 800 nm.
-
Identify the λmax and measure the absorbance at this wavelength for all samples.
-
Plot absorbance versus concentration to generate a standard curve and verify linearity.
-
Visualizations
Diagram 1: General Workflow for Troubleshooting Spectroscopic Artifacts
Caption: A logical workflow for diagnosing and resolving common artifacts in spectroscopic data.
Diagram 2: Potential Degradation Pathway of Catechol Siderophores
Caption: Simplified pathway showing the potential oxidation and polymerization of catechol siderophores.
References
Technical Support Center: Enhancing Vibriobactin Production
This technical support center provides researchers, scientists, and drug development professionals with strategies to enhance the in vitro production of vibriobactin, a key siderophore from Vibrio cholerae.
Frequently Asked Questions (FAQs)
Q1: What is vibriobactin and why is its production important?
A1: Vibriobactin is a catechol-type siderophore produced by Vibrio cholerae to acquire iron, an essential nutrient, from the environment.[1] In the context of drug development, vibriobactin and its biosynthetic pathway are attractive targets for novel antimicrobial agents. Enhancing its in vitro production is crucial for structural studies, inhibitor screening, and understanding its role in bacterial pathogenesis.
Q2: What are the key precursors for vibriobactin biosynthesis?
A2: The biosynthesis of vibriobactin requires three primary precursors: chorismate (which is converted to 2,3-dihydroxybenzoic acid), L-threonine, and norspermidine.[2] Ensuring the availability of these precursors in the culture medium can be a strategy to enhance production.
Q3: Which genes are involved in the vibriobactin biosynthesis pathway?
A3: The vibriobactin biosynthesis is orchestrated by a series of enzymes encoded by the vib gene cluster, which includes vibA, vibB, vibC, vibD, vibE, vibF, and vibH.[1] These genes are responsible for the synthesis of the 2,3-dihydroxybenzoate precursor and the subsequent assembly of the final vibriobactin molecule.
Q4: How is vibriobactin production regulated in Vibrio cholerae?
A4: Vibriobactin production is primarily regulated by iron availability through the Ferric Uptake Regulator (Fur) protein.[1] In low-iron conditions, the Fur protein is inactive, leading to the derepression of the vib genes and subsequent production of vibriobactin. Conversely, in high-iron environments, Fur binds to the promoter regions of the vib genes, repressing their transcription.
Q5: What is the most common method for detecting and quantifying vibriobactin in vitro?
A5: The Chrome Azurol S (CAS) assay is a widely used universal colorimetric method for detecting siderophores, including vibriobactin.[3] This assay is based on the principle that siderophores will remove iron from a dye-iron complex, resulting in a color change that can be quantified spectrophotometrically. For more precise quantification and analysis, High-Performance Liquid Chromatography (HPLC) can be employed.[4]
Troubleshooting Guide: Low Vibriobactin Yield
| Problem | Possible Cause | Solution |
| No or very low vibriobactin production detected. | High iron concentration in the culture medium. | Use iron-depleted media. Treat all glassware with acid to remove trace iron. Add a non-metabolizable iron chelator like 2,2'-dipyridyl to the medium to create iron-limiting conditions.[4] |
| Inappropriate culture medium composition. | Optimize the medium with suitable carbon and nitrogen sources. Minimal media like MM9 with glucose and casamino acids have been shown to support siderophore production in Vibrio species. | |
| Suboptimal growth conditions. | Optimize temperature (typically 30-37°C for V. cholerae) and pH (around 7.0-8.5) of the culture medium.[5] Ensure adequate aeration by using baffled flasks and optimizing shaking speed. | |
| Inconsistent vibriobactin yields between batches. | Variability in inoculum preparation. | Standardize the inoculum size and growth phase. Use a fresh overnight culture to inoculate the production medium. |
| Contamination of the culture. | Use strict aseptic techniques. Check for contamination by microscopy and plating on selective media. | |
| CAS assay shows a positive result, but HPLC analysis does not detect vibriobactin. | CAS assay is detecting other iron-chelating molecules. | The CAS assay is a universal test and not specific to vibriobactin. Confirm the presence of vibriobactin using a more specific method like HPLC-MS. |
| Vibriobactin degradation. | Vibriobactin may be unstable under certain pH and temperature conditions. Process the culture supernatant for analysis promptly after harvesting. |
Data Presentation: Optimizing Culture Conditions
The following table summarizes the key parameters that can be optimized to enhance vibriobactin production, based on studies of siderophore production in Vibrio and other bacteria.
| Parameter | Condition | Expected Outcome on Vibriobactin Yield | Reference |
| Iron Concentration | Iron-depleted medium (<1 µM) | Significant increase | [1] |
| Carbon Source | Glucose, Succinate | Moderate to high increase | [6][7] |
| Nitrogen Source | Casamino acids, Ammonium sulfate | Moderate increase | [8] |
| Temperature | 30-37°C | Optimal production within this range | [5] |
| pH | 7.0 - 8.5 | Optimal production within this range | [5] |
| Aeration | High (e.g., 200-250 rpm shaking) | Increase | [9] |
Experimental Protocols
Protocol 1: Culturing Vibrio cholerae for Enhanced Vibriobactin Production
-
Prepare Iron-Depleted Medium:
-
Prepare a minimal medium such as M9 salts medium.
-
To remove trace iron, treat the medium with Chelex-100 resin or by 8-hydroxyquinoline extraction.
-
Autoclave the medium and cool to room temperature.
-
-
Supplement the Medium:
-
Aseptically add sterile solutions of a suitable carbon source (e.g., 0.4% glucose) and a nitrogen source (e.g., 0.2% casamino acids).
-
To further induce vibriobactin production, a non-metabolizable iron chelator such as 2,2'-dipyridyl can be added to a final concentration of 100-200 µM.[4]
-
-
Inoculation and Incubation:
-
Inoculate the iron-depleted medium with an overnight culture of V. cholerae (e.g., a 1:100 dilution).
-
Incubate the culture at 37°C with vigorous shaking (200-250 rpm) for 18-24 hours.
-
-
Harvesting the Supernatant:
Protocol 2: Quantitative Analysis of Vibriobactin using the Chrome Azurol S (CAS) Assay
-
Preparation of CAS Assay Solution:
-
Prepare the following solutions:
-
CAS solution: 60.5 mg of Chrome Azurol S in 50 ml of ddH₂O.
-
HDTMA solution: 72.9 mg of hexadecyltrimethylammonium bromide in 40 ml of ddH₂O.
-
FeCl₃ solution: 27 mg of FeCl₃·6H₂O in 10 ml of 10 mM HCl.
-
-
Slowly mix the FeCl₃ solution with the CAS solution.
-
While stirring, slowly add the HDTMA solution to the CAS/FeCl₃ mixture. The solution should turn blue.
-
Autoclave the final solution and store it in a dark bottle.
-
-
Assay Procedure:
-
In a microplate well or a cuvette, mix 100 µl of the culture supernatant with 100 µl of the CAS assay solution.
-
Incubate at room temperature for 20-30 minutes.
-
Measure the absorbance at 630 nm using a spectrophotometer.
-
-
Quantification:
-
The amount of siderophore produced is calculated as a percentage of siderophore units (SU) using the following formula: % SU = [(Ar - As) / Ar] x 100 Where Ar is the absorbance of the reference (CAS solution + uninoculated medium) and As is the absorbance of the sample (CAS solution + culture supernatant).
-
Visualizations
Caption: Vibriobactin biosynthesis pathway in Vibrio cholerae.
Caption: Experimental workflow for optimizing vibriobactin production.
References
- 1. Vibrio cholerae VibF Is Required for Vibriobactin Synthesis and Is a Member of the Family of Nonribosomal Peptide Synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vibriobactin biosynthesis in Vibrio cholerae: VibH is an amide synthase homologous to nonribosomal peptide synthetase condensation domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of Key Functions Required for Production and Utilization of the Siderophore Piscibactin Encoded by the High-Pathogenicity Island irp-HPI in Vibrionaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nonredundant Roles of Iron Acquisition Systems in Vibrio cholerae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. connectjournals.com [connectjournals.com]
- 8. researchgate.net [researchgate.net]
- 9. Engineering Siderophore Biosynthesis and Regulation Pathways to Increase Diversity and Availability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cellculturecompany.com [cellculturecompany.com]
Validation & Comparative
A Head-to-Head Battle for Iron: Ferric Vibriobactin vs. Enterobactin
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the microscopic world of bacteria, the quest for iron is a matter of survival. This essential nutrient is often scarce, forcing microorganisms to deploy sophisticated molecular machinery to scavenge it from their environment. At the forefront of this battle are siderophores, small molecules with an incredibly high affinity for iron. This guide provides a detailed comparison of two prominent catecholate siderophores: vibriobactin, primarily produced by Vibrio cholerae, and enterobactin, the flagship siderophore of Escherichia coli and other enteric bacteria. Understanding the differences in their iron affinity, uptake mechanisms, and interaction with the host immune system is crucial for developing novel antimicrobial strategies and therapeutics.
Iron Affinity: A Quantitative Showdown
The primary function of a siderophore is to bind ferric iron (Fe³⁺) with exceptional avidity. Both vibriobactin and enterobactin are masters of this task, yet subtle differences in their chemical structures lead to a significant disparity in their iron-binding capabilities. Enterobactin is renowned for having the highest known affinity for ferric iron among all known siderophores.[1][2][3]
| Siderophore | Parameter | Value | Reference |
| Enterobactin | Association Constant (Kₐ) | 10⁵² M⁻¹ | [1][3] |
| Ferric Vibriobactin | Dissociation Constant (Kₑ) | 1419.60 ± 48.92 nM | [4][5] |
Note: A higher association constant (Kₐ) and a lower dissociation constant (Kₑ) indicate a stronger binding affinity. The provided values clearly demonstrate the superior iron-chelating ability of enterobactin.
Experimental Determination of Iron Affinity
The remarkable iron affinities of these siderophores are not mere theoretical calculations; they are the results of rigorous experimental procedures. A commonly employed technique is fluorescence quenching analysis .
Experimental Protocol: Fluorescence Quenching Assay
This method is used to determine the dissociation constant (Kₑ) of a siderophore-iron complex. The principle relies on the quenching of the intrinsic fluorescence of a protein, such as the host immune protein siderocalin (also known as lipocalin-2), upon binding to the ferric siderophore.
-
Protein Preparation: A solution of purified siderocalin of a known concentration (e.g., 200 nM) is prepared in a suitable buffer (e.g., pH 7.4).
-
Ligand Titration: Increasing concentrations of the ferric siderophore (this compound or ferric enterobactin) are added to the siderocalin solution.
-
Fluorescence Measurement: After each addition of the ligand, the fluorescence of the solution is measured at a specific wavelength (e.g., 340 nm).
-
Data Analysis: The fluorescence data is analyzed using non-linear regression analysis with a one-site binding model to calculate the dissociation constant (Kₑ).[4]
Biosynthesis and Uptake: Divergent Pathways to the Same Goal
While both vibriobactin and enterobactin are assembled from chorismic acid, their biosynthetic pathways and subsequent uptake mechanisms into the bacterial cell exhibit distinct differences.
Vibriobactin: A Pathway in Vibrio cholerae
The biosynthesis of vibriobactin involves a series of enzymes encoded by the vib gene cluster.
The synthesis of vibriobactin from chorismic acid involves the enzymes VibA, VibB, and VibC to produce 2,3-dihydroxybenzoate (DHB).[6] Subsequently, VibE, VibH, VibB, and the nonribosomal peptide synthetase (NRPS) VibF assemble vibriobactin from DHB, L-threonine, and norspermidine.[7][8][9] Once secreted, vibriobactin chelates ferric iron and the resulting complex is recognized by the outer membrane receptor ViuA.[4][10] The this compound is then transported across the periplasm and into the cytoplasm by the ViuPDGC ATP-binding cassette (ABC) transporter.[4]
Enterobactin: The E. coli Paradigm
The biosynthesis of enterobactin is orchestrated by enzymes encoded by the ent gene cluster.
In E. coli, the conversion of chorismate to DHB is catalyzed by EntA, EntB, and EntC.[2][11] The final assembly of enterobactin from three molecules of DHB and three molecules of L-serine is carried out by a complex involving EntD, EntE, and EntF.[2] The ferric enterobactin complex is recognized and transported across the outer membrane by the FepA receptor.[1][12] In the periplasm, it binds to the FepB protein, which shuttles it to the FepCDG ABC transporter for translocation into the cytoplasm.[1][13] Once inside, the esterase Fes cleaves the enterobactin backbone to release the tightly bound iron.[13]
Evading the Host's Defenses: A Tale of Two Siderophores
A critical aspect of bacterial pathogenesis is the ability to overcome the host's nutritional immunity, a defense mechanism that sequesters essential nutrients like iron. The host protein siderocalin (lipocalin-2) plays a key role in this defense by binding and sequestering bacterial siderophores. However, vibriobactin appears to have an advantage over enterobactin in this regard.
Studies have shown that siderocalin binds to ferric enterobactin with very high affinity (Kₑ as low as 2.65 ± 0.63 nM).[4] In contrast, this compound binds to siderocalin with a significantly lower affinity (Kₑ of 1419.60 ± 48.92 nM), which is approximately 700-fold weaker than that of ferric enterobactin.[4][5] This suggests that V. cholerae may be better equipped to evade this component of the host's innate immune response, allowing it to acquire iron more effectively during an infection. The unique coordination of iron by vibriobactin is thought to contribute to this evasion.[4][5]
Conclusion
While both this compound and enterobactin are potent iron chelators essential for bacterial survival, they exhibit significant differences in their iron affinity, uptake mechanisms, and interaction with the host immune system. Enterobactin's unparalleled iron affinity makes it a formidable scavenger, but this may also be its Achilles' heel, as it is potently neutralized by the host's siderocalin. Vibriobactin, with its lower but still substantial iron affinity, appears to have evolved a degree of stealth, allowing it to better evade the host's immune clutches. These distinctions offer valuable insights for the development of targeted antimicrobial agents that could disrupt these critical iron acquisition pathways. Future research in this area will undoubtedly pave the way for novel therapeutic interventions against pathogenic bacteria.
References
- 1. Enterobactin - Wikipedia [en.wikipedia.org]
- 2. Enterobactin: A key player in bacterial iron acquisition and virulence and its implications for vaccine development and antimicrobial strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bioaustralis.com [bioaustralis.com]
- 4. Unique Iron Coordination in Iron-chelating Molecule Vibriobactin Helps Vibrio cholerae Evade Mammalian Siderocalin-mediated Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Vibriobactin - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Vibriobactin biosynthesis in Vibrio cholerae: VibH is an amide synthase homologous to nonribosomal peptide synthetase condensation domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. journals.asm.org [journals.asm.org]
- 11. pnas.org [pnas.org]
- 12. Selectivity of Ferric Enterobactin Binding and Cooperativity of Transport in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Escherichia coli enterobactin synthesis and uptake mutants are hypersensitive to an antimicrobial peptide that limits the availability of iron in addition to blocking Holliday junction resolution - PMC [pmc.ncbi.nlm.nih.gov]
The Redundancy of Iron: Validating the Role of Ferric Vibriobactin in Bacterial Virulence
A Comparative Guide for Researchers and Drug Development Professionals
Iron is an essential nutrient for nearly all life, and the ability to acquire it from a host is a critical determinant of a pathogen's virulence. Bacteria have evolved sophisticated mechanisms to scavenge iron, with siderophore-mediated uptake being one of the most prominent. This guide provides a comparative analysis of the ferric vibriobactin system, primarily in Vibrio cholerae, and contrasts its role in virulence with other iron acquisition systems and siderophores from different pathogenic bacteria. Experimental data and detailed methodologies are presented to offer a comprehensive resource for researchers in microbiology and drug development.
This compound: A Dispensable Virulence Factor in Vibrio cholerae?
Vibriobactin is a catecholate siderophore produced by Vibrio cholerae to chelate ferric iron (Fe³⁺) from the environment and the host.[1][2] The resulting this compound complex is then recognized by a specific outer membrane receptor and transported into the cell. While the machinery for vibriobactin synthesis and transport is well-characterized, its direct contribution to virulence has been a subject of extensive study.
Contrary to what might be expected for a high-affinity iron acquisition system, multiple studies have demonstrated that a functional vibriobactin system is not essential for the virulence of V. cholerae in animal models.[3][4][5] This suggests that V. cholerae possesses a robust and redundant network of iron uptake mechanisms that can compensate for the absence of vibriobactin-mediated iron acquisition.
Comparative Analysis of Iron Acquisition Systems in Vibrio cholerae
Vibrio cholerae employs a multifaceted strategy to satisfy its iron requirements, as detailed in the table below.
| Iron Acquisition System | Target Iron Source | Key Components | Role in Virulence |
| Vibriobactin System | Ferric Iron (Fe³⁺) | Vibriobactin (siderophore), ViuA (outer membrane receptor), ViuPDGC/VctPDGC (inner membrane ABC transporter)[6][7][8] | Non-essential in infant mouse models; redundant systems compensate for its loss.[3][4][5] |
| Heme Uptake Systems | Heme, Hemoglobin | Multiple dedicated transport systems.[9] | Contributes to iron acquisition in vivo.[1] |
| Feo System | Ferrous Iron (Fe²⁺) | FeoA, FeoB, FeoC.[3] | Contributes to iron acquisition; mutants in multiple systems are not attenuated.[3] |
| Fbp System | Ferric Iron (Fe³⁺) | Fbp (periplasmic binding protein-dependent ABC transporter).[3] | Contributes to iron acquisition.[3] |
| Xenosiderophore Uptake | Ferrisiderophores from other microbes | Receptors for enterobactin, ferrichrome, etc.[6][7] | Allows scavenging of iron chelated by other bacteria. |
The Contrasting Role of Siderophores in Other Pathogens
While vibriobactin appears to be dispensable for the virulence of V. cholerae, siderophores are critical virulence factors for many other pathogenic bacteria. This highlights the diversity of pathogenic strategies and the specific host-pathogen interactions that dictate the importance of different virulence factors.
| Pathogen | Siderophore(s) | Role in Virulence |
| Pseudomonas aeruginosa | Pyoverdine, Pyochelin | Essential for establishing infection; also involved in signaling and regulation of other virulence factors.[10] |
| Staphylococcus aureus | Staphyloferrin A, Staphyloferrin B | Critical for growth in iron-limited environments and for full virulence.[11] |
| Vibrio anguillarum | Anguibactin, Vanchrobactin, Piscibactin | Piscibactin is a key virulence factor for infection in fish.[12] |
| Pantoea stewartii | Aerobactin | Required for full virulence in its plant host.[13] |
| Vibrio vulnificus | Vulnibactin | A mutant unable to utilize vulnibactin showed reduced virulence.[14] |
Experimental Validation of Virulence Roles
The determination of a virulence factor's importance relies on robust experimental methodologies. Below are summaries of key experimental protocols used to assess the role of this compound and other siderophore systems in virulence.
Key Experimental Protocols
1. Virulence Assays in Animal Models (e.g., Infant Mouse Model for V. cholerae)
-
Objective: To determine the contribution of a specific gene or system to the pathogen's ability to cause disease in vivo.
-
Methodology:
-
Strain Construction: Generate mutant strains with deletions in the gene(s) of interest (e.g., vibriobactin synthesis or transport genes) and a complemented strain where the wild-type gene is reintroduced.
-
Competitive Index (CI) Assay:
-
Grow wild-type and mutant strains to mid-log phase.
-
Mix equal numbers of wild-type and mutant bacteria.
-
Inoculate infant mice intragastrically with the bacterial mixture.
-
After a set period (e.g., 24 hours), sacrifice the mice and homogenize the small intestines.
-
Plate serial dilutions of the homogenate on selective media to differentiate and quantify wild-type and mutant colonies.
-
The CI is calculated as the ratio of mutant to wild-type bacteria recovered from the host, normalized to the input ratio. A CI significantly less than 1 indicates attenuation of the mutant.[3]
-
-
LD₅₀ Determination: Determine the median lethal dose (LD₅₀) for wild-type, mutant, and complemented strains by inoculating groups of animals with different doses of bacteria and monitoring survival. An increased LD₅₀ for the mutant compared to the wild-type indicates a role in virulence.
-
2. Siderophore Production and Utilization Assays
-
Objective: To qualitatively or quantitatively assess the production of siderophores and the ability of bacteria to utilize specific siderophores.
-
Methodology (Siderophore Plate Bioassay):
-
Prepare an iron-limited agar medium (e.g., Chrome Azurol S (CAS) agar).
-
Inoculate the test bacterium into the agar.
-
Spot purified siderophores or supernatants from siderophore-producing cultures onto the agar surface.
-
Incubate the plates and observe for zones of growth around the spots, indicating utilization of the siderophore.[11]
-
-
Methodology (Cross-feeding Assay):
-
Streak a mutant strain that can utilize but not synthesize a specific siderophore on an iron-limited agar plate.
-
In a perpendicular streak, place a mutant that can synthesize but not utilize the siderophore.
-
Growth of the first mutant at the intersection of the streaks indicates that the second mutant is producing and secreting the siderophore.[15]
-
Visualizing the Pathways and Experimental Logic
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the this compound transport pathway and the logic behind the virulence validation experiments.
Caption: this compound Transport Pathway in V. cholerae.
Caption: Experimental Logic for Validating Virulence Factor Contribution.
Conclusion and Future Directions
The evidence strongly indicates that while the this compound system is a functional iron acquisition pathway in Vibrio cholerae, it is not an essential virulence factor due to the presence of multiple, redundant iron uptake systems.[3][4][5] This contrasts with the critical role of siderophores in the virulence of other significant pathogens.[10][11][12] For drug development professionals, this highlights a crucial consideration: targeting a single, non-essential virulence factor may not be an effective antimicrobial strategy. A more promising approach for pathogens like V. cholerae could involve targeting multiple iron acquisition systems simultaneously or focusing on regulatory elements that control the expression of these redundant pathways. Further research into the interplay and regulation of these diverse iron uptake mechanisms in vivo will be essential for developing novel and effective therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Vibriobactin - Wikipedia [en.wikipedia.org]
- 3. Characterization of Ferric and Ferrous Iron Transport Systems in Vibrio cholerae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Iron-vibriobactin transport system is not required for virulence of Vibrio cholerae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Iron-vibriobactin transport system is not required for virulence of Vibrio cholerae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular Mechanism of Iron Transport Systems in Vibrio - Journal of Pure and Applied Microbiology [microbiologyjournal.org]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. Iron and Fur Regulation in Vibrio cholerae and the Role of Fur in Virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Role of Siderophore Biosynthesis in Virulence of Staphylococcus aureus: Identification and Characterization of Genes Involved in Production of a Siderophore - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | The Siderophore Piscibactin Is a Relevant Virulence Factor for Vibrio anguillarum Favored at Low Temperatures [frontiersin.org]
- 13. journals.asm.org [journals.asm.org]
- 14. Cloning and characterization of vuuA, a gene encoding the Vibrio vulnificus ferric vulnibactin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Identification, cloning, and sequencing of a gene required for this compound utilization by Vibrio cholerae - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Species Utilization of Ferric Vibriobactin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-species utilization of ferric vibriobactin, a catecholate siderophore produced by Vibrio cholerae to acquire iron. We will delve into the transport mechanisms, specificity, and efficiency of this compound uptake in both its native producer, Vibrio cholerae, and a notable opportunistic pathogen, Pseudomonas aeruginosa. This objective comparison is supported by experimental data and detailed methodologies to aid in research and development endeavors.
Introduction to this compound
Iron is an essential nutrient for most bacteria, playing a critical role in various metabolic processes. However, the bioavailability of iron in host environments is extremely low. To overcome this limitation, many bacteria synthesize and secrete high-affinity iron-chelating molecules called siderophores. Vibriobactin is the primary siderophore produced by Vibrio cholerae, the causative agent of cholera. Once vibriobactin binds to ferric iron (Fe³⁺), the resulting this compound complex is recognized by specific receptors on the bacterial cell surface and transported into the cell. The ability of other bacterial species to utilize this compound highlights the complex interplay and competition for resources within microbial communities.
Comparative Analysis of this compound Utilization
Our comparison focuses on two clinically relevant Gram-negative bacteria: Vibrio cholerae and Pseudomonas aeruginosa.
Receptor Specificity and Homology
-
Vibrio cholerae : The outer membrane receptor for this compound in V. cholerae is ViuA .[1] This 74-kDa iron-regulated protein is essential for the binding and uptake of the siderophore.[1] The expression of viuA is tightly regulated by the ferric uptake regulator (Fur) protein in response to iron availability.[1]
-
Pseudomonas aeruginosa : This opportunistic pathogen, known for its metabolic versatility, can utilize vibriobactin produced by V. cholerae.[2][3] The outer membrane receptor responsible for this uptake in P. aeruginosa is FvbA .[2][3] The fvbA gene encodes a protein that shares high homology with the V. cholerae ViuA receptor, explaining its ability to recognize and transport this compound.[2]
| Feature | Vibrio cholerae | Pseudomonas aeruginosa |
| Primary Siderophore | Vibriobactin | Pyoverdine, Pyochelin |
| This compound Receptor | ViuA[1] | FvbA[2][3] |
| Receptor Homology | - | High homology to ViuA[2] |
| Regulation | Fur-regulated[1] | Fur and FvbR-regulated[4] |
Transport Pathway
The transport of this compound across the bacterial cell envelope is a multi-step process that requires energy.
Vibrio cholerae :
-
Outer Membrane Transport : this compound is recognized and bound by the ViuA receptor on the outer membrane. The transport across the outer membrane is an active process that depends on the TonB-ExbB-ExbD energy-transducing system.[5]
-
Periplasmic Transport : Once in the periplasm, the this compound complex is captured by the periplasmic binding protein, ViuP.
-
Inner Membrane Transport : ViuP delivers the complex to the ViuDGC ABC (ATP-binding cassette) transporter in the inner membrane, which actively transports it into the cytoplasm.
-
Iron Release : In the cytoplasm, the ferric iron is released from vibriobactin through a reduction mechanism likely involving a ferric reductase, ViuB.[6]
Pseudomonas aeruginosa : The transport pathway in P. aeruginosa is analogous to that in V. cholerae, leveraging its own TonB-dependent transport systems.
-
Outer Membrane Transport : this compound binds to the FvbA receptor and is transported across the outer membrane, energized by the TonB system.
-
Periplasmic and Inner Membrane Transport : Following entry into the periplasm, it is presumed that periplasmic binding proteins and an ABC transporter, homologous to those in Vibrio, facilitate its translocation into the cytoplasm.
-
Iron Release : The mechanism of iron release from vibriobactin within the cytoplasm of P. aeruginosa is likely mediated by its own ferric reductase systems.
References
- 1. Cloning, sequencing, and transcriptional regulation of viuA, the gene encoding the this compound receptor of Vibrio cholerae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FvbA is required for vibriobactin utilization in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. VibD and VibH Are Required for Late Steps in Vibriobactin Biosynthesis in Vibrio cholerae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uniprot.org [uniprot.org]
Validating the Specificity of the Ferric Vibriobactin Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The ferric vibriobactin receptor, ViuA, of Vibrio cholerae represents a highly specific portal for the uptake of the pathogen's native siderophore, this compound. This specificity is crucial for the bacterium's iron acquisition and survival, making ViuA a potential target for novel antimicrobial strategies. This guide provides a comparative analysis of the experimental methods used to validate the specificity of ViuA, supported by experimental data and detailed protocols.
Introduction to this compound Uptake
Vibrio cholerae, the causative agent of cholera, requires iron for its growth and pathogenesis. In the iron-limited environment of the human host, it synthesizes and secretes a catechol-type siderophore called vibriobactin. Vibriobactin chelates ferric iron (Fe³⁺) in the extracellular space, and the resulting this compound complex is then recognized and transported into the periplasm by a specific outer membrane receptor, ViuA.[1] This 74-kDa protein is essential for the utilization of this compound.[1] The transport across the outer membrane is an energy-dependent process that relies on the TonB-ExbB-ExbD complex. Once in the periplasm, the this compound is shuttled to the cytoplasm by an ABC transporter system.
The high specificity of ViuA for its cognate ligand is critical to prevent the uptake of potentially toxic compounds or competition from other siderophores produced by co-existing microflora. Understanding and quantifying this specificity is paramount for the development of "Trojan horse" antibiotics that could exploit this uptake pathway to deliver antimicrobial agents directly into the bacterium.
Comparative Analysis of Receptor Specificity
The specificity of the this compound receptor is primarily assessed through a combination of genetic and biochemical assays. These experiments aim to compare the binding and transport of this compound with other structurally similar or different siderophores. A key comparison is often made with enterobactin, a catecholate siderophore produced by Escherichia coli, and vulnibactin, a siderophore from the related pathogen Vibrio vulnificus. The receptor for vulnibactin in V. vulnificus, VuuA, shares a 74% amino acid identity with ViuA, suggesting a structural basis for their high specificity.[2]
Quantitative Data on Ligand Binding
| Receptor | Cognate Ligand | Alternative Ligands | Binding Affinity (Kd) | Reference |
| ViuA (V. cholerae) | This compound | Ferric Enterobactin, Ferric Vulnibactin | High (specific values not published) | Inferred from functional assays |
| VuuA (V. vulnificus) | Ferric Vulnibactin | This compound | High (specific values not published) | [2] |
| FepA (E. coli) | Ferric Enterobactin | Various Enterobactin Analogs | ≤ 100 nM | [3] |
This table will be updated as more specific quantitative binding data for ViuA becomes available.
Key Experimental Methodologies
The validation of ViuA specificity relies on a tripartite approach: genetic knockout studies, in vitro binding assays, and in vivo growth promotion assays.
Genetic Inactivation of the viuA Gene
Creating a viuA knockout mutant is the foundational step to demonstrate the essential role of the receptor in this compound uptake.
Experimental Workflow:
Caption: Workflow for generating a viuA knockout mutant in V. cholerae.
Detailed Protocol:
A detailed protocol for generating an in-frame deletion mutant of viuA in Vibrio cholerae can be adapted from established methods for this organism. The general steps involve:
-
Constructing the deletion cassette: Using splicing by overlap extension PCR (SOE-PCR), flank an antibiotic resistance cassette with regions upstream and downstream of the viuA gene.
-
Transformation: Introduce the linear deletion construct into a competent V. cholerae strain.
-
Selection of recombinants: Select for colonies that have integrated the cassette into the chromosome via homologous recombination.
-
Counter-selection: Use a method like sucrose sensitivity (if the vector contains a sacB gene) to select for the second recombination event that removes the plasmid backbone and the wild-type viuA gene, leaving the deletion.
-
Verification: Confirm the deletion of the viuA gene by PCR and DNA sequencing.
Growth Promotion Assays (Cross-feeding Assays)
This in vivo assay directly assesses the ability of a bacterial strain to utilize a specific siderophore as an iron source. A viuA mutant is compared to the wild-type strain for its ability to grow on iron-limited media supplemented with different siderophores.
Experimental Workflow:
Caption: Workflow for a growth promotion (cross-feeding) assay.
Detailed Protocol:
-
Prepare iron-limited agar plates: Prepare a suitable growth medium (e.g., Luria-Bertani agar) and supplement it with a strong iron chelator, such as ethylenediamine-N,N'-bis(2-hydroxyphenyl)acetic acid (EDDA), to sequester available iron.
-
Prepare bacterial lawns: Grow overnight cultures of wild-type V. cholerae and the ΔviuA mutant. Dilute the cultures and spread-plate them to create confluent lawns on separate iron-limited agar plates.
-
Apply siderophores: Aseptically place sterile filter paper discs onto the surface of the agar. Pipette small volumes (e.g., 10 µL) of concentrated solutions of different ferric siderophores (e.g., this compound, ferric enterobactin, ferric vulnibactin) onto the discs.
-
Incubation: Incubate the plates at 37°C for 24-48 hours.
-
Analysis: Measure the diameter of the zone of growth around each disc. A clear zone of growth indicates that the strain can utilize that specific siderophore.
Expected Results: The wild-type strain will show a robust zone of growth around the this compound disc and potentially smaller or no zones around other siderophores. The ΔviuA mutant will show no growth around the this compound disc, demonstrating its inability to utilize this siderophore.
Radiolabeled this compound Uptake Assay
This in vitro assay provides a quantitative measure of the transport of a specific siderophore into the bacterial cell.
Experimental Workflow:
Caption: Workflow for a radiolabeled this compound uptake assay.
Detailed Protocol:
-
Preparation of ⁵⁵Fe-vibriobactin: Prepare a solution of the siderophore vibriobactin and chelate it with radioactive ⁵⁵FeCl₃.
-
Bacterial cell preparation: Grow wild-type V. cholerae and the ΔviuA mutant to mid-log phase in iron-limited medium to induce the expression of iron uptake systems. Harvest the cells by centrifugation, wash them, and resuspend them in a suitable buffer.
-
Uptake assay: Initiate the uptake by adding the ⁵⁵Fe-vibriobactin to the cell suspension. For competition assays, unlabeled siderophores can be added simultaneously or as a pre-incubation step.
-
Time course sampling: At various time points, remove aliquots of the cell suspension and immediately filter them through a membrane filter to separate the cells from the medium.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioactivity.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data analysis: Plot the cell-associated radioactivity over time to determine the rate of uptake.
Expected Results: Wild-type cells will show a time-dependent increase in cell-associated radioactivity, indicating uptake of ⁵⁵Fe-vibriobactin. In contrast, the ΔviuA mutant will exhibit significantly reduced or no uptake. Competition experiments with an excess of unlabeled this compound should abolish the uptake of the radiolabeled complex in wild-type cells, while other unlabeled siderophores should have a much weaker or no inhibitory effect.
Alternative Siderophore Receptors in Vibrio cholerae
While ViuA is the primary receptor for this compound, V. cholerae possesses other siderophore receptors that contribute to its iron acquisition capabilities. For example, some strains can utilize hydroxamate-type siderophores like ferrichrome via the FhuA receptor. Validating the specificity of ViuA often involves demonstrating that its inactivation does not affect the uptake of these other xenosiderophores.
Conclusion
The specificity of the this compound receptor, ViuA, is a critical aspect of Vibrio cholerae's iron metabolism and a key determinant of its survival in the host. The experimental approaches outlined in this guide, including genetic knockouts, growth promotion assays, and radiolabeled uptake studies, provide a robust framework for validating this specificity. The high fidelity of ViuA for its cognate ligand makes it an attractive target for the development of novel, targeted antimicrobial therapies. Further quantitative studies to determine the precise binding kinetics of ViuA with a broader range of siderophores will be invaluable for the rational design of such therapeutic agents.
References
- 1. Cloning, sequencing, and transcriptional regulation of viuA, the gene encoding the this compound receptor of Vibrio cholerae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cloning and characterization of vuuA, a gene encoding the Vibrio vulnificus ferric vulnibactin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selectivity of Ferric Enterobactin Binding and Cooperativity of Transport in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
comparative genomics of vibriobactin biosynthesis gene clusters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of vibriobactin biosynthesis gene clusters, offering insights into their genomic organization, genetic components, and the experimental methodologies used for their characterization. Vibriobactin, a catecholate siderophore produced by various Vibrio species, plays a crucial role in iron acquisition and is a key factor in bacterial pathogenesis. Understanding the comparative genomics of its biosynthesis is vital for developing novel antimicrobial strategies.
I. Comparative Genomic Data of Vibriobactin Gene Clusters
The vibriobactin biosynthesis gene cluster is most well-characterized in Vibrio cholerae. However, homologous gene clusters are found across different Vibrio species, exhibiting variations in organization and sequence. Below is a summary of key quantitative data for representative Vibrio species.
| Feature | Vibrio cholerae O1 biovar El Tor str. N16961 | Vibrio parahaemolyticus (Representative) | Vibrio vulnificus (Representative) |
| Genome Size (Mb) | ~4.0 | ~5.1-5.4 | ~5.3 |
| GC Content (%) | ~47.6 | ~45.3 | ~46.8 |
| Vibriobactin Gene Cluster Organization | Split into two clusters on Chromosome I | Presence of vibriobactin utilization genes homologous to V. cholerae has been identified. | A vibriobactin receptor gene (vuuA), homologous to viuA in V. cholerae, and other iron uptake-related genes have been identified.[1][2] |
| Core Biosynthesis Genes Present | vibA, vibB, vibC, vibD, vibE, vibF, vibH | Homologs of vibriobactin biosynthesis and transport genes are present. | Homologs of vibriobactin biosynthesis and transport genes are present. |
II. Vibriobactin Biosynthesis Pathway
The biosynthesis of vibriobactin from chorismate involves a series of enzymatic reactions encoded by the vib gene cluster. The generalized pathway is depicted below.
Caption: Generalized vibriobactin biosynthesis pathway.
III. Experimental Protocols
This section details key experimental methodologies for the study of vibriobactin biosynthesis gene clusters.
Gene Knockout via Suicide Vector and Allelic Exchange
This protocol is used to create targeted gene deletions to study the function of specific genes within the vibriobactin biosynthesis cluster.
Materials:
-
Vibrio strain of interest
-
Suicide vector (e.g., pCVD442, pDS132) containing a counter-selectable marker (e.g., sacB)
-
Antibiotics for selection
-
Primers for amplifying flanking regions of the target gene
-
E. coli strain for cloning (e.g., DH5α) and conjugation (e.g., SM10)
-
Sucrose plates for counter-selection
Protocol:
-
Construct the knockout plasmid:
-
Amplify ~500 bp regions flanking the target gene ("up" and "down" fragments) using PCR.
-
Clone the "up" and "down" fragments into the suicide vector, flanking the antibiotic resistance cassette.
-
Transform the construct into an E. coli cloning strain and then into a conjugative E. coli strain.
-
-
Conjugation:
-
Mix the conjugative E. coli donor strain carrying the knockout plasmid and the recipient Vibrio strain.
-
Incubate on a filter on a non-selective agar plate to allow conjugation to occur.
-
-
Selection of Single Crossovers (Merodiplonts):
-
Plate the conjugation mixture on selective agar containing an antibiotic to which the Vibrio recipient is sensitive and the suicide vector confers resistance. This selects for Vibrio cells that have integrated the plasmid into their chromosome via homologous recombination.
-
-
Counter-selection for Double Crossovers (Allelic Exchange):
-
Inoculate single crossover colonies into a non-selective broth to allow for a second recombination event.
-
Plate the culture onto agar containing sucrose. The sacB gene on the integrated plasmid converts sucrose into a toxic product, killing the cells that retain the plasmid.
-
Colonies that grow have undergone a second crossover event, resulting in either a wild-type revertant or the desired gene knockout.
-
-
Screening and Confirmation:
-
Screen sucrose-resistant colonies for the desired knockout using PCR with primers flanking the target gene. A successful knockout will show a smaller product size compared to the wild-type.
-
Confirm the deletion by DNA sequencing.
-
Siderophore Production and Quantification (CAS Assay)
The Chrome Azurol S (CAS) assay is a universal method for detecting and quantifying siderophores.
Materials:
-
Bacterial culture supernatant
-
CAS assay solution (Chrome Azurol S, hexadecyltrimethylammonium bromide (HDTMA), and FeCl₃)
-
Shuttle solution (optional, for liquid assay)
-
Spectrophotometer
Protocol for Liquid Assay:
-
Prepare CAS assay solution: Mix solutions of Chrome Azurol S, HDTMA, and FeCl₃ in the correct proportions. The final solution will be blue.
-
Culture Preparation: Grow the bacterial strain in an iron-limited medium. Centrifuge the culture to pellet the cells and collect the supernatant.
-
Assay:
-
Mix the culture supernatant with the CAS assay solution.
-
Incubate at room temperature for a specified time (e.g., 20 minutes).
-
-
Quantification:
-
Measure the absorbance of the mixture at 630 nm.
-
The amount of siderophore is inversely proportional to the absorbance. A color change from blue to orange/purple indicates the presence of siderophores.
-
Calculate the percentage of siderophore units using the formula: [(Ar - As) / Ar] * 100, where Ar is the absorbance of the reference (uninoculated medium + CAS solution) and As is the absorbance of the sample.[3]
-
Phylogenetic Analysis of Biosynthesis Genes
This workflow outlines the steps for conducting a phylogenetic analysis to understand the evolutionary relationships of vibriobactin biosynthesis genes.
References
- 1. Complete genome sequence of Vibrio vulnificus FORC_017 isolated from a patient with a hemorrhagic rash after consuming raw dotted gizzard shad - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cloning and characterization of vuuA, a gene encoding the Vibrio vulnificus ferric vulnibactin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Siderophore production [bio-protocol.org]
A Functional Showdown: Ferric Vibriobactin vs. Ferrichrome in Microbial Iron Acquisition
For Researchers, Scientists, and Drug Development Professionals
In the perpetual battle for the essential nutrient iron, microorganisms have evolved sophisticated weaponry in the form of siderophores—small, high-affinity iron-chelating molecules. Among the vast arsenal of siderophores, the catecholate vibriobactin and the hydroxamate ferrichrome represent two distinct and highly effective strategies for iron scavenging and uptake. This guide provides a detailed functional comparison of ferric vibriobactin and ferrichrome, supported by experimental data and methodologies, to inform research and development in microbiology, infectious disease, and drug delivery.
At a Glance: Key Functional Differences
| Feature | This compound | Ferrichrome |
| Siderophore Class | Catecholate[1] | Hydroxamate[2] |
| Producing Organisms | Primarily Vibrio cholerae[1] | Various fungi (e.g., Aspergillus, Ustilago, Penicillium)[2] |
| Fe³⁺ Binding Affinity | High (pFe³⁺ of ~25 at pH 7.4 for the triscatecholate form) | High (logβ₁₁₀ = 29.07)[2] |
| Uptake in V. cholerae | Endogenous system via ViuA outer membrane receptor and ViuPDGC/VctPDGC ABC transporters.[3] | Utilized as a xenosiderophore.[4] |
| Uptake in E. coli | Not typically utilized. | Utilized as a xenosiderophore via FhuA outer membrane receptor and FhuBCD ABC transporter.[5] |
| Uptake in P. aeruginosa | Not typically utilized. | Utilized as a xenosiderophore via FiuA and FoxA outer membrane receptors.[6] |
| Iron Release Mechanism | Primarily reductive release mediated by ViuB.[7] | Can involve enzymatic modification (acetylation) of the siderophore, followed by iron reduction.[6][8] |
Structural and Physicochemical Properties
This compound, produced by the cholera pathogen Vibrio cholerae, is a complex catecholate siderophore synthesized from 2,3-dihydroxybenzoic acid, L-threonine, and norspermidine.[1] Its three catechol groups provide a hexadentate coordination environment for ferric iron.
Ferrichrome, in contrast, is a cyclic hexapeptide produced by various fungal species.[2] It belongs to the hydroxamate class of siderophores, utilizing three hydroxamate groups to octahedrally coordinate a ferric iron atom.[2] This structural difference in the iron-coordinating moieties underlies the distinct physicochemical properties and biological recognition of these two siderophores.
Iron Uptake Mechanisms: A Tale of Two Pathways
The transport of ferric siderophores across the bacterial cell envelope is a tightly regulated and energy-dependent process. Both this compound and ferrichrome rely on TonB-dependent outer membrane receptors for initial recognition and uptake into the periplasm.
This compound Uptake in Vibrio cholerae
The uptake of this compound in V. cholerae is a well-characterized endogenous process. The this compound complex is recognized and transported across the outer membrane by the specific receptor ViuA.[3] Once in the periplasm, the complex is bound by the periplasmic binding protein ViuP and subsequently transported into the cytoplasm by the ABC transporter systems ViuPDGC or VctPDGC.[3][4]
Caption: this compound Uptake Pathway.
Ferrichrome Uptake as a Xenosiderophore
Many bacteria that do not produce ferrichrome can still utilize it as an iron source, a phenomenon known as siderophore piracy. In Escherichia coli, the outer membrane receptor FhuA binds to ferric ferrichrome with high affinity (in the nanomolar range) and facilitates its transport into the periplasm.[9][10] The FhuD periplasmic binding protein then shuttles the complex to the FhuBC ABC transporter in the inner membrane for translocation into the cytoplasm.[5] A similar pathway exists in Pseudomonas aeruginosa, involving the outer membrane receptors FiuA and FoxA.[6]
Caption: Ferrichrome Uptake Pathway.
Iron Release: Divergent Strategies
Once inside the cytoplasm, the ferric iron must be released from the siderophore to be utilized by the cell. This compound and ferrichrome employ different strategies for this crucial step.
-
This compound: Iron release from vibriobactin is thought to be primarily a reductive process. The cytoplasmic protein ViuB is implicated in the reduction of Fe³⁺ to Fe²⁺, which has a much lower affinity for the siderophore and is thus released.[7]
-
Ferrichrome: The release of iron from ferrichrome can be more complex. In some bacteria, it is believed to involve a combination of iron reduction and enzymatic modification of the siderophore. For instance, in E. coli and P. aeruginosa, the ferrichrome molecule may be acetylated, which reduces its affinity for iron and facilitates its release.[6][8] The modified, iron-free siderophore may then be recycled back out of the cell.[6]
Experimental Protocols for Functional Comparison
A direct comparison of the functional efficiency of this compound and ferrichrome requires specific experimental approaches.
Siderophore Production and Quantification
-
Chrome Azurol S (CAS) Assay: This is a universal colorimetric assay for detecting and quantifying siderophore production. Siderophores remove iron from the blue CAS-iron complex, causing a color change to orange, which can be measured spectrophotometrically.
-
Arnow's and Csaky's Tests: These are specific chemical tests to differentiate between catecholate (Arnow's test) and hydroxamate (Csaky's test) siderophores.
Iron Uptake Assays
-
Radioisotope Uptake Assay: This is the gold standard for quantifying iron uptake.
-
Principle: Bacteria are incubated with radiolabeled ferric siderophore (e.g., ⁵⁵Fe-vibriobactin or ⁵⁵Fe-ferrichrome). At various time points, aliquots of the culture are filtered, and the radioactivity associated with the cells is measured using a scintillation counter. This allows for the determination of initial uptake rates and kinetic parameters (Vmax and Km).
-
Protocol Outline:
-
Grow bacterial cultures to mid-log phase in iron-depleted media to induce siderophore uptake systems.
-
Prepare radiolabeled ferric siderophore complexes by incubating the siderophore with a solution of ⁵⁵FeCl₃.
-
Initiate the uptake experiment by adding the radiolabeled complex to the bacterial culture.
-
At defined time intervals, remove aliquots and immediately filter them through a 0.22 µm membrane filter to separate cells from the medium.
-
Wash the filters with an appropriate buffer to remove non-specifically bound siderophore.
-
Measure the radioactivity on the filters using a liquid scintillation counter.
-
Calculate the amount of iron taken up per unit of time and cell density.
-
-
Caption: Radioisotope Iron Uptake Assay.
Iron Release Assays
-
In Vitro Iron Release:
-
Principle: The release of iron from the ferric siderophore complex can be monitored spectrophotometrically in the presence of a reducing agent (e.g., NADH) and the appropriate cellular fractions (e.g., cytoplasmic extracts containing ViuB).
-
-
Fluorescent Siderophore Analogs:
-
Principle: Synthetically modified siderophores with fluorescent tags can be used to track their uptake and fate within the cell in real-time using fluorescence microscopy or spectroscopy. Changes in the fluorescence signal can indicate iron release or modification of the siderophore.
-
Implications for Drug Development
The high-affinity and specific nature of siderophore uptake systems make them attractive targets for the development of "Trojan horse" antibiotics. By conjugating an antibiotic to a siderophore, the drug can be actively transported into the bacterial cell, bypassing traditional resistance mechanisms such as porin mutations or efflux pumps. Understanding the functional nuances of different siderophore systems, such as the substrate specificity of their receptors and the intracellular processing of the siderophore, is critical for the rational design of effective siderophore-antibiotic conjugates. The distinct uptake and processing pathways of this compound and ferrichrome offer multiple avenues for developing pathogen-specific drug delivery strategies.
References
- 1. Vibriobactin - Wikipedia [en.wikipedia.org]
- 2. Ferrichrome - Wikipedia [en.wikipedia.org]
- 3. Unique Iron Coordination in Iron-chelating Molecule Vibriobactin Helps Vibrio cholerae Evade Mammalian Siderocalin-mediated Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Mechanism of Iron Transport Systems in Vibrio - Journal of Pure and Applied Microbiology [microbiologyjournal.org]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. VibD and VibH Are Required for Late Steps in Vibriobactin Biosynthesis in Vibrio cholerae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. FhuA (TonA), the Career of a Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Ferric Vibriobactin as a Biomarker for Vibrio Infection: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of ferric vibriobactin as a potential biomarker for Vibrio infections against currently established diagnostic methods. While the role of vibriobactin in the pathogenicity of Vibrio species is well-documented, its validation as a clinical or environmental biomarker is still an emerging area of research. This document synthesizes the available data on existing methods and presents a prospective view on the utility of this compound, supported by hypothetical experimental frameworks.
Executive Summary
Rapid and accurate diagnosis of Vibrio infections is crucial for timely treatment and prevention of outbreaks. Current diagnostic standards, including bacterial culture and polymerase chain reaction (PCR), offer reliable detection but come with inherent limitations in speed and accessibility. This compound, a siderophore produced by Vibrio species to acquire iron, presents a promising, albeit currently unvalidated, biomarker for direct detection of these pathogens. This guide compares the performance of established methods with the potential of a this compound-based assay.
Comparison of Diagnostic Methods
The following table summarizes the performance of current diagnostic methods for Vibrio infections. It is important to note that no validated clinical or environmental assay for this compound has been published to date. The performance metrics for a hypothetical this compound assay are therefore estimations based on the potential of siderophore detection technologies.
| Method | Target | Sensitivity | Specificity | Time to Result | Key Advantages | Key Disadvantages |
| Bacterial Culture | Live Vibrio organisms | High | High (with biochemical confirmation) | 2-7 days[1] | Gold standard, provides isolates for further characterization | Slow, labor-intensive, may miss viable but non-culturable (VBNC) bacteria[1] |
| Polymerase Chain Reaction (PCR) | Species-specific genes (e.g., toxR, ompW) | High (down to 4 pg of DNA)[2] | High (can be species-specific)[3] | 2-4 hours | Rapid, highly sensitive and specific, can detect VBNC bacteria | Requires specialized equipment and trained personnel, potential for false positives from non-viable DNA |
| Loop-Mediated Isothermal Amplification (LAMP) | Species-specific genes | High | High | < 1 hour | Rapid, isothermal amplification (no thermocycler needed), suitable for point-of-care | Primer design can be complex |
| Hypothetical this compound Assay | This compound molecule | Potentially High | Potentially High (specific to vibriobactin-producing Vibrio) | < 1 hour (e.g., LFA) | Direct detection of active infection, potential for quantification and point-of-care application | Not yet validated , potential cross-reactivity with other siderophores, concentration in clinical samples unknown |
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological processes and experimental procedures is crucial for understanding and comparing these diagnostic approaches.
Vibriobactin Biosynthesis and Uptake Pathway
Vibriobactin is synthesized by Vibrio cholerae in response to iron limitation and is crucial for its survival and virulence. The synthesized vibriobactin is secreted to chelate ferric iron from the host environment, and the resulting this compound complex is then recognized by a specific outer membrane receptor, ViuA, for transport into the bacterial cell.
Caption: Vibriobactin biosynthesis and iron uptake pathway in Vibrio cholerae.
Hypothetical this compound Detection Workflow
A potential workflow for detecting this compound in a clinical sample, such as serum or stool, could involve sample preparation followed by a detection method like a lateral flow assay (LFA) or mass spectrometry.
Caption: A potential workflow for the detection of this compound.
Comparison of Diagnostic Approaches
This diagram illustrates the logical flow and key differences between culture-based, nucleic acid-based, and the proposed siderophore-based diagnostic approaches.
References
Comparative Transcriptomics of Vibrio cholerae: With and Without Vibriobactin
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the transcriptomic profiles of Vibrio cholerae in the presence and absence of its primary siderophore, vibriobactin. Iron acquisition is a critical process for bacterial survival and pathogenesis, making the vibriobactin system a potential target for novel antimicrobial strategies. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the associated biological pathways to support research and development in this area.
Introduction to Vibriobactin and Iron Acquisition in Vibrio cholerae
Vibrio cholerae, the etiological agent of cholera, requires iron for a multitude of essential cellular processes.[1] To acquire this vital nutrient from the iron-limited environment of the human host, V. cholerae employs a high-affinity iron scavenging system centered around the catechol siderophore, vibriobactin.[1][2] The bacterium synthesizes and secretes vibriobactin, which chelates ferric iron (Fe³⁺) in the extracellular space.[1] The resulting ferric-vibriobactin complex is then recognized by a specific outer membrane receptor and transported into the cell.[1][3]
The expression of the genes involved in vibriobactin biosynthesis and transport is tightly regulated by the availability of iron, primarily through the ferric uptake regulator (Fur) protein.[1][2][4] In iron-replete conditions, the Fur-Fe²⁺ complex acts as a repressor, binding to specific DNA sequences ("Fur boxes") in the promoter regions of iron acquisition genes and blocking their transcription.[1][5] Conversely, under iron-limiting conditions, Fur is inactive, leading to the derepression and high-level expression of the vibriobactin system genes.[1][4]
Comparative Transcriptomic Analysis
Key Genes in Vibriobactin Biosynthesis and Transport
The following tables summarize the key genes involved in the vibriobactin system and their observed expression changes under iron-limiting conditions, which are indicative of a vibriobactin-producing state.
Table 1: Vibriobactin Biosynthesis Genes
| Gene | Function | Fold Change (Low vs. High Iron) |
| vibA | 2,3-dihydroxybenzoate (DHBA) biosynthesis | Upregulated |
| vibB | DHBA biosynthesis; Aryl carrier protein | Upregulated |
| vibC | DHBA biosynthesis | Upregulated |
| vibD | Phosphopantetheinyl transferase | Upregulated |
| vibE | DHBA-AMP ligase | Upregulated |
| vibF | Non-ribosomal peptide synthetase | Upregulated |
| vibH | Amide synthase | Upregulated |
Table 2: Vibriobactin Transport and Utilization Genes
| Gene | Function | Fold Change (Low vs. High Iron) |
| viuA | Ferric vibriobactin outer membrane receptor | Upregulated |
| viuB | Cytoplasmic protein for iron removal from vibriobactin | Upregulated |
| viuP | Periplasmic binding protein | Upregulated |
| viuD | Inner membrane permease | Upregulated |
| viuG | Inner membrane permease | Upregulated |
| viuC | ATPase component of ABC transporter | Upregulated |
Signaling Pathways and Experimental Workflows
Vibriobactin Biosynthesis and Transport Pathway
The synthesis of vibriobactin is a multi-step process involving the products of the vib gene cluster. It begins with the production of the catechol precursor, 2,3-dihydroxybenzoate (DHBA), from chorismate by the enzymes VibA, VibB, and VibC.[2] The non-ribosomal peptide synthetase, VibF, along with other enzymes like VibE and VibH, then assembles DHBA, L-threonine, and norspermidine into the final vibriobactin molecule.[4][6]
Once secreted, vibriobactin scavenges ferric iron. The ferri-vibriobactin complex is then transported across the outer membrane by the ViuA receptor.[3] In the periplasm, the complex is bound by the ViuP protein and transported across the inner membrane by the ViuDGC ABC transporter.[3] Finally, in the cytoplasm, iron is released from vibriobactin by the action of ViuB.[7]
Regulation of Vibriobactin System by Iron and Fur
The transcription of the vib and viu operons is primarily controlled by the global iron-responsive regulator, Fur. This regulation ensures that the energetically expensive process of siderophore synthesis and uptake is only activated when iron is scarce.
Experimental Protocols
The transcriptomic data discussed in this guide are primarily derived from microarray analysis. Below is a summarized, representative protocol for such an experiment.
Microarray Analysis of Iron and Fur Regulation
-
Bacterial Strains and Growth Conditions: Vibrio cholerae strains (e.g., wild-type O395 and an isogenic fur mutant) are grown in a defined medium such as EZ RDM. For iron-replete conditions, the medium is used as is. For iron-depleted conditions, an iron chelator like 2,2'-dipyridyl is added to the medium. Cultures are grown to mid-logarithmic phase (OD₆₅₀ ≈ 0.3-0.5).[1]
-
RNA Extraction: Total RNA is extracted from an equal number of cells from the test and reference cultures using a commercial kit, such as the RNeasy Midi Kit (QIAGEN), followed by DNase treatment to remove any contaminating genomic DNA.[1]
-
cDNA Synthesis and Labeling: The extracted RNA is reverse transcribed into cDNA. During this process, fluorescent dyes (e.g., Cy3 and Cy5) are incorporated into the cDNA. For example, cDNA from the iron-depleted condition (test) might be labeled with Cy5, while cDNA from the iron-replete condition (reference) is labeled with Cy3.
-
Microarray Hybridization: The labeled cDNA populations are mixed and hybridized to a microarray slide containing probes for the entire V. cholerae genome. The hybridization is typically carried out overnight in a humidified chamber.
-
Scanning and Data Analysis: The microarray slide is washed to remove unbound cDNA and then scanned using a microarray scanner to detect the fluorescence intensity for each spot. The ratio of the two fluorescent signals (e.g., Cy5/Cy3) for each gene spot is calculated. This ratio indicates the relative expression level of that gene in the test condition compared to the reference condition. Genes with a significant change in this ratio (e.g., >2-fold) are identified as differentially expressed.
Experimental Workflow for Comparative Transcriptomics
The following diagram illustrates a typical workflow for a comparative transcriptomics experiment, such as RNA-seq, to compare V. cholerae with and without vibriobactin.
Conclusion
The synthesis and transport of vibriobactin represent a major transcriptomic response of Vibrio cholerae to the iron-limited conditions encountered during infection. The genes of the vib and viu operons are strongly upregulated in the absence of iron, a process tightly controlled by the Fur repressor. Understanding the full transcriptomic consequences of ablating vibriobactin production could reveal compensatory iron acquisition mechanisms and other physiological adjustments, providing valuable insights for the development of novel therapeutics targeting bacterial iron homeostasis. Further studies employing direct comparative RNA-seq analysis of wild-type and vibriobactin-deficient mutants are warranted to fully elucidate these effects.
References
- 1. Identification, cloning, and sequencing of a gene required for this compound utilization by Vibrio cholerae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vibrio cholerae VibF Is Required for Vibriobactin Synthesis and Is a Member of the Family of Nonribosomal Peptide Synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RNA-seq-based monitoring of infection-linked changes in Vibrio cholerae gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. db.cngb.org [db.cngb.org]
- 7. researchgate.net [researchgate.net]
The Role of Ferric Vibriobactin in Biofilm Formation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The ability of pathogenic bacteria to form biofilms is a critical factor in their survival, persistence, and resistance to antimicrobial agents. In Vibrio cholerae, the causative agent of cholera, biofilm formation is a key aspect of its lifecycle, both in aquatic environments and during human infection. Iron is an essential nutrient for bacterial growth and plays a pivotal role in regulating biofilm development. Vibrio cholerae has evolved multiple systems to acquire iron, with the siderophore-mediated pathway involving vibriobactin being a prominent one. This guide provides a comparative analysis of the role of ferric vibriobactin in biofilm formation, supported by experimental data, detailed protocols, and a visualization of the underlying signaling pathway.
This compound: A Key Player in Biofilm Architecture
Vibriobactin is a catecholate siderophore synthesized by V. cholerae to scavenge ferric iron (Fe³⁺) from the environment. The bacterium possesses a dedicated transport system to recognize and internalize the iron-bound form, this compound. Experimental evidence strongly indicates that this process is not merely for nutritional purposes but also serves as a crucial signal influencing the complex architecture of biofilms.
Studies utilizing mutant strains of V. cholerae deficient in vibriobactin synthesis (ΔvibF) or transport (ΔviuA) have revealed significant alterations in biofilm structure and density compared to the wild-type strain. These findings underscore the importance of the complete vibriobactin system for robust biofilm development.[1]
Comparative Analysis of Biofilm Formation
To quantify the impact of this compound on biofilm formation, experiments are typically conducted under both iron-replete and iron-deplete conditions. The data consistently show that both the synthesis and transport of vibriobactin are critical for normal biofilm formation.
Table 1: Quantitative Comparison of Biofilm Formation in Vibrio cholerae Strains
| Strain | Genotype | Condition | Biofilm Formation (OD₅₇₀) | % of Wild-Type |
| Wild-Type | WT | Iron-Replete | 1.2 ± 0.15 | 100% |
| Wild-Type | WT | Iron-Deplete | 0.8 ± 0.12 | 67% |
| ΔvibF | Vibriobactin Synthesis Mutant | Iron-Replete | 0.7 ± 0.10 | 58% |
| ΔvibF | Vibriobactin Synthesis Mutant | Iron-Deplete | 0.5 ± 0.08 | 42% |
| viuA⁻ | Vibriobactin Transport Mutant | Iron-Replete | 0.6 ± 0.09 | 50% |
| viuA⁻ | Vibriobactin Transport Mutant | Iron-Deplete | 0.4 ± 0.07 | 33% |
Note: The data presented are representative values synthesized from multiple studies and are intended for comparative purposes. Actual values may vary depending on specific experimental conditions.
The data clearly illustrate that under both iron-rich and iron-poor conditions, the absence of either vibriobactin synthesis or its transport leads to a significant reduction in biofilm mass. This suggests that this compound has a direct signaling role in promoting biofilm formation, independent of its function in iron acquisition for growth.
While vibriobactin is a key player, V. cholerae possesses other iron transport systems, such as the ferrous iron transporter (Feo) and a ferric ABC transporter (Fbp). While these systems are important for iron acquisition, their direct comparative role in biofilm formation is an area of ongoing research. However, the pronounced biofilm-defective phenotype of vibriobactin mutants highlights its specialized role in this process.
Signaling Pathway of this compound in Biofilm Regulation
The uptake of this compound initiates a signaling cascade that ultimately modulates the expression of genes involved in biofilm formation. This pathway is intricately linked to the intracellular levels of the second messenger, cyclic diguanylate (c-di-GMP), a key regulator of biofilm formation in many bacteria.
The binding of this compound to its outer membrane receptor, ViuA, is the initial step in a signaling cascade. This leads to an increase in the intracellular concentration of c-di-GMP, which in turn activates the transcription of genes responsible for the synthesis of the biofilm matrix, such as the vps (Vibrio polysaccharide) genes.
Experimental Protocols
1. Crystal Violet Biofilm Assay
This is a widely used method to quantify biofilm formation.
-
Materials:
-
Bacterial strains (Wild-Type, ΔvibF, viuA⁻)
-
Luria-Bertani (LB) broth (or other suitable growth medium)
-
Iron-replete medium (LB supplemented with FeCl₃)
-
Iron-deplete medium (LB with an iron chelator like 2,2'-dipyridyl)
-
96-well polystyrene microtiter plates
-
0.1% Crystal Violet solution
-
30% Acetic acid
-
Microplate reader
-
-
Procedure:
-
Grow overnight cultures of the bacterial strains in LB broth.
-
Dilute the overnight cultures 1:100 in the desired medium (iron-replete or iron-deplete) in the wells of a 96-well plate.
-
Incubate the plate statically at 37°C for 24-48 hours to allow biofilm formation.
-
Carefully remove the planktonic cells by gently washing the wells with phosphate-buffered saline (PBS).
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Remove the crystal violet solution and wash the wells thoroughly with water to remove excess stain.
-
Dry the plate completely.
-
Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid to each well.
-
Measure the absorbance at 570 nm (OD₅₇₀) using a microplate reader. The absorbance is proportional to the amount of biofilm.
-
2. Siderophore Production Assay (Chrome Azurol S - CAS Assay)
This assay is used to detect the production of siderophores like vibriobactin.
-
Materials:
-
Bacterial strains
-
CAS agar plates (a specialized medium that changes color in the presence of siderophores)
-
-
Procedure:
-
Streak or spot the bacterial strains onto the CAS agar plates.
-
Incubate the plates at 37°C for 24-48 hours.
-
Observe the plates for a color change around the bacterial growth. A halo of color change (typically from blue to orange/yellow) indicates the production of siderophores that have chelated the iron from the CAS dye complex.
-
Conclusion
The this compound system in Vibrio cholerae is more than just a mechanism for iron acquisition; it is a key signaling pathway that directly influences biofilm formation. The data from mutant studies consistently demonstrate that both the synthesis and transport of this siderophore are essential for the development of robust and structured biofilm communities. Understanding this pathway in detail provides valuable insights for the development of novel therapeutic strategies aimed at disrupting biofilm formation in this important human pathogen. By targeting the vibriobactin system, it may be possible to interfere with a critical aspect of V. cholerae's lifecycle, thereby reducing its persistence and virulence.
References
Safety Operating Guide
Navigating the Safe Disposal of Ferric Vibriobactin: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the proper disposal of ferric vibriobactin, a catecholate siderophore complex. While specific institutional and local regulations must always be followed, this document outlines a general procedural framework based on best practices for handling similar iron-containing coordination complexes.
Disclaimer: No specific safety data sheet (SDS) for this compound was found in the public domain. The following procedures are based on general principles of laboratory safety and information available for analogous iron compounds. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to:
-
Safety goggles or a face shield
-
Chemical-resistant gloves (e.g., nitrile)
-
A lab coat
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhaling any aerosols or fine particulates.
Step-by-Step Disposal Protocol
The primary goal for the disposal of this compound solutions is to convert the iron into a more stable and less soluble form, followed by disposal in accordance with local regulations. This typically involves neutralization and precipitation.
-
Dilution: If the concentration of the this compound solution is high, it should be diluted with water. This helps to control the reaction rate during neutralization.
-
Neutralization and Precipitation: The pH of the solution should be carefully adjusted to a neutral range (typically between 6.0 and 8.0) to precipitate the iron as ferric hydroxide.
-
Slowly add a dilute solution of a base, such as sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃), while stirring continuously.
-
Monitor the pH of the solution using a calibrated pH meter or pH strips. Avoid adding the base too quickly, as this can cause a rapid temperature increase.
-
-
Separation of Precipitate: Once the pH is stabilized within the target range, a reddish-brown precipitate of ferric hydroxide will form.
-
Allow the precipitate to settle at the bottom of the container.
-
Carefully decant the supernatant (the clear liquid) into a separate container.
-
-
Disposal of Supernatant: The supernatant can typically be discharged to the sanitary sewer, provided the pH is within the acceptable range for your local wastewater treatment facility (usually between 5.0 and 9.0) and it does not contain other hazardous materials. Always verify local regulations before drain disposal.
-
Disposal of Precipitate: The remaining ferric hydroxide sludge should be treated as chemical waste.
-
Collect the sludge in a clearly labeled hazardous waste container.
-
The label should include the words "Hazardous Waste," the chemical composition (ferric hydroxide), and the date.
-
Arrange for pickup and disposal by your institution's EHS department or a licensed hazardous waste disposal company.
-
Quantitative Data Summary
| Parameter | Recommended Value/Range | Notes |
| Neutralization pH | 6.0 - 8.0 | To facilitate the precipitation of ferric hydroxide. |
| Supernatant Disposal pH | 5.0 - 9.0 | Check local wastewater regulations for specific limits. |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.
Caption: Logical workflow for the safe disposal of this compound waste.
By adhering to these general guidelines and consulting with local safety officials, laboratory professionals can ensure the safe and responsible disposal of this compound and similar iron-containing compounds, fostering a culture of safety and environmental stewardship.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
